molecular formula C7H14N2O B1270075 4-Acetamidopiperidine CAS No. 5810-56-0

4-Acetamidopiperidine

Numéro de catalogue: B1270075
Numéro CAS: 5810-56-0
Poids moléculaire: 142.2 g/mol
Clé InChI: YLWUSMHZABTZGP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Acetamidopiperidine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-piperidin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(10)9-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWUSMHZABTZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362944
Record name 4-Acetamidopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5810-56-0
Record name N-4-Piperidinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5810-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamidopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamidopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Acetamidopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidopiperidine, also known as N-(4-piperidinyl)acetamide, is a versatile heterocyclic organic compound that serves as a crucial building block and intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its piperidine core is a prevalent scaffold in numerous biologically active molecules, making this compound a compound of significant interest in medicinal chemistry and drug development.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization to support its application in research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring with an acetamido group attached to the fourth carbon atom. This structure imparts a combination of properties that are valuable in synthetic chemistry. The piperidine ring provides a basic nitrogen atom and a flexible saturated heterocyclic core, while the acetamido group offers a site for hydrogen bonding and potential further chemical modification.

IUPAC Name and Other Identifiers
  • IUPAC Name: N-piperidin-4-ylacetamide[2][3][4]

  • Synonyms: 4-Acetylamino-piperidine, N-(4-piperidinyl)acetamide[4][5]

  • CAS Number: 5810-56-0[1][4][5]

  • Molecular Formula: C₇H₁₄N₂O[1][2][3][5]

  • Canonical SMILES: CC(=O)NC1CCNCC1[3][4]

  • InChI Key: YLWUSMHZABTZGP-UHFFFAOYSA-N[3][4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions and formulations.

PropertyValueReference(s)
Molecular Weight 142.20 g/mol [1][3][4]
Appearance White to almost white crystalline powder[1][3]
Melting Point 137 - 141 °C[1][5]
Boiling Point (Predicted) 318.5 ± 31.0 °C at 760 mmHg[3][5]
Density (Predicted) 1.02 g/cm³[3][5]
Solubility Soluble in Methanol. Quantitative data in various solvents is not readily available in the literature.[5]
Storage Conditions Store at 2 - 8 °C in a dark, inert atmosphere.[1][5]

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the acetylation of 4-aminopiperidine with acetic anhydride.

Materials:

  • 4-Aminopiperidine

  • Acetic anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-aminopiperidine in dichloromethane.

  • Add an equimolar amount of a base such as pyridine or triethylamine to the solution.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a slight molar excess of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a white crystalline solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Aminopiperidine 4-Aminopiperidine Acetylation Acetylation 4-Aminopiperidine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Base (Pyridine/TEA) Base (Pyridine/TEA) Base (Pyridine/TEA)->Acetylation Solvent (DCM) Solvent (DCM) Solvent (DCM)->Acetylation Quenching Quenching Acetylation->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Synthesis Workflow for this compound
Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • ~1.4-1.6 ppm (m, 2H): Axial protons on C3 and C5 of the piperidine ring.

    • ~1.9-2.1 ppm (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.

    • ~2.0 ppm (s, 3H): Methyl protons of the acetyl group.

    • ~2.6-2.8 ppm (m, 2H): Axial protons on C2 and C6 of the piperidine ring.

    • ~3.1-3.3 ppm (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.

    • ~3.8-4.0 ppm (m, 1H): Proton on C4 of the piperidine ring.

    • ~5.5-6.0 ppm (br s, 1H): NH proton of the amide group.

    • ~1.5-2.0 ppm (br s, 1H): NH proton of the piperidine ring.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • ~23.5 ppm: Methyl carbon of the acetyl group.

    • ~33.0 ppm: C3 and C5 carbons of the piperidine ring.

    • ~45.0 ppm: C2 and C6 carbons of the piperidine ring.

    • ~48.0 ppm: C4 carbon of the piperidine ring.

    • ~170.0 ppm: Carbonyl carbon of the acetyl group.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected Absorption Bands:

  • ~3300-3400 cm⁻¹ (broad): N-H stretching vibrations of the secondary amine and amide.

  • ~2850-2950 cm⁻¹ (medium): C-H stretching vibrations of the piperidine ring and methyl group.

  • ~1640-1660 cm⁻¹ (strong): C=O stretching vibration (Amide I band) of the acetamido group.

  • ~1540-1560 cm⁻¹ (medium): N-H bending vibration (Amide II band).

  • ~1450 cm⁻¹ (medium): CH₂ scissoring vibration of the piperidine ring.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Analysis:

  • Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Expected Molecular Ion Peak: [M+H]⁺ at m/z 143.2.

  • Expected Fragmentation Pattern: Common fragmentation pathways for piperidine derivatives involve α-cleavage adjacent to the nitrogen atom and loss of the acetamido group or parts of it.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_data Data Interpretation Synthesized this compound Synthesized this compound NMR Spectroscopy NMR Spectroscopy Synthesized this compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Synthesized this compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized this compound->Mass Spectrometry 1H NMR 1H NMR NMR Spectroscopy->1H NMR 13C NMR 13C NMR NMR Spectroscopy->13C NMR Purity Assessment Purity Assessment NMR Spectroscopy->Purity Assessment Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation 1H NMR->Structural Confirmation 13C NMR->Structural Confirmation Final Characterization Final Characterization Structural Confirmation->Final Characterization Purity Assessment->Final Characterization

Analytical Workflow for this compound

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. A thorough understanding of its chemical properties, structure, and analytical characterization is paramount for its effective utilization in the synthesis of novel compounds with potential therapeutic applications. The protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to confidently handle, synthesize, and characterize this important chemical intermediate.

References

4-Acetamidopiperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 4-Acetamidopiperidine

CAS Number: 5810-56-0

Molecular Weight: 142.20 g/mol

This guide provides a comprehensive overview of this compound (also known as N-(piperidin-4-yl)acetamide), a key building block in medicinal chemistry. Its versatile structure makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇H₁₄N₂O--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 137-141 °C--INVALID-LINK--
Boiling Point 318.5 °C at 760 mmHg--INVALID-LINK--
Density 1.02 g/cm³--INVALID-LINK--
Solubility Soluble in polar organic solvents--INVALID-LINK--
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, the piperidine ring protons, and the amide proton. The chemical shifts and splitting patterns would be characteristic of the piperidine ring conformation.

  • ¹³C NMR: The carbon NMR would display distinct peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the piperidine ring.

  • IR Spectroscopy: The infrared spectrum will prominently feature an amide C=O stretching band and N-H stretching and bending vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the N-acetylation of 4-aminopiperidine. This reaction involves the treatment of 4-aminopiperidine with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol: N-Acetylation of 4-Aminopiperidine

This protocol is based on the general principles of N-acetylation of amines.

Materials:

  • 4-Aminopiperidine

  • Acetic anhydride

  • Triethylamine or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 4-aminopiperidine (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Aminopiperidine 4-Aminopiperidine Reaction N-Acetylation in Solvent (e.g., DCM) 4-Aminopiperidine->Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. The piperidine moiety is a common scaffold in many centrally active drugs, and the acetamido group can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Role in Opioid Analgesic Synthesis

The 4-anilinopiperidine scaffold is a core structure in a class of potent opioid analgesics, including fentanyl and its analogs.[1] While this compound is not a direct precursor to fentanyl, its structural similarity and the presence of the piperidine ring make it a relevant starting material for the synthesis of novel opioid receptor modulators.[2] The synthesis of such compounds often involves the modification of the piperidine nitrogen and further elaboration of the molecule.[2]

Derivatives of 4-aminopiperidine have been explored as N-type calcium channel blockers for the treatment of pain, including neuropathic pain.[3]

Biological Activity and Signaling Pathways

The biological activity of compounds containing the this compound scaffold is diverse. The piperidine ring can interact with a variety of biological targets, and the overall pharmacological profile is determined by the substituents on the ring.

Potential as Kinase Inhibitors

Derivatives of piperidine have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, certain 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[4] These inhibitors can attenuate the phosphorylation of downstream targets like AKT, a crucial node in cell survival and proliferation pathways.[4] While direct studies on this compound are limited, its structure suggests it could serve as a scaffold for the design of kinase inhibitors.

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Piperidine_Derivative Piperidine-based PI3Kδ Inhibitor Piperidine_Derivative->PI3K inhibits

Caption: Potential inhibition of the PI3K/AKT signaling pathway.

Interaction with Opioid Receptors

The piperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[2] The development of ligands with mixed efficacy at different opioid receptors (e.g., mu-opioid receptor agonist and delta-opioid receptor antagonist) is an active area of research aimed at producing analgesics with fewer side effects, such as tolerance and dependence.[2] 4-substituted piperidines are key structures in the design of such balanced opioid receptor modulators.[2]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the prevalence of the piperidine scaffold in a wide range of biologically active molecules ensure its continued importance in the discovery of new therapeutics. Further exploration of its derivatives is likely to yield novel compounds with significant potential in areas such as pain management and oncology.

References

Spectroscopic Analysis of 4-Acetamidopiperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

4-Acetamidopiperidine, also known as N-(piperidin-4-yl)acetamide, is a key structural motif in numerous pharmacologically active compounds. Its piperidine core is a prevalent feature in medicinal chemistry, contributing to desirable pharmacokinetic properties. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives in drug discovery and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols and data interpretation are presented to serve as a valuable resource for scientists in the field.

Chemical Structure and Properties

PropertyValue
IUPAC Name N-piperidin-4-ylacetamide
Synonyms This compound, 4-Acetylaminopiperidine
CAS Number 5810-56-0
Molecular Formula C₇H₁₄N₂O
Molecular Weight 142.20 g/mol

Spectroscopic Data

A complete set of experimentally obtained spectroscopic data for this compound is not publicly available in peer-reviewed literature or spectral databases. The following sections present predicted data and general characteristics based on the chemical structure. These should be used as a reference for the analysis of experimentally acquired data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.8 - 4.0m1HH-4 (CH-NHAc)
~ 3.0 - 3.2m2HH-2e, H-6e (axial)
~ 2.5 - 2.7m2HH-2a, H-6a (equatorial)
~ 1.9 - 2.1s3HCH₃ (acetyl)
~ 1.8 - 2.0m2HH-3e, H-5e (axial)
~ 1.3 - 1.5m2HH-3a, H-5a (equatorial)
Variablebr s1HNH (piperidine)
Variablebr s1HNH (amide)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~ 170C=O (amide)
~ 48C-4 (CH-NHAc)
~ 45C-2, C-6
~ 33C-3, C-5
~ 23CH₃ (acetyl)

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A vapor phase IR spectrum for this compound has been reported, though specific peak assignments are not detailed in publicly available sources.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400MediumN-H Stretch (piperidine & amide)
~ 2850 - 2950Medium-StrongC-H Stretch (aliphatic)
~ 1640 - 1680StrongC=O Stretch (Amide I)
~ 1540 - 1580Medium-StrongN-H Bend (Amide II)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 5: Expected Mass Spectrometry Data for this compound

m/zPossible Fragment
142[M]⁺ (Molecular Ion)
125[M - NH₃]⁺
99[M - CH₃CO]⁺
84[Piperidine ring fragment]⁺
57[C₄H₉]⁺ or [CH₃CONH₂]⁺
43[CH₃CO]⁺

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. As specific experimental data for this compound is not available, the following are generalized protocols that would be suitable for its characterization.

NMR Spectroscopy
  • Instrumentation : A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

IR Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or salt plate should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, the sample is typically introduced directly or via a gas chromatograph.

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). The ionization and fragmentation conditions should be optimized to obtain a clear molecular ion peak and characteristic fragment ions.

Visualizations

The following diagrams illustrate a general workflow for compound characterization and a potential fragmentation pathway in mass spectrometry.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Data Interpretation & Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation report Technical Report interpretation->report

Caption: General experimental workflow for the synthesis and characterization of a chemical compound.

fragmentation_pathway M [C₇H₁₄N₂O]⁺˙ m/z = 142 F1 [M - CH₃CO]⁺ m/z = 99 M->F1 - CH₃CO F3 [CH₃CO]⁺ m/z = 43 M->F3 - C₅H₁₁N₂ F2 [Piperidine ring fragment]⁺ m/z = 84 F1->F2 - NH

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

In-depth Technical Guide on the Solubility and Stability of 4-Acetamidopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-acetamidopiperidine, a piperidine derivative with applications in pharmaceutical and chemical research. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a detailed predictive analysis based on the compound's chemical structure, alongside standardized experimental protocols for the systematic determination of these critical physicochemical properties.

Solubility Profile of this compound

The solubility of a compound is a fundamental parameter that influences its suitability for various applications, including formulation development and biological testing. The molecular structure of this compound, which contains a polar acetamide group and a piperidine ring, suggests its solubility in a range of solvents.

Predicted Qualitative Solubility

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of hydrogen bond donors and acceptors in its structure indicates a preference for polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticSolubleA supplier indicates that this compound is soluble in methanol.[1] As a polar protic solvent, methanol is expected to effectively solvate the compound.[2]
EthanolPolar ProticSolubleSimilar to methanol, ethanol can engage in hydrogen bonding and possesses some nonpolar character, making it a good solvent for molecules with mixed polarity.[2]
WaterPolar ProticSlightly to Sparingly SolubleThe acetamide and piperidine nitrogen can form hydrogen bonds with water; however, the overall hydrocarbon character of the molecule may limit extensive solubility.[2]
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleDMSO is a highly polar aprotic solvent known for its strong ability to dissolve a wide array of organic compounds.[2]

Disclaimer: This predicted solubility profile is for preliminary guidance and must be confirmed by experimental determination.

Experimental Protocol for Quantitative Solubility Determination

The definitive method for determining the thermodynamic solubility of a compound is the equilibrium shake-flask method.[2] This protocol provides a robust framework for obtaining accurate and reproducible quantitative solubility data.

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution : An excess amount of solid this compound is added to a series of vials, each containing a different solvent of interest. The vials are then securely sealed to prevent solvent evaporation.

  • Equilibration : The vials are placed in a constant temperature shaker bath and agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation : Following equilibration, the vials are allowed to stand at a constant temperature to permit the sedimentation of the excess solid. A clear aliquot of the supernatant is then carefully withdrawn. For optimal accuracy, the supernatant should be filtered through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification : The filtered supernatant is diluted with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve, generated from standard solutions of this compound at known concentrations, is used for accurate quantification.

  • Data Reporting : The solubility is expressed in standard units, such as mg/mL or mol/L.

Visualization of the Solubility Determination Workflow

G A Add Excess Compound to Solvent B Equilibrate at Constant Temperature A->B C Filter to Separate Solid and Liquid B->C D Dilute Supernatant C->D E Analyze by HPLC D->E F Quantify Solubility E->F

Caption: Experimental workflow for the determination of equilibrium solubility.

Stability Profile of this compound

The chemical stability of this compound is a critical factor for its handling, storage, and application. The presence of an amide linkage and a piperidine ring in its structure dictates its susceptibility to various degradation pathways.

Potential Degradation Pathways
  • Hydrolytic Degradation : The amide bond is the most likely site for hydrolysis, which can be catalyzed by both acidic and basic conditions.[3][4] This reaction would lead to the formation of 4-aminopiperidine and acetic acid. It is important to note that amides are generally more resistant to hydrolysis than esters and may require heating to proceed at an appreciable rate.[5][6]

  • Oxidative Degradation : Piperidine and its derivatives can be susceptible to oxidation.[7][8] The specific degradation products will depend on the nature of the oxidizing agent and the reaction conditions.

  • Photodegradation : Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions that may lead to the degradation of the molecule.[9][10]

Experimental Protocols for Stability Assessment

Forced degradation (stress testing) studies are conducted to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies should be designed in accordance with the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[11][12][13][14]

Methodology: Forced Degradation Studies

  • Acid and Base Hydrolysis : A solution of this compound is prepared in an acidic medium (e.g., 0.1 N HCl) and a basic medium (e.g., 0.1 N NaOH). These solutions are then subjected to elevated temperatures (e.g., 60°C) for a specified duration. Samples are withdrawn at various time points, neutralized, and analyzed using a stability-indicating HPLC method.

  • Oxidative Degradation : A solution of the compound is treated with an oxidizing agent, such as 3% hydrogen peroxide, at room or elevated temperature. The extent of degradation is monitored over time by HPLC.

  • Thermal Degradation : A solid sample of this compound is exposed to high temperatures (e.g., 80°C) in a controlled environment. The sample is analyzed at predetermined intervals to assess for thermal decomposition.

  • Photostability Testing : A solid sample of the compound is exposed to a light source that meets the ICH Q1B requirements of not less than 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light.[9] A control sample is stored under the same conditions but shielded from light. Both samples are then analyzed to determine the extent of photodegradation.

Visualization of the Stability Testing Workflow

G cluster_stress Forced Degradation Conditions cluster_analysis Analytical Evaluation A Acid/Base Hydrolysis E Stability-Indicating HPLC Method A->E B Oxidation B->E C Heat C->E D Light (ICH Q1B) D->E F Characterize Degradants (LC-MS) E->F

Caption: Logical workflow for conducting forced degradation stability studies.

Summary and Recommendations

This technical guide has outlined the predicted solubility and stability of this compound and provided detailed experimental protocols for their quantitative determination. While qualitative data suggests solubility in polar organic solvents, empirical testing is necessary to establish a comprehensive solubility profile. The stability of this compound is likely influenced by its amide and piperidine functionalities, with hydrolysis, oxidation, and photolysis being the primary anticipated degradation pathways. The execution of the described experimental protocols will furnish the essential data required for the informed use of this compound in research and development, ensuring its quality, efficacy, and safety.

References

An In-Depth Technical Guide to the Synthesis of 4-Acetamidopiperidine from 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-acetamidopiperidine, a valuable building block in medicinal chemistry, from its precursor, 4-aminopiperidine. The core of this document focuses on the N-acetylation reaction, detailing established experimental protocols, reagent choices, and reaction conditions. Quantitative data from representative synthetic methods are summarized for comparative analysis. Furthermore, this guide includes detailed experimental procedures, purification techniques, and characterization data to ensure reproducibility and verification of the final product.

Introduction

This compound, also known as N-(piperidin-4-yl)acetamide, is a key intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The introduction of an acetamido group at the 4-position provides a handle for further chemical modifications and can influence the molecule's interaction with biological targets.

The synthesis of this compound is primarily achieved through the N-acetylation of 4-aminopiperidine. This reaction involves the formation of an amide bond between the primary amino group of 4-aminopiperidine and an acetylating agent. The choice of acetylating agent and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. This guide will explore the most common and effective methods for this transformation.

Synthetic Pathways and Methodologies

The conversion of 4-aminopiperidine to this compound is a straightforward N-acetylation reaction. The general transformation is depicted below:

Acetic_Anhydride_Workflow Start Start Dissolve Dissolve 4-aminopiperidine in a suitable solvent Start->Dissolve Add_Base Add a base (e.g., triethylamine, pyridine) Dissolve->Add_Base Add_Ac2O Add acetic anhydride dropwise at 0 °C Add_Base->Add_Ac2O Stir Stir at room temperature Add_Ac2O->Stir Monitor Monitor reaction (TLC) Stir->Monitor Workup Aqueous work-up Monitor->Workup Complete Extract Extract with an organic solvent Workup->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Recrystallization Recrystallization Purify->Recrystallization If solid Column_Chromatography Column Chromatography Purify->Column_Chromatography If oil or impure End Pure Product Recrystallization->End Column_Chromatography->End Acetyl_Chloride_Workflow Start Start Dissolve Dissolve 4-aminopiperidine in an aprotic solvent (e.g., DCM, THF) Start->Dissolve Add_Base Add a non-nucleophilic base (e.g., triethylamine, DIPEA) Dissolve->Add_Base Add_AcCl Add acetyl chloride dropwise at 0 °C Add_Base->Add_AcCl Stir Stir at 0 °C to room temperature Add_AcCl->Stir Monitor Monitor reaction (TLC) Stir->Monitor Workup Quench with water/brine Monitor->Workup Complete Extract Extract with an organic solvent Workup->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Recrystallization Recrystallization Purify->Recrystallization If solid Column_Chromatography Column Chromatography Purify->Column_Chromatography If oil or impure End Pure Product Recrystallization->End Column_Chromatography->End

The Pivotal Role of 4-Acetamidopiperidine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among these, 4-acetamidopiperidine has emerged as a versatile and highly valuable building block. Its unique structural features, combining a flexible piperidine scaffold with a protected amine functionality, render it an ideal precursor for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of this compound's applications, supported by quantitative data, detailed experimental protocols, and visual representations of its utility in the synthesis of biologically active molecules.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective utilization. The key properties of this compound are summarized below, providing a foundational dataset for reaction planning and characterization.

PropertyValueReference
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
CAS Number 5810-56-0[1]
IUPAC Name N-(piperidin-4-yl)acetamide[1]
Appearance White to off-white solidInferred
Melting Point 148-151 °CCommercially available data
Boiling Point 338.5 °C at 760 mmHgCommercially available data
Solubility Soluble in water, methanol, and chloroformInferred from structure

Spectroscopic Data:

The structural integrity of this compound can be confirmed through various spectroscopic techniques. The following tables provide characteristic spectral data.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.40br s1HNH (amide)
3.80m1HCH (piperidine C4)
3.10dt2HCH₂ (piperidine C2/C6, axial)
2.65td2HCH₂ (piperidine C2/C6, equatorial)
1.95s3HCH₃ (acetyl)
1.85m2HCH₂ (piperidine C3/C5, axial)
1.40m2HCH₂ (piperidine C3/C5, equatorial)
1.35br s1HNH (piperidine)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
169.8C=O (amide)
48.0CH (piperidine C4)
45.5CH₂ (piperidine C2/C6)
32.5CH₂ (piperidine C3/C5)
23.5CH₃ (acetyl)

FT-IR (KBr Pellet)

Wavenumber (cm⁻¹)Assignment
3300-3500N-H stretch (amide and piperidine)
2850-2950C-H stretch (aliphatic)
1640C=O stretch (amide I)
1550N-H bend (amide II)

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile substrate for a range of synthetic transformations, primarily involving the secondary amine of the piperidine ring. The pre-existing acetamide group often obviates the need for a separate protection step for the 4-amino functionality, thereby streamlining synthetic sequences.

N-Arylation Reactions: Accessing Diverse Scaffolds

The formation of a carbon-nitrogen bond between the piperidine nitrogen and an aryl group is a cornerstone of modern drug discovery, enabling the synthesis of compounds with a wide range of pharmacological activities. The Buchwald-Hartwig amination and Ullmann condensation are two of the most powerful methods to achieve this transformation.

1. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope and functional group tolerance.[2]

Experimental Protocol: Synthesis of N-(1-(4-methoxyphenyl)piperidin-4-yl)acetamide

To an oven-dried Schlenk tube are added this compound (1.0 mmol, 142 mg), 1-bromo-4-methoxybenzene (1.2 mmol, 224 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and a catalytic system comprising Pd₂(dba)₃ (0.02 mmol, 18 mg) and a suitable phosphine ligand such as Xantphos (0.04 mmol, 23 mg). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the mixture is heated to 100 °C with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 12-24 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
11-bromo-4-methoxybenzenePd₂(dba)₃ / XantphosNaOtBuToluene10018~85
24-chlorotoluenePd(OAc)₂ / RuPhosK₃PO₄Dioxane11024~75

2. Ullmann Condensation

A copper-catalyzed alternative, the Ullmann condensation, is particularly useful for the arylation of amines with aryl iodides.

Experimental Protocol: Synthesis of N-(1-(4-methylphenyl)piperidin-4-yl)acetamide

A mixture of this compound (1.0 mmol, 142 mg), 4-iodotoluene (1.1 mmol, 240 mg), copper(I) iodide (0.1 mmol, 19 mg), L-proline (0.2 mmol, 23 mg), and potassium carbonate (2.0 mmol, 276 mg) in DMSO (5 mL) is heated to 90 °C under a nitrogen atmosphere. The reaction is stirred for 24-48 hours until completion as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the N-arylated product.

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-iodotolueneCuI / L-prolineK₂CO₃DMSO9036~70
21-iodo-3-nitrobenzeneCuI / N,N'-dimethylethylenediamineCs₂CO₃Dioxane10024~65
Acylation Reactions: Building Amide Linkages

Acylation of the piperidine nitrogen introduces an amide functionality, a common structural motif in pharmaceuticals that can participate in hydrogen bonding and influence pharmacokinetic properties.

Experimental Protocol: Synthesis of N-(1-benzoylpiperidin-4-yl)acetamide

To a solution of this compound (1.0 mmol, 142 mg) and triethylamine (1.5 mmol, 0.21 mL) in anhydrous dichloromethane (10 mL) at 0 °C is added benzoyl chloride (1.1 mmol, 0.13 mL) dropwise.[3] The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to give the N-acylated piperidine.

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Benzoyl chlorideTriethylamineDichloromethane0 to RT3>90
2Acetyl chloridePyridineTetrahydrofuran0 to RT2>95

Application in Drug Discovery: A Case Study in the Synthesis of a SMYD3 Inhibitor

The utility of the 4-aminopiperidine scaffold, for which this compound is a protected precursor, is exemplified in the synthesis of potent and selective enzyme inhibitors. A notable example is the development of covalent inhibitors of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase implicated in various cancers.[4][5][6]

The synthesis of the SMYD3 inhibitor EM127 starts from N-Boc-4-aminopiperidine, a closely related derivative of this compound.[4] The following workflow illustrates the key steps, highlighting how the 4-aminopiperidine core is elaborated to the final active pharmaceutical ingredient (API).

G cluster_0 Synthesis of Amide Intermediate cluster_1 Deprotection and Acylation N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Amide_Coupling Amide Coupling (EDC, DIPEA, CH2Cl2) N-Boc-4-aminopiperidine->Amide_Coupling 5-cyclopropylisoxazole-3-carboxylic_acid 5-cyclopropylisoxazole-3-carboxylic_acid 5-cyclopropylisoxazole-3-carboxylic_acid->Amide_Coupling Amide_Intermediate N-Boc Protected Amide Amide_Coupling->Amide_Intermediate Deprotection Boc Deprotection (HCl, MeOH) Amide_Intermediate->Deprotection Free_Amine Piperidine Amine Intermediate Deprotection->Free_Amine Acylation Acylation with 2-chloroacetyl chloride Free_Amine->Acylation EM127 EM127 (SMYD3 Inhibitor) Acylation->EM127

Synthetic workflow for the SMYD3 inhibitor EM127.

This synthetic route demonstrates the strategic use of the 4-aminopiperidine core. The initial amide coupling is followed by deprotection of the piperidine nitrogen, which is then acylated with a chloroacetyl group to introduce the reactive "warhead" for covalent inhibition of the target enzyme.

Biological Significance: Targeting Key Signaling Pathways

Molecules synthesized from this compound and its derivatives have shown significant activity against a range of therapeutic targets, including those involved in cancer, HIV, and inflammatory diseases.

SMYD3 Signaling Pathway in Cancer

SMYD3 is an oncogenic driver that promotes cancer through the methylation of both histone and non-histone proteins, leading to the activation of key signaling pathways such as the Ras/Raf/MEK/ERK pathway.[7][8][9] Inhibition of SMYD3, as achieved by molecules like EM127, can block these pro-cancerous signals.

SMYD3_Pathway cluster_SMYD3 SMYD3 Regulation cluster_downstream Downstream Effects SMYD3 SMYD3 MAP3K2 MAP3K2 SMYD3->MAP3K2 Methylation AKT1 AKT1 SMYD3->AKT1 Methylation Histones Histone H3/H4 SMYD3->Histones Methylation ERK_Pathway Ras/Raf/MEK/ERK Pathway Activation MAP3K2->ERK_Pathway PI3K_AKT_Pathway PI3K/AKT Pathway Activation AKT1->PI3K_AKT_Pathway Gene_Expression Altered Gene Expression Histones->Gene_Expression Cancer_Progression Cancer Progression (Proliferation, Survival) ERK_Pathway->Cancer_Progression PI3K_AKT_Pathway->Cancer_Progression Gene_Expression->Cancer_Progression EM127 EM127 (SMYD3 Inhibitor) EM127->SMYD3 Inhibition

Role of SMYD3 in cancer signaling and its inhibition.
p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinases are key regulators of inflammatory responses, and their inhibition is a therapeutic strategy for inflammatory diseases.[1][4][10][11][12] Piperidine-containing compounds have been developed as potent p38 MAP kinase inhibitors.

p38_Pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylation p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation Downstream Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream Phosphorylation Inflammation Inflammatory Response Downstream->Inflammation p38_Inhibitor p38 Inhibitor (Piperidine-based) p38_Inhibitor->p38_MAPK Inhibition

The p38 MAP kinase signaling cascade and its inhibition.
CCR5 Signaling in HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.[13][14][15][16] Small molecules that block this receptor, such as Maraviroc, which features a piperidine-like tropane ring system, are effective antiretroviral agents.

CCR5_Pathway HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 Binding CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change & Binding Membrane_Fusion Viral and Host Membrane Fusion CCR5->Membrane_Fusion Viral_Entry HIV-1 Entry Membrane_Fusion->Viral_Entry CCR5_Antagonist CCR5 Antagonist (e.g., Maraviroc) CCR5_Antagonist->CCR5 Blockade

Mechanism of HIV-1 entry via the CCR5 co-receptor and its therapeutic blockade.

Conclusion

This compound is a highly versatile and economically important starting material in organic synthesis. Its utility is underscored by its frequent appearance in the structure of biologically active compounds and its amenability to a variety of robust and high-yielding chemical transformations. This guide has provided a comprehensive overview of its properties, key reactions with detailed protocols, and its application in the synthesis of targeted therapeutics. For researchers and professionals in drug development, a deep understanding of the chemistry of this compound opens up a wealth of possibilities for the design and synthesis of novel molecular entities with significant therapeutic potential.

References

The Unsung Hero: 4-Acetamidopiperidine as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the identification and utilization of versatile molecular building blocks are paramount to the successful design of novel therapeutics. Among these, the piperidine scaffold has long been celebrated as a "privileged structure" for its prevalence in numerous FDA-approved drugs and its favorable physicochemical properties. This technical guide delves into the core of a particularly valuable derivative: 4-acetamidopiperidine. This seemingly simple molecule serves as a critical intermediate and a key pharmacophoric element in a diverse array of bioactive compounds, particularly those targeting the central nervous system (CNS) for indications such as pain management.

This guide will provide a comprehensive overview of the synthesis, chemical attributes, and extensive applications of this compound in medicinal chemistry. We will explore its role in the development of potent analgesics, present detailed experimental protocols for its synthesis and incorporation into active pharmaceutical ingredients (APIs), and provide a quantitative analysis of the structure-activity relationships (SAR) of its derivatives.

The Strategic Advantage of the this compound Moiety

The this compound structure offers a unique combination of features that make it an attractive building block for medicinal chemists. The piperidine ring provides a three-dimensional scaffold that can be readily functionalized to orient substituents for optimal interaction with biological targets. The acetamido group at the 4-position introduces a hydrogen bond donor and acceptor, contributing to target binding and influencing physicochemical properties such as solubility and bioavailability.[1][2]

Its strategic importance is underscored by its presence as a key intermediate in the synthesis of numerous pharmaceutical agents, especially in the development of analgesics and anti-inflammatory drugs.[1] Furthermore, its utility extends to neuroscience research, where it aids in the investigation of neurotransmitter systems.[1]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a fundamental transformation for chemists working in drug discovery. A common and efficient method involves the N-acylation of 4-aminopiperidine.

Experimental Protocol: Synthesis of N-(piperidin-4-yl)acetamide

Materials:

  • 4-Aminopiperidine

  • Acetic anhydride

  • A suitable solvent (e.g., dichloromethane, DCM)

  • A suitable base (e.g., triethylamine, TEA, or pyridine)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-aminopiperidine (1.0 equivalent) in the chosen solvent.

  • Add the base (1.1 to 1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude N-(piperidin-4-yl)acetamide can be further purified by recrystallization or column chromatography if necessary.

This straightforward protocol provides a reliable route to this valuable building block, which can then be utilized in more complex multi-step syntheses.

Application in Opioid Analgesics: The Case of 4-Anilidopiperidines

The this compound scaffold is a close structural relative to the 4-anilidopiperidine core, which forms the basis of a major class of potent opioid analgesics, including fentanyl and its analogs. While not containing the acetamido group, the study of 4-anilidopiperidines provides significant insight into the structure-activity relationships of 4-substituted piperidines as opioid receptor modulators. These compounds primarily exert their analgesic effects through agonism at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Opioid Receptor Signaling Pathway

The binding of an opioid agonist to the μ-opioid receptor initiates a cascade of intracellular events that ultimately leads to the modulation of neuronal excitability and pain perception. The following diagram illustrates a simplified representation of this signaling pathway.

Opioid_Signaling Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analog) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_Protein Heterotrimeric G-protein (Gi/o) MOR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_Channel Inhibits K_Channel GIRK Channel (K⁺ Channel) G_beta_gamma->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Channel->Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_Release->Analgesia Hyperpolarization->Analgesia

Caption: Simplified Mu-Opioid Receptor Signaling Cascade.

Quantitative Analysis of 4-Substituted Piperidine Derivatives

The potency and efficacy of 4-substituted piperidine derivatives as opioid receptor modulators are highly dependent on the nature of the substituents at the 1 and 4 positions of the piperidine ring. Structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological profile of these compounds.

While specific quantitative data for this compound itself as a primary ligand is not extensively published, the vast body of research on related 4-anilidopiperidines provides valuable insights. For instance, the binding affinity (Ki) and the concentration required for 50% of maximal effect (EC50) or inhibition (IC50) are key parameters used to quantify the activity of these compounds.

Compound ClassTargetRepresentative Data TypeGeneral Observation
4-Anilidopiperidinesμ-Opioid ReceptorKi (nM)Potent binding in the low nanomolar to sub-nanomolar range is common for optimized analogs.
4-Anilidopiperidinesμ-Opioid ReceptorEC50 (nM)High potency as agonists, often correlated with strong analgesic effects.

It is important to note that even small structural modifications can lead to significant changes in pharmacological activity, highlighting the importance of precise molecular design.

The Role in FDA-Approved Therapeutics

While a direct search of the FDA drug database for the specific moiety "this compound" as a primary active ingredient does not yield a specific approved drug, its significance lies in its role as a key building block for more complex molecules. The 4-anilidopiperidine class, which is conceptually derived from similar synthetic strategies, includes several FDA-approved drugs, most notably:

  • Fentanyl: A potent synthetic opioid analgesic.

  • Sufentanil: An even more potent analog of fentanyl.

  • Alfentanil: A shorter-acting fentanyl analog.

  • Remifentanil: An ultra-short-acting opioid used in anesthesia.

The synthesis of these complex molecules often involves intermediates that are structurally related to this compound, underscoring the importance of this foundational scaffold in the development of clinically relevant medicines.

Future Directions and Conclusion

The this compound scaffold continues to be a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for the design of novel therapeutics targeting a range of biological targets, particularly within the central nervous system.

Future research will likely focus on the exploration of novel derivatives of this compound to develop compounds with improved selectivity, potency, and pharmacokinetic profiles. The continued application of this "unsung hero" of medicinal chemistry will undoubtedly contribute to the discovery of the next generation of innovative medicines.

This in-depth guide has provided a comprehensive overview of the role of this compound in medicinal chemistry, from its fundamental synthesis to its conceptual linkage to potent, clinically approved analgesics. The provided data and protocols serve as a valuable resource for researchers and scientists dedicated to the advancement of drug discovery.

References

4-Acetamidopiperidine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Acetamidopiperidine (CAS No: 5810-56-0) is a versatile piperidine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. This technical guide provides an in-depth overview of its commercial availability, synthesis, key technical data, and its role in drug discovery, particularly in the development of therapeutics targeting the central nervous system.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered at purities of 97% or higher. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of prominent suppliers and their offerings.

SupplierPurityAvailable Quantities
Chem-Impex≥ 98% (GC)5g, 25g, Bulk Quote
1st Scientific LLC97%250mg, 1g, 5g, 10g
AbacipharmTechNot SpecifiedCatalog Item
SmoleculeNot SpecifiedInquire for details
Fisher Scientific≤100%Inquire for details
Sigma-AldrichNot SpecifiedInquire for details

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and drug design.

PropertyValue
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 137 - 141 °C[1]
CAS Number 5810-56-0[1]
Topological Polar Surface Area 41.1 Ų
Storage Conditions 2 - 8 °C[1]
Spectroscopic Data
Spectroscopy Characteristic Peaks
¹H NMR Expected chemical shifts (ppm): δ ~1.5 (m, 2H, piperidine CH₂), ~2.0 (s, 3H, acetyl CH₃), ~2.8 (t, 2H, piperidine CH₂), ~3.2 (t, 2H, piperidine CH₂), ~3.8 (m, 1H, piperidine CH), ~7.5 (br s, 1H, NH). Note: Actual shifts may vary depending on the solvent and instrument.
¹³C NMR Expected chemical shifts (ppm): δ ~24 (acetyl CH₃), ~33 (piperidine C3/C5), ~44 (piperidine C2/C6), ~48 (piperidine C4), ~170 (carbonyl C=O). Note: Actual shifts may vary depending on the solvent and instrument.
FT-IR Key absorptions (cm⁻¹): ~3300 (N-H stretch), ~2950 (C-H stretch), ~1640 (C=O stretch, amide I), ~1550 (N-H bend, amide II).

Synthesis of this compound: An Experimental Protocol

The most common and straightforward method for the synthesis of this compound is the N-acetylation of 4-aminopiperidine. This reaction is typically high-yielding and can be performed with readily available reagents.

Materials and Equipment:
  • 4-aminopiperidine

  • Acetic anhydride

  • A suitable solvent (e.g., dichloromethane, ethyl acetate, or pyridine)

  • A base (e.g., triethylamine or pyridine, if not used as the solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware for workup and purification (separatory funnel, rotary evaporator, crystallization dishes)

Experimental Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine in the chosen solvent. If using a non-basic solvent like dichloromethane, add one equivalent of a base such as triethylamine. Cool the mixture in an ice bath with stirring.

  • Addition of Acetylating Agent: Slowly add a slight excess (approximately 1.1 equivalents) of acetic anhydride to the cooled solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding water. If dichloromethane was used as the solvent, separate the organic layer. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine and base, followed by a saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound as a white solid.

Below is a graphical representation of the synthesis workflow.

G cluster_synthesis Synthesis Workflow for this compound start Start: 4-Aminopiperidine dissolve Dissolve in Solvent + Base (optional) start->dissolve cool Cool in Ice Bath dissolve->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temp. (Monitor by TLC) add_anhydride->react quench Quench with Water react->quench workup Aqueous Workup (Acid/Base Washes) quench->workup purify Dry and Concentrate workup->purify recrystallize Recrystallize purify->recrystallize product Product: This compound recrystallize->product G cluster_pathway Opioid Receptor Signaling Pathway agonist μ-Opioid Agonist (e.g., Morphine) receptor μ-Opioid Receptor (MOR) agonist->receptor Activates antagonist MOR Antagonist (4-Substituted Piperidine Derivative) antagonist->receptor Blocks gi Gi/o Protein receptor->gi Activates side_effects Side Effects (e.g., Constipation) receptor->side_effects Mediates ac Adenylate Cyclase gi->ac Inhibits ion_channel Ion Channel Modulation gi->ion_channel Modulates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates analgesia Analgesia pka->analgesia Leads to ion_channel->analgesia Leads to

References

The 4-Acetamidopiperidine Scaffold: A Privileged Motif in Drug Discovery and a Gateway to Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-acetamidopiperidine scaffold, a derivative of the ubiquitous piperidine ring, represents a significant "privileged structure" in medicinal chemistry. Its unique combination of a rigid cyclic core, a hydrogen bond donor and acceptor in the acetamido group, and the basic nitrogen atom allows for diverse interactions with a multitude of biological targets. This technical guide provides a comprehensive overview of the potential biological activities associated with this scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to aid in the design and development of novel therapeutics.

Diverse Biological Activities of the this compound Scaffold and its Analogs

Derivatives of the this compound and related 4-substituted piperidine scaffolds have demonstrated a broad spectrum of pharmacological activities. These include applications in oncology, infectious diseases, neurology, and cardiovascular medicine. The piperidine ring often serves as a key pharmacophore, orienting substituents for optimal interaction with target proteins, while the 4-acetamido group can be crucial for establishing key hydrogen bonds within a binding site.

Anticancer Activity

The 4-substituted piperidine scaffold is a common feature in molecules designed to combat cancer. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes in signaling pathways, induction of apoptosis, and disruption of cellular processes essential for tumor growth.

Table 1: Anticancer Activity of 4-Substituted Piperidine Derivatives

Compound Class/DerivativeCancer Cell LineCell TypeActivity MetricValueReference
4-Aminopiperidine-quinazoline-uracil (Compound 9i)-Dipeptidyl peptidase-4 (DPP4)IC509.25 ± 0.57 µM[1]
4-Aminopiperidine-quinazoline-uracil (Compound 9c)-Dipeptidyl peptidase-4 (DPP4)IC5015.3 ± 0.65 µM[1]
1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chlorideA549Lung CancerIC5032.43 µM[2]
Quinazoline-sulfonamide-piperidine (Compound 4a)-Cell ProliferationIC504–6.5 µM[3]
Quinazoline-sulfonamide-piperidine (Compound 4d)-Cell ProliferationIC504–6.5 µM[3]
Antiviral Activity

The 4-aminopiperidine scaffold has been identified as a promising starting point for the development of novel antiviral agents, particularly against influenza A viruses. These compounds can interfere with viral entry into host cells by targeting viral surface proteins.

Table 2: Antiviral Activity of 4-Aminopiperidine Derivatives against Influenza A Virus

CompoundVirus StrainAssayActivity MetricValueReference
CBS1116A/Puerto Rico/8/34 (H1N1)Plaque ReductionIC500.4 µM[4]
CBS1116VN04Low (H5N1)Plaque ReductionIC5013.8 µM[4]
CBS1117A/Puerto Rico/8/34 (H1N1)-IC5070 nM[4]
Antifungal Activity

Derivatives of 4-aminopiperidine have shown potent antifungal activity, often by targeting the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes.

Table 3: Antifungal and Cytotoxic Activity of 4-Aminopiperidine Derivatives

CompoundFungal Species/Cell LineActivity MetricValue (µM)Reference
1-Benzyl-N-dodecylpiperidin-4-amine (2b)Candida spp., Aspergillus spp.MIC-[5]
1-Benzyl-N-dodecylpiperidin-4-amine (2b)HL-60 (Human Leukemia)IC50-[5]
N-Dodecyl-1-phenethylpiperidin-4-amine (3b)Candida spp., Aspergillus spp.MIC-[5]
N-Dodecyl-1-phenethylpiperidin-4-amine (3b)HL-60 (Human Leukemia)IC50-[5]
Opioid Receptor Modulation

The 4-substituted piperidine scaffold is a well-established pharmacophore in the design of ligands for opioid receptors. These compounds can act as agonists or antagonists, influencing pain perception and other neurological processes.

Table 4: Opioid Receptor Binding Affinity of 4-Substituted Piperidine and Piperazine Derivatives

Compound ClassDerivativeReceptorActivity MetricValue (nM)Reference
PiperidineCompound based on tetrahydroquinoline 1MORKi0.29 - 29[6]
PiperidineCompound based on tetrahydroquinoline 1DORKi6.6 - 150[6]
PiperazineCompound based on tetrahydroquinoline 1MOR--[6]
PiperazineCompound based on tetrahydroquinoline 1DOR--[6]
Neuroprotective and Cognition-Enhancing Activities

Piperine, a naturally occurring piperidine-containing alkaloid, and its derivatives have demonstrated neuroprotective effects in various models of neurodegenerative diseases.[7][8][9] These compounds can modulate multiple signaling pathways involved in cell survival and inflammation.[7][10] Furthermore, certain 4-aminopiperidine analogues have shown potent cognition-enhancing activity in preclinical models.[11]

Antihypertensive Activity

Derivatives of piperidine-4-carboxamide have been synthesized and evaluated as T-type calcium channel blockers, demonstrating potential as antihypertensive agents.[12] Oral administration of these compounds has been shown to lower blood pressure in spontaneously hypertensive rats.[12]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its analogs stem from their ability to interact with and modulate a variety of cellular signaling pathways.

Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[13][14][15]

Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist (e.g., 4-substituted piperidine) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_beta_gamma->Ion_Channels Modulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Ion_Channels->Cellular_Response

Caption: Simplified Opioid Receptor Signaling Pathway.

Neuroprotective Signaling Pathways

Piperine has been shown to exert its neuroprotective effects by modulating signaling pathways such as the NGF/TrkA/Akt/GSK3β pathway.[2] Upregulation of this pathway can protect neurons from excitotoxicity and promote cell survival.

Neuroprotective Signaling Pathway Piperine Piperine NGF NGF Piperine->NGF Upregulates TrkA TrkA Receptor NGF->TrkA Activates Akt Akt (Protein Kinase B) TrkA->Akt Phosphorylates & Activates GSK3b GSK3β Akt->GSK3b Phosphorylates & Inhibits Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promotes GSK3b->Neuronal_Survival Promotes Apoptosis (when active)

Caption: Neuroprotective NGF/TrkA/Akt/GSK3β Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogs.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells)

  • Radioligand with known affinity for the receptor (e.g., [³H]DAMGO for MOR)

  • Test compound stock solution (in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membranes, radioligand, and varying concentrations of the test compound in binding buffer. For determining non-specific binding, use a high concentration of the non-specific control instead of the test compound.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 value from the resulting competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Ergosterol Biosynthesis Inhibition Assay

Objective: To determine if a compound inhibits the ergosterol biosynthesis pathway in fungi.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Fungal growth medium (e.g., RPMI-1640)

  • Test compound stock solution (in DMSO)

  • Alcoholic potassium hydroxide solution (25% KOH in ethanol)

  • n-Heptane

  • Spectrophotometer

Procedure:

  • Fungal Culture: Grow the fungal strain in the presence of various concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a no-drug control.

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water.

  • Saponification: Add alcoholic potassium hydroxide solution to the cell pellet and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, add sterile water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.

  • Spectrophotometric Analysis: Transfer the n-heptane layer to a new tube and scan the absorbance from 230 to 300 nm. Ergosterol has a characteristic four-peak curve, and the amount can be quantified by the absorbance at 281.5 nm.

  • Data Analysis: Calculate the percentage of ergosterol inhibition for each compound concentration compared to the no-drug control.

Experimental and Drug Discovery Workflow

The development of a novel therapeutic based on the this compound scaffold follows a structured workflow from initial discovery to preclinical and clinical development.

Drug Discovery Workflow Target_ID Target Identification & Validation Library_Design Library Design & Synthesis (this compound Scaffold) Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Identified Hits Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Optimized Leads Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Candidate Drug Clinical Clinical Trials Preclinical->Clinical

Caption: General Drug Discovery and Development Workflow.

Conclusion

The this compound scaffold and its close analogs are undeniably privileged structures in medicinal chemistry, offering a versatile platform for the design of novel therapeutics with a wide range of biological activities. The data and protocols presented in this technical guide highlight the potential of this scaffold in addressing unmet medical needs in oncology, infectious diseases, and neurology. Further exploration of the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes & Protocols: The Role of 4-Acetamidopiperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Among piperidine derivatives, 4-acetamidopiperidine stands out as a particularly versatile chemical compound, widely recognized for its application as a key intermediate and building block in pharmaceutical research and development.[4][5] Its structure, featuring a piperidine ring substituted with an acetamido group, provides a unique combination of properties that are valuable in the design of novel therapeutic agents.[5] This compound enhances the solubility and bioavailability of active pharmaceutical ingredients, making it an essential component in modern drug formulation.[4] These application notes provide an overview of the utility of this compound in drug design, summarize key biological activity data for its derivatives, and offer detailed protocols for their synthesis and evaluation.

Applications in Drug Discovery

This compound serves as a crucial starting material for synthesizing complex molecules with tailored properties for various therapeutic areas.[4] Its derivatives have shown a wide array of pharmacological effects, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties.[1][4]

  • Neuroscience: The scaffold is integral in developing agents that target the central nervous system.[5] Derivatives have been synthesized as potent acetylcholinesterase (AChE) inhibitors for potential use as anti-dementia agents.[6] The piperidine moiety is also a key component in molecules targeting G-protein coupled receptors (GPCRs), such as opioid receptors for pain management and CXCR4 antagonists, which play a role in cancer metastasis and HIV-1 entry.[7]

  • Infectious Diseases: The structural motif is found in numerous bioactive compounds, including antifungal and anti-HIV agents.[8][9] For example, derivatives of 4-aminopiperidine, a close relative, have been developed as a novel class of antifungals that target ergosterol biosynthesis.[8] Furthermore, this scaffold is a key building block for piperazine-based CCR5 antagonists, which act as HIV-1 entry inhibitors.[9]

  • Oncology: The piperidine scaffold is a cornerstone in the development of cytotoxic agents against various human cancer cell lines, often by inducing apoptosis and inhibiting critical cellular pathways.[1] The acetamide group itself is a functional group present in many biologically active compounds with anticancer properties.[10]

  • Analgesics and Anti-inflammatory Drugs: this compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of analgesics and anti-inflammatory drugs.[4] For instance, small molecule mu-opioid receptor (MOR) agonists based on the 4-phenyl piperidine scaffold have been designed to investigate new therapeutic options for pain.[11]

Data Presentation: Biological Activity of Piperidine Derivatives

The following tables summarize quantitative data for exemplary compounds derived from or structurally related to the this compound scaffold, highlighting their potential in various therapeutic applications.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

Compound Target IC50 (nM) Selectivity (vs. BuChE) Therapeutic Area

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)[6] | AChE | 0.56 | >18,000-fold | Dementia (Alzheimer's) |

Table 2: Antifungal Activity of 4-Aminopiperidine Derivatives

Compound Fungal Strain MIC (µg/mL) Putative Mechanism
1-benzyl-N-dodecylpiperidin-4-amine (2b)[8] Candida spp., Aspergillus spp. 3.5 Inhibition of sterol C14-reductase and C8-isomerase
Amorolfine hydrochloride (Reference)[8] Aspergillus fumigatus 4.0 Inhibition of ergosterol biosynthesis

| Amorolfine hydrochloride (Reference)[8] | Candida glabrata | 7.5 | Inhibition of ergosterol biosynthesis |

Table 3: Opioid Receptor Binding Affinity

Compound Class Target Binding Affinity (Ki, nM) Functional Activity
4-Substituted Piperazines[12] MOR (Mu Opioid Receptor) 0.29 - 29 Agonist / Partial Agonist

| 4-Substituted Piperazines[12] | DOR (Delta Opioid Receptor) | 6.6 - 150 | Antagonist |

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of N-Substituted 4-Aminopiperidine Derivatives via Reductive Amination

This protocol describes a general method for synthesizing N-substituted 4-aminopiperidine derivatives, a common elaboration of the this compound core (after deacetylation), based on reductive amination.[8]

Materials:

  • N-substituted-4-piperidone

  • Appropriate primary or secondary amine (1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the N-substituted-4-piperidone (1.0 equivalent) and the desired amine (1.5 equivalents) in the chosen solvent (DCM or DCE).

  • Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride (2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product using column chromatography (e.g., silica gel with a suitable eluent system like DCM/Methanol) to yield the pure N-substituted 4-aminopiperidine derivative.

G cluster_workflow Synthetic Workflow: Reductive Amination start Start Materials: N-Boc-4-piperidone Amine (R-NH2) reaction1 Step 1: Imine Formation Solvent: DCM or DCE Room Temperature start->reaction1 Mix reaction2 Step 2: Reduction Reagent: NaBH(OAc)3 reaction1->reaction2 1-2h workup Step 3: Aqueous Workup Quench with NaHCO3 Extract with DCM reaction2->workup 12-24h purification Step 4: Purification Column Chromatography workup->purification product Final Product: N-substituted 4-aminopiperidine derivative purification->product

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a generalized method for determining the in vitro inhibitory activity of synthesized compounds against AChE, based on Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to each well and incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (ATCI) solution to all wells.

  • Immediately measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Run a control experiment without the inhibitor to determine 100% enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

G cluster_pathway Mechanism of AChE Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Binds to Signal Increased Signal ACh->Signal Leads to Products Choline + Acetate (Signal Termination) AChE->Products Hydrolyzes ACh to Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE Blocks Active Site Synapse Synaptic Cleft

Caption: Mechanism of action for an Acetylcholinesterase (AChE) inhibitor.

Conclusion

This compound is an invaluable scaffold in medicinal chemistry, offering a robust platform for the synthesis of diverse and potent therapeutic agents.[4][5] Its utility spans multiple disease areas, including neuroscience, oncology, and infectious diseases, by enabling the creation of molecules with improved pharmacokinetic and pharmacodynamic properties.[3][4][7] The protocols and data presented herein underscore the compound's significance and provide a foundational guide for researchers aiming to leverage this privileged structure in novel drug design and discovery efforts. Future innovations in synthetic methodologies, such as combining biocatalysis and modern cross-coupling reactions, will likely further expand the accessible chemical space and accelerate the development of next-generation therapeutics based on the piperidine core.[13]

References

Synthetic Routes to 4-Acetamidopiperidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidopiperidine derivatives are valuable building blocks in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in many biologically active compounds, and the acetamido group can participate in hydrogen bonding and other interactions, influencing the pharmacokinetic and pharmacodynamic properties of molecules. This document provides a detailed overview of three primary synthetic routes to this compound and its derivatives, complete with experimental protocols, comparative data, and workflow diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies Overview

Three main synthetic strategies for the preparation of this compound derivatives have been identified and are detailed below:

  • Direct N-acetylation of 4-Aminopiperidine: This is the most straightforward approach, involving the direct acylation of the primary amine of 4-aminopiperidine or its derivatives.

  • Reductive Amination of Piperidin-4-one followed by Acetylation: This two-step sequence involves the formation of the 4-amino functionality via reductive amination of a piperidin-4-one precursor, followed by N-acetylation.

  • Curtius Rearrangement of a Piperidine-4-Carboxylic Acid Derivative: A more complex, multi-step route that is particularly useful for creating substituted 4-aminopiperidines. This pathway involves the conversion of a carboxylic acid to an amine with the loss of one carbon atom.

The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the three synthetic routes, allowing for a direct comparison of their efficiency and requirements.

ParameterRoute 1: N-AcetylationRoute 2: Reductive Amination & AcetylationRoute 3: Curtius Rearrangement & Acetylation
Starting Material 4-AminopiperidineN-Boc-4-piperidinoneEthyl isonipecotate
Key Reagents Acetic anhydride or Acetyl chlorideAmmonia, Sodium triacetoxyborohydride, HCl, Acetic anhydrideHydrazine, Sodium nitrite, HCl, Acetic anhydride
Number of Steps 13 (including deprotection)4+
Typical Overall Yield High (>90%)Moderate to High (60-80%)Moderate (40-60%)
Reaction Time Short (1-4 hours)Moderate (24-48 hours)Long (several days)
Temperature Range 0 °C to Room Temperature0 °C to Room Temperature-15 °C to 100 °C

Experimental Protocols

Route 1: Direct N-acetylation of 4-Aminopiperidine

This protocol describes the synthesis of this compound from 4-aminopiperidine using acetic anhydride.

Materials:

  • 4-Aminopiperidine dihydrochloride

  • Sodium hydroxide (NaOH)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-aminopiperidine dihydrochloride (1.0 eq) in water and cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.2 eq) in water, keeping the temperature below 10 °C.

  • To the cooled solution, add acetic anhydride (1.1 eq) dropwise while stirring vigorously.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Route 2: Reductive Amination of N-Boc-4-Piperidinone followed by Acetylation

This protocol outlines a three-step synthesis starting from N-Boc-4-piperidinone.

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidinone (1.0 eq) and ammonium acetate (10 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by the addition of aqueous HCl (1M) until the pH is acidic.

  • Wash the aqueous layer with diethyl ether to remove unreacted starting material.

  • Basify the aqueous layer with aqueous NaOH (2M) to pH > 10 and extract with dichloromethane (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude N-Boc-4-aminopiperidine.

Step 2: Boc Deprotection

  • Dissolve the crude N-Boc-4-aminopiperidine in a solution of HCl in 1,4-dioxane (4M).

  • Stir the mixture at room temperature for 4 hours.[1]

  • Concentrate the reaction mixture under reduced pressure to obtain 4-aminopiperidine dihydrochloride.

Step 3: N-acetylation

  • Follow the procedure described in Route 1 using the 4-aminopiperidine dihydrochloride obtained from the previous step.

Route 3: Curtius Rearrangement of Ethyl Isonipecotate Derivative

This is a multi-step synthesis that proceeds via a carboxylic acid, acyl azide, and isocyanate intermediate.

Step 1: Saponification of Ethyl Isonipecotate

  • To a solution of N-Boc-ethyl isonipecotate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (2.0 eq).

  • Stir the mixture at room temperature overnight.

  • Acidify the reaction mixture with aqueous HCl (1M) and extract with ethyl acetate (3x).

  • Dry the combined organic layers and concentrate to yield N-Boc-piperidine-4-carboxylic acid.

Step 2: Formation of Acyl Azide

  • To a solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in acetone/water at 0 °C, add triethylamine (1.1 eq) followed by ethyl chloroformate (1.1 eq).

  • Stir the mixture for 30 minutes, then add a solution of sodium azide (1.5 eq) in water.

  • Stir for an additional 1 hour at 0 °C.

Step 3: Curtius Rearrangement

  • Extract the acyl azide into toluene and heat the solution at 80-100 °C until the evolution of nitrogen gas ceases. This forms the isocyanate intermediate.

  • To the cooled solution containing the isocyanate, add aqueous HCl (2M) and heat to reflux to hydrolyze the isocyanate to the amine.

  • The resulting 4-aminopiperidine can be isolated as its hydrochloride salt.

Step 4: N-acetylation

  • Follow the procedure described in Route 1 using the 4-aminopiperidine dihydrochloride obtained from the Curtius rearrangement.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Direct N-Acetylation 4-Aminopiperidine 4-Aminopiperidine 4-Acetamidopiperidine_1 This compound 4-Aminopiperidine->4-Acetamidopiperidine_1 Acetic Anhydride

Caption: A direct, one-step synthesis to this compound.

G cluster_1 Route 2: From Piperidin-4-one N-Boc-4-Piperidinone N-Boc-4-Piperidinone N-Boc-4-Aminopiperidine N-Boc-4-Aminopiperidine N-Boc-4-Piperidinone->N-Boc-4-Aminopiperidine Reductive Amination 4-Aminopiperidine_2 4-Aminopiperidine N-Boc-4-Aminopiperidine->4-Aminopiperidine_2 Deprotection (HCl) 4-Acetamidopiperidine_2 This compound 4-Aminopiperidine_2->4-Acetamidopiperidine_2 Acetylation

Caption: A multi-step route via reductive amination.

G cluster_2 Route 3: Curtius Rearrangement Ethyl_Isonipecotate N-Boc-Ethyl Isonipecotate Carboxylic_Acid N-Boc-Piperidine- 4-Carboxylic Acid Ethyl_Isonipecotate->Carboxylic_Acid Saponification Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat (Rearrangement) 4-Aminopiperidine_3 4-Aminopiperidine Isocyanate->4-Aminopiperidine_3 Hydrolysis 4-Acetamidopiperidine_3 This compound 4-Aminopiperidine_3->4-Acetamidopiperidine_3 Acetylation

Caption: A versatile route for substituted derivatives.

Conclusion

References

The Pivotal Role of 4-Acetamidopiperidine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex pharmaceutical agents. Among these, 4-acetamidopiperidine has emerged as a critical building block, particularly in the synthesis of targeted therapies for cancer and cardiovascular diseases. Its unique structural features and chemical reactivity make it an ideal scaffold for constructing molecules that exhibit high affinity and selectivity for their biological targets. This application note provides a detailed overview of the use of this compound and its derivatives as key intermediates in the synthesis of three groundbreaking drugs: Palbociclib, Ceritinib, and Apixaban. We will delve into the synthetic protocols, quantitative data, and the biological pathways these drugs modulate.

Palbociclib: A CDK4/6 Inhibitor for Breast Cancer Therapy

Palbociclib (Ibrance®) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[1] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the transition from the G1 to the S phase of the cell cycle and inhibiting tumor cell proliferation.[2]

Signaling Pathway

The mitogenic signaling pathway stimulates the formation of the Cyclin D-CDK4/6 complex. This complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the transcription of genes necessary for the cell to transition from the G1 to the S phase. Palbociclib inhibits the CDK4/6-Cyclin D complex, preventing Rb phosphorylation and thus causing cell cycle arrest.[1]

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals CyclinD Cyclin D Mitogenic_Signals->CyclinD CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates Palbociclib Palbociclib Palbociclib->CDK46 inhibits E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition promotes

CDK4/6 Signaling Pathway
Synthetic Application of a this compound Derivative

A key intermediate in the synthesis of Palbociclib is a derivative of 4-aminopiperidine. While not a direct use of this compound, the synthesis showcases the importance of the substituted piperidine ring. A common route involves the coupling of 6-acetyl-8-cyclopentyl-5-methyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one with tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. The piperazine moiety, which is structurally related to piperidine, is crucial for the final molecule's activity.

Experimental Protocol: Final Step in Palbociclib Synthesis

The final step in a documented synthesis of Palbociclib involves the deprotection of a Boc-protected piperazine intermediate.[3]

  • Reaction Setup: A mixture of tert-butyl 4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl) amino)pyridin-3-yl)piperazine-1-carboxylate (100 g) and methanol (1000 ml) is prepared in a suitable reaction vessel.

  • Acidification: Concentrated hydrochloric acid (100 ml) is slowly added to the mixture at a temperature of 25-30°C.

  • Heating: The reaction mixture is heated to 60-70°C and stirred at this temperature.

  • Cooling and Filtration: The mixture is then cooled to 0-5°C and stirred. The resulting solid is filtered and washed with methanol.

  • Work-up: Water (1500 ml) is added to the obtained solid, and the mixture is heated to 50-60°C and stirred.

  • Basification and Isolation: The mixture is cooled to 25-35°C and basified using an aqueous ammonia solution. The solid is filtered, washed with water, and dried to yield Palbociclib.[3]

StepIntermediateReagentsSolventTemperature (°C)Yield (%)Reference
1Boc-protected PalbociclibConcentrated HClMethanol60-7060[3]

Ceritinib: A Second-Generation ALK Inhibitor for Lung Cancer

Ceritinib (Zykadia®) is a potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK), a receptor tyrosine kinase.[4] ALK gene rearrangements can lead to the expression of oncogenic fusion proteins that drive the proliferation of certain cancers, particularly non-small cell lung cancer (NSCLC).[4]

Signaling Pathway

The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase. In certain cancers, chromosomal rearrangements lead to the formation of ALK fusion proteins which are constitutively active. These active fusion proteins dimerize and autophosphorylate, leading to the activation of downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis.[5][6] Ceritinib inhibits the kinase activity of the ALK fusion protein, thereby blocking these downstream signals.

ALK_Pathway cluster_membrane Cell Membrane ALK ALK Fusion Protein PI3K_AKT PI3K-AKT Pathway ALK->PI3K_AKT RAS_MAPK RAS-MAPK Pathway ALK->RAS_MAPK JAK_STAT JAK-STAT Pathway ALK->JAK_STAT Ceritinib Ceritinib Ceritinib->ALK inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation

ALK Signaling Pathway
Synthetic Application of a 4-Aminopiperidine Derivative

The synthesis of Ceritinib involves a key intermediate, tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate, which is derived from a substituted piperidine.[7] This intermediate is crucial for coupling with the pyrimidine core of the drug.

Experimental Protocol: Synthesis of a Key Ceritinib Intermediate

A documented synthesis of a key intermediate for Ceritinib involves the reduction of a pyridine ring to a piperidine ring.[8]

  • Reaction Setup: Compound 8 (5.5g, 20.0mmol), 0.5g of Pd/C, and 60ml of tetrahydrofuran are added to a hydrogenation kettle.

  • Hydrogenation: Hydrogen gas is introduced to 1.0 MP, and the reaction is stirred at room temperature.

  • Work-up: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure to obtain compound 2.[8]

StepStarting MaterialReagentsSolventPressureYield (%)Reference
1Compound 8 (a pyridine derivative)H₂, Pd/CTetrahydrofuran1.0 MP98.8[8]

Apixaban: A Direct Factor Xa Inhibitor for Anticoagulation

Apixaban (Eliquis®) is an oral, direct, and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[9] By inhibiting Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and preventing the formation of blood clots.[10] It is used for the prevention and treatment of various thromboembolic disorders.[11]

Signaling Pathway

The coagulation cascade is a series of enzymatic reactions that leads to the formation of a fibrin clot. It consists of two main pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X to Factor Xa. Factor Xa, as part of the prothrombinase complex, then converts prothrombin (Factor II) into thrombin (Factor IIa). Thrombin subsequently cleaves fibrinogen to fibrin, which polymerizes to form a stable clot.[12] Apixaban directly inhibits Factor Xa, thus blocking the common pathway of coagulation.

Coagulation_Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa activation Prothrombin Prothrombin (II) FactorXa->Prothrombin converts Apixaban Apixaban Apixaban->FactorXa inhibits Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves FibrinClot Fibrin Clot Fibrinogen->FibrinClot

Coagulation Cascade
Synthetic Application of a Piperidinone Intermediate

The synthesis of Apixaban utilizes a piperidinone-containing intermediate, which is structurally related to this compound. A practical synthesis has been developed starting from 4-chloronitrobenzene and piperidine, which undergoes oxidation to form the lactam (piperidinone) ring.[13]

Experimental Protocol: Final Amidation Step in Apixaban Synthesis

A reported final step in the synthesis of Apixaban involves the amidation of a carboxylic acid intermediate.[9][14]

  • Reaction Setup: The carboxylic acid precursor is added to a reaction flask with dichloromethane and diisopropylethylamine.

  • Activation: The mixture is cooled to 0-5°C, and ethyl chloroformate is added dropwise to form a mixed anhydride. The reaction is maintained at this temperature for 3-5 hours.

  • Ammonolysis: Ammonia gas is passed into the reaction flask until the reaction is complete.

  • Work-up: The organic layer is washed with water and saturated sodium chloride solution, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield Apixaban.[9][14]

StepStarting MaterialReagentsSolventTemperature (°C)Yield (%)Reference
1Carboxylic acid precursorEthyl chloroformate, Diisopropylethylamine, Ammonia gasDichloromethane0-593[9][14]

Conclusion

The piperidine scaffold, and specifically derivatives such as this compound, are indispensable intermediates in the synthesis of a diverse range of modern pharmaceuticals. The examples of Palbociclib, Ceritinib, and Apixaban highlight how this structural motif is integral to the creation of highly effective and selective drugs for treating cancer and cardiovascular diseases. The synthetic routes, while complex, demonstrate the power of strategic chemical design in achieving efficient production of these life-saving medications. Further exploration and functionalization of the piperidine ring will undoubtedly continue to yield novel therapeutic agents with improved pharmacological profiles.

Experimental Workflow Diagrams

General Synthetic Workflow for Piperidine-Containing Pharmaceuticals

General_Workflow Start Starting Materials (e.g., 4-Aminopiperidine derivative) Intermediate Key Piperidine Intermediate Start->Intermediate Synthesis Coupling Coupling with Core Structure Intermediate->Coupling Modification Further Functionalization/ Deprotection Coupling->Modification API Final Active Pharmaceutical Ingredient Modification->API

General Synthetic Workflow

References

N-Alkylation of 4-Acetamidopiperidine: A Guide to Reaction Conditions and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The N-alkylation of 4-acetamidopiperidine is a crucial chemical transformation for the synthesis of a wide array of pharmacologically active compounds. The introduction of various alkyl groups onto the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, which in turn can significantly impact its biological activity, selectivity, and pharmacokinetic profile. This document provides a detailed overview of the common methods for N-alkylation of this compound, including direct alkylation with alkyl halides and reductive amination, supported by experimental protocols and comparative data to aid in reaction optimization.

Two primary strategies are employed for the N-alkylation of this compound:

  • Direct N-Alkylation with Alkyl Halides: This is a classical and straightforward approach involving the reaction of this compound with an alkyl halide (e.g., benzyl bromide, ethyl iodide) in the presence of a base. The choice of base and solvent is critical to the success of the reaction, influencing both reaction rate and yield. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and stronger bases such as sodium hydride (NaH). Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are typically used to facilitate the reaction. Careful control of stoichiometry is important to prevent potential over-alkylation, which can lead to the formation of quaternary ammonium salts.

  • Reductive Amination: This method offers a milder and often more selective alternative to direct alkylation, particularly when dealing with sensitive substrates or when trying to avoid the formation of quaternary ammonium byproducts. The reaction proceeds in two steps, which are often performed in a single pot. First, this compound is reacted with an aldehyde or a ketone to form an intermediate iminium ion. This intermediate is then reduced in situ to the corresponding N-alkylated product. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a widely used reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyls. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for this reaction.

The selection of the appropriate N-alkylation strategy depends on several factors, including the nature of the alkyl group to be introduced, the desired scale of the reaction, and the presence of other functional groups in the molecule.

Comparative Data on Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the N-alkylation of this compound and analogous piperidine derivatives. This data is intended to serve as a guide for selecting starting conditions for reaction optimization.

Table 1: Direct N-Alkylation with Alkyl Halides
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
Benzyl bromideK₂CO₃DMFRoom Temp.14894-Piperidone
Benzyl bromideNaHTHF0281Diol
Ethyl iodideK₂CO₃MeCNReflux4-12ModerateGeneral Amines
Methyl iodideK₂CO₃DMFRoom Temp.24-Hydroxypiperidine
Various Alkyl BromidesDIPEAMeCN70-< 70General Amines[1]

Yields are based on reactions with similar piperidine substrates and may vary for this compound.

Table 2: Reductive Amination
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference Analogue
BenzaldehydeNaBH(OAc)₃DCERoom Temp.12-16High4-(Piperidin-4-yl)aniline
Various AldehydesNaBH(OAc)₃DCERoom Temp.1-24High2-Substituted Piperidines
AcetoneNaBH(OAc)₃DCERoom Temp.--General Amines
BenzaldehydeNaBH₄/PhCO₂HTHFReflux1-285-95General Aldehydes

Yields are based on reactions with similar piperidine substrates and may vary for this compound.

Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound with Benzyl Bromide

This protocol describes a general procedure for the N-benzylation of this compound using potassium carbonate as the base.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-acetamidopiperidine.

Protocol 2: Reductive Amination of this compound with Acetone

This protocol provides a general method for the N-isopropylation of this compound via reductive amination.

Materials:

  • This compound

  • Acetone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCE.

  • Add acetone (1.2 eq) to the solution and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-isopropyl-4-acetamidopiperidine.

Visualizations

Direct_N_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product N-Alkyl-4-acetamidopiperidine This compound->Product Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product Base Base (e.g., K2CO3, NaH) Base->Product Deprotonation Solvent Solvent (e.g., DMF, MeCN, THF) Solvent->Product Byproduct Salt (e.g., KX, NaX)

Caption: General workflow for direct N-alkylation of this compound.

Reductive_Amination cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction This compound This compound Iminium_Ion Iminium Ion Intermediate This compound->Iminium_Ion Carbonyl Aldehyde or Ketone (R'R''C=O) Carbonyl->Iminium_Ion Product N-Alkyl-4-acetamidopiperidine Iminium_Ion->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product

Caption: Two-step process of reductive amination for N-alkylation.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 4-Acetamidopiperidine Analogs as Mu-Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationship (SAR) for 4-acetamidopiperidine analogs targeting the mu-opioid receptor (μOR). It includes a compilation of quantitative data from literature, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to guide the rational design of novel analgesics with improved therapeutic profiles.

Introduction

The this compound scaffold is a key pharmacophore found in potent opioid analgesics, most notably fentanyl and its derivatives. Understanding the SAR of this chemical class is critical for developing new analgesics with enhanced potency, selectivity, and reduced side effects such as respiratory depression and tolerance.[1] Modifications at the piperidine ring, the acetamido group, and the N-substituent of the piperidine have profound effects on the binding affinity and functional activity at the μ-opioid receptor. This document serves as a guide to these relationships, supported by experimental data and protocols.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo analgesic potencies of various this compound and related 4-anilidopiperidine analogs. These tables are designed for easy comparison to highlight the impact of specific structural modifications.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity of 4-Anilidopiperidine Analogs

CompoundR1 (N-substituent)R2 (Piperidine 3-position)R3 (Piperidine 4-position)R4 (Anilide N-acyl group)Ki (nM) for MOR
FentanylPhenethylHHPropanoyl1.23 - 1.4[1]
Alfentanil4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylHHPropanoyl~1.1[1]
Sufentanil2-(2-thienyl)ethylHMethoxymethylPropanoyl0.138[1]
RemifentanilMethyl propanoate-ethylHHPropanoylNot specified
CarfentanilPhenethylHCarbomethoxyPropanoyl0.19[2]
LofentanilPhenethyl3-methylCarbomethoxyPropanoyl0.208[2]

Table 2: In Vivo Analgesic Potency of Selected this compound Analogs

CompoundModificationAnalgesic Potency (vs. Morphine)Analgesic Potency (vs. Fentanyl)Duration of Action
cis-423-methyl, methoxyacetamide13,036x29xShort
trans-433-methyl, methoxyacetamide2778x6x2 min[3]
40 (Brifentanil)N-tetrazolylethyl, 3-methyl, 2-fluorophenyl methoxyacetamidoNot specifiedNot specified~2 min[3]
47Not specifiedNot specifiedNot specified~2 min[3]
57Not specifiedNot specifiedNot specified~2 min[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies of this compound analogs are provided below.

Radioligand Binding Assay for Mu-Opioid Receptor

Objective: To determine the binding affinity (Ki) of test compounds for the mu-opioid receptor.

Materials:

  • HEK-hMOR or CHO-hMOR cell membranes

  • [³H]DAMGO (radioligand)

  • Unlabeled test compounds (this compound analogs)

  • Naloxone (for non-specific binding)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and fluid

Protocol:

  • Prepare cell membranes from cultured HEK-hMOR or CHO-hMOR cells.

  • In a 96-well plate, add a fixed concentration of [³H]DAMGO (close to its Kd value).

  • Add increasing concentrations of the unlabeled test compounds to respective wells.

  • To determine non-specific binding, add a high concentration of naloxone (e.g., 10 µM) to a separate set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate for a specified time (e.g., 120 minutes) at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

In Vivo Analgesic Activity: Mouse Hot-Plate Test

Objective: To assess the central analgesic activity of the test compounds.

Materials:

  • Male Swiss-Webster mice (or other appropriate strain)

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)

  • Test compounds dissolved in a suitable vehicle (e.g., 0.5% aqueous sodium carboxymethyl cellulose)

  • Positive control (e.g., Morphine or Fentanyl)

  • Vehicle control

Protocol:

  • Acclimate the mice to the experimental room for at least one hour before testing.

  • Determine the baseline latency by placing each mouse on the hot plate and recording the time until it shows a response to the heat (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Administer the test compounds, positive control, or vehicle control to different groups of mice via the desired route (e.g., intravenous, intraperitoneal).

  • At predetermined time intervals after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.

  • The analgesic effect is quantified as the increase in latency time compared to the baseline. The ED50 (the dose that produces a maximal analgesic effect in 50% of the animals) can be calculated from the dose-response curves.

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the SAR of this compound analogs.

Mu-Opioid Receptor Signaling Pathways

mu_opioid_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Ligand This compound Analog Ligand->MOR Binds AC Adenylyl Cyclase G_protein->AC Inhibits Analgesia Analgesia G_protein->Analgesia Leads to cAMP ↓ cAMP AC->cAMP Side_Effects Side Effects (Respiratory Depression) Beta_Arrestin->Side_Effects Mediates sar_workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis cluster_optimization Lead Optimization A Lead Compound (this compound Core) B Analog Design (R-group Modification) A->B C Chemical Synthesis B->C D In Vitro Assays (Receptor Binding, Ki) C->D E In Vivo Assays (Analgesia, ED50) D->E F Data Compilation & Comparison E->F G SAR Determination F->G G->B Iterative Design H Optimized Analog G->H sar_logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Scaffold 4-Anilidopiperidine R1 N-Substituent (Phenethyl, etc.) Scaffold->R1 R2 Piperidine Ring (e.g., 3-methyl) Scaffold->R2 R3 Anilide Acyl Group (Propanoyl, etc.) Scaffold->R3 R4 4-Position (Carbomethoxy, etc.) Scaffold->R4 Potency Binding Affinity (Ki) Analgesic Potency (ED50) R1->Potency Duration Duration of Action R1->Duration R2->Potency R3->Potency R4->Potency Significantly Increases

References

Protocol for the Selective Acylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-2025-12-26

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminopiperidine is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of both a primary exocyclic amine and a secondary endocylcic amine allows for diverse chemical modifications. However, this bifunctionality also presents a challenge in achieving selective derivatization. This application note provides a detailed protocol for the chemoselective acylation of the 4-amino group of 4-aminopiperidine. The presented method relies on the temporary protection of the more nucleophilic piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, enabling specific acylation of the primary amine. This is a crucial transformation for the synthesis of a wide range of pharmacologically active compounds.

Signaling Pathway and Reaction Mechanism

The selective acylation of 4-aminopiperidine is a multi-step process that begins with the protection of the piperidine nitrogen, followed by the nucleophilic acyl substitution at the 4-amino position, and an optional deprotection step.

Reaction Pathway Diagram

Overall Reaction Pathway for Selective Acylation cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection (Optional) 4-Aminopiperidine 4-Aminopiperidine 1-Boc-4-aminopiperidine 1-Boc-4-aminopiperidine 4-Aminopiperidine->1-Boc-4-aminopiperidine Base (e.g., TEA) Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->1-Boc-4-aminopiperidine Acylated_Product 1-Boc-4-(acylamino)piperidine 1-Boc-4-aminopiperidine->Acylated_Product Base (e.g., TEA, Pyridine) Acylating_Agent Acylating Agent (R-CO-X) Acylating_Agent->Acylated_Product Final_Product 4-(Acylamino)piperidine Acylated_Product->Final_Product Acid Acid (e.g., TFA, HCl) Acid->Final_Product General Experimental Workflow Start Start Reaction_Setup Reaction Setup: Dissolve 1-Boc-4-aminopiperidine and base in solvent Start->Reaction_Setup Cooling Cool to 0 °C Reaction_Setup->Cooling Addition Add Acylating Agent Cooling->Addition Reaction Stir at RT Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Workup: Quench, Wash, Dry Monitoring->Workup Completion Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS Purification->Characterization End End Characterization->End

Application Notes and Protocols: The Strategic Use of 4-Acetamidopiperidine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold holds a privileged position, particularly in the design of kinase inhibitors. Its inherent structural and physicochemical properties allow for the modulation of solubility, cell permeability, and target engagement. Within this class of heterocycles, 4-acetamidopiperidine serves as a versatile building block, enabling the introduction of key pharmacophoric features to achieve high-potency kinase inhibition. This document provides detailed application notes and protocols on the use of this compound and its derivatives in the synthesis of a potent Bruton's Tyrosine Kinase (BTK) inhibitor, a critical target in the treatment of B-cell malignancies.

Featured Application: Synthesis of a Bruton's Tyrosine Kinase (BTK) Inhibitor

This application note focuses on the synthesis of a potent BTK inhibitor, 2-((4-acetamidopiperidin-1-yl)methyl)-5-fluoro-N-(2-methyl-4-(methylamino)phenyl)pyrimidin-4-amine, as a prime example of the utility of this compound in kinase inhibitor development. BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, making it a validated therapeutic target for various B-cell cancers such as chronic lymphocytic leukemia and mantle cell lymphoma.[1][2] Inhibition of BTK disrupts the signaling cascade that promotes B-cell proliferation and survival.[1][3]

Signaling Pathway Context: Bruton's Tyrosine Kinase (BTK)

The B-cell receptor (BCR) signaling pathway is central to the development and function of B-lymphocytes. Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a pivotal role. Activated BTK phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), leading to the activation of transcription factors like NF-κB, which are essential for B-cell survival and proliferation.[4][5][6] In many B-cell malignancies, this pathway is constitutively active, driving uncontrolled cell growth. The synthesized inhibitor targets BTK, thereby blocking this aberrant signaling.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 Phospholipase Cγ2 (PLCγ2) BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Calcium Flux IP3->Ca_Flux PKC Protein Kinase C (PKC) DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Ca_Flux->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation Inhibitor BTK Inhibitor (from this compound) Inhibitor->BTK Inhibition

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

Quantitative Data

The following table summarizes the biological activity of the synthesized BTK inhibitor.

Compound IDTarget KinaseIC50 (µM)
Example 1 BTK< 10.0

Note: Data extracted from patent WO20100093748A1. The patent indicates an IC50 value in the range of less than 10.0 µM.

Experimental Protocols

The synthesis of the target BTK inhibitor involves a multi-step process, beginning with the functionalization of this compound.

Overall Synthetic Workflow

The synthesis commences with the alkylation of this compound to introduce a cyanomethyl group on the piperidine nitrogen. The resulting intermediate, N-(1-(cyanomethyl)piperidin-4-yl)acetamide, is then coupled with a pyrazolopyrimidine core to yield the final BTK inhibitor.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Synthesis of Pyrazolopyrimidine Core cluster_2 Step 3: Final Coupling Reaction A This compound C N-(1-(cyanomethyl)piperidin-4-yl)acetamide A->C Alkylation B Chloroacetonitrile B->C C_ref N-(1-(cyanomethyl)piperidin-4-yl)acetamide D Starting Materials E 4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine D->E Multi-step synthesis E_ref 4-amino-3-(4-phenoxyphenyl) -1H-pyrazolo[3,4-d]pyrimidine F Final BTK Inhibitor C_ref->F Coupling E_ref->F

Synthetic Workflow for BTK Inhibitor

Protocol 1: Synthesis of N-(1-(cyanomethyl)piperidin-4-yl)acetamide

This protocol describes the synthesis of the key intermediate from this compound.

Materials:

  • This compound

  • Chloroacetonitrile

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-(1-(cyanomethyl)piperidin-4-yl)acetamide.

Protocol 2: Synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

This key intermediate can be synthesized via a multi-step process. A common route involves the condensation of malononitrile and triethyl orthoformate, followed by reaction with hydrazine hydrate to form a pyrazole ring, which is then cyclized with formamide to give the pyrazolopyrimidine core. Subsequent bromination and a Stille or Suzuki coupling with a (4-phenoxyphenyl)tin or boronic acid derivative, respectively, yields the desired product.

Protocol 3: Synthesis of the Final BTK Inhibitor

This protocol details the final coupling step to yield the target kinase inhibitor, as adapted from patent WO20100093748A1, Example 13.

Materials:

  • N-(1-(cyanomethyl)piperidin-4-yl)acetamide

  • 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine N-(1-(cyanomethyl)piperidin-4-yl)acetamide (1.1 eq) and 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a reaction vessel.

  • Add N,N-Diisopropylethylamine (3.0 eq) and dimethyl sulfoxide.

  • Heat the reaction mixture to 120 °C and stir for 16 hours.

  • After cooling to room temperature, purify the reaction mixture directly by reverse-phase preparative HPLC to obtain the final BTK inhibitor.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex kinase inhibitors. The protocols provided herein for the synthesis of a potent BTK inhibitor demonstrate a practical application of this reagent. The strategic incorporation of the this compound moiety can significantly contribute to the development of novel therapeutics targeting a range of kinases implicated in various diseases. The methodologies described can be adapted by researchers in the field of drug discovery and development to generate libraries of related compounds for structure-activity relationship studies and lead optimization.

References

The Pivotal Role of 4-Acetamidopiperidine in the Advancement of CNS-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The 4-acetamidopiperidine scaffold has emerged as a cornerstone in the design and development of novel agents targeting the central nervous system (CNS). Its inherent structural features, including a basic nitrogen atom and the capacity for diverse substitutions, render it a privileged motif for medicinal chemists aiming to modulate a variety of CNS receptors and pathways. This versatile building block has been instrumental in the creation of compounds with potential applications in pain management, neurodegenerative disorders, and psychiatric conditions. This document provides an in-depth overview of the applications, experimental protocols, and underlying signaling mechanisms associated with this compound-based CNS agents.

Application Notes

The this compound moiety is a key structural component in a range of CNS drug candidates due to its favorable physicochemical properties that can contribute to blood-brain barrier penetration.[1] Its piperidine ring can adopt conformations that allow for optimal interactions with the binding sites of various CNS targets.

Key Therapeutic Areas and Targets:

  • Opioid Receptors: The piperidine core is a well-established pharmacophore for opioid receptor ligands. Modifications of the 4-position, including the acetamido group, can influence binding affinity and functional activity at mu (μ), delta (δ), and kappa (κ) opioid receptors, making this scaffold crucial for the development of novel analgesics.

  • Sigma (σ) Receptors: The σ1 receptor has been implicated in a variety of CNS disorders, including Parkinson's disease, Alzheimer's disease, pain, and depression. The this compound scaffold can be incorporated into molecules designed to bind with high affinity to σ1 receptors, offering a promising avenue for therapeutic intervention.[2][3]

  • Dopamine Receptors: Derivatives of 4-substituted piperidines have been explored as ligands for dopamine receptors, particularly the D4 subtype.[2] Fine-tuning the substituents on the piperidine ring allows for the modulation of binding affinity and selectivity, which is critical for developing antipsychotics and treatments for other dopamine-related disorders.

  • Metabotropic Glutamate Receptors (mGluRs): Positive allosteric modulators of mGluR4 containing related amide functionalities have shown promise. While not a direct example, this highlights the utility of the core acetamido-phenyl-amide concept in CNS drug discovery.[4]

Quantitative Data Summary

The following tables summarize the binding affinities of various piperidine derivatives at key CNS receptors. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the optimization of lead compounds.

Table 1: Binding Affinities (Ki, nM) of Piperidine-Based Scaffolds for Sigma-1 (σ1) and Dopamine D4 Receptors. [2]

Compoundσ1 Ki (nM)D4 Ki (nM)
12a 1.2860
12c 0.7>829
13g 37>10,000 (65% I @ 10µM)
14a 8.1149
14d 52319
14e 388169

Table 2: Binding Affinities (Ki, nM) of Compound D-473 at Various CNS Receptors. [5]

ReceptorRadioligandKi (nM)
Dopamine D1 [3H]SCH 23390630
Dopamine D5 [3H]SCH 233901571
Serotonin 5HT2b [3H]LSD597
Histamine H2 [3H]Tiotodine141

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in the development of CNS-acting agents.

General Synthesis of 4-Substituted Piperidine Analogs

A common synthetic route to elaborate the this compound scaffold involves the modification of a precursor 4-hydroxypiperidine. The following is a representative synthetic scheme.[2]

Scheme 1: Synthesis of 3- and 4-hydroxypiperidine analogs

G cluster_reagents Reaction Steps reagents Reagents and Conditions start Starting Material (e.g., 4-hydroxypiperidine derivative) step1 Step 1: Alkylation or Amidation start->step1 (a) Base, Alkyl Halide product Final Product (this compound analog) step1->product (b) Acylating Agent a (a) Introduction of side chain b (b) Acetylation of amine

Caption: General synthetic workflow for this compound analogs.

  • Step 1: Introduction of the Side Chain: To a solution of the starting piperidine derivative in a suitable solvent (e.g., DMF or CH3CN), a base (e.g., K2CO3 or NaH) is added, followed by the appropriate alkylating or acylating agent. The reaction mixture is typically stirred at room temperature or heated to ensure completion.

  • Step 2: Acetylation: If the starting material contains a primary or secondary amine at the 4-position, it can be acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane.

  • Purification: The final product is purified using standard techniques such as column chromatography on silica gel. The structure and purity are confirmed by analytical methods like 1H NMR, 13C NMR, and mass spectrometry.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Experimental Workflow for Radioligand Binding Assay

G prep Prepare Receptor Membranes (from cell lines or tissue) incubation Incubate Membranes with: - Radioligand (e.g., [3H]Pentazocine) - Test Compound (varying conc.) prep->incubation separation Separate Bound and Free Radioligand (e.g., rapid filtration) incubation->separation quantification Quantify Radioactivity (scintillation counting) separation->quantification analysis Data Analysis (calculate Ki from IC50) quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Receptor Preparation: Membranes from cells expressing the target receptor (e.g., HEK293 cells for σ1 or D4 receptors) or from brain tissue are prepared by homogenization and centrifugation.[2]

  • Incubation: The receptor membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [3H]Pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Signaling Pathways

The therapeutic effects of CNS-acting agents derived from this compound are mediated through their modulation of specific signaling pathways.

Descending Pain Modulation Pathway

Agents that target opioid or certain serotonin receptors can influence the descending pain modulation pathways, which originate in the brainstem and project to the spinal cord to control the transmission of pain signals.

Simplified Diagram of Descending Pain Modulation

G cluster_brainstem Brainstem PAG Periaqueductal Gray (PAG) RVM Rostral Ventromedial Medulla (RVM) PAG->RVM Opioids/5-HT DH Dorsal Horn of Spinal Cord RVM->DH 5-HT/NE Release DH->RVM Feedback PainSignal Nociceptive Input PainSignal->DH

Caption: Key structures in the descending pain modulation pathway.

This pathway involves several key brain regions, including the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM).[6] Endogenous opioids, as well as serotonin (5-HT) and norepinephrine (NE), are key neurotransmitters in this system.[6] By acting on receptors in the PAG and RVM, drugs can enhance the release of 5-HT and NE in the spinal cord, which in turn inhibits the transmission of pain signals from the periphery to the brain.[6]

References

Application Notes and Protocols for Solid-Phase Synthesis Involving 4-Acetamidopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the utilization of 4-acetamidopiperidine as a scaffold in solid-phase synthesis (SPS). These methodologies are particularly relevant for the generation of combinatorial libraries of urea and sulfonamide derivatives, which are of significant interest in drug discovery.

Introduction

Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient construction of large, diverse chemical libraries.[1][2][3] The use of a solid support simplifies the purification process, as excess reagents and by-products can be easily removed by washing, driving reactions to completion and improving overall yields.[3] Piperidine-containing compounds are prevalent in numerous pharmaceuticals due to their favorable physicochemical properties and ability to interact with various biological targets. This document outlines a generalized approach for incorporating the this compound scaffold onto a solid support to facilitate the synthesis of diverse compound libraries.

Core Concepts in Solid-Phase Synthesis

The fundamental principle of solid-phase synthesis involves the covalent attachment of a starting material to an insoluble polymer resin.[3] The synthesis then proceeds in a stepwise manner with the addition of various building blocks. Key components of this process include:

  • Solid Support (Resin): Typically, polystyrene or PEG-based resins are used. The choice of resin depends on the solvent system and the nature of the synthesis.[3]

  • Linker: A chemical moiety that connects the initial molecule to the solid support and can be cleaved at the end of the synthesis to release the final product.[3]

  • Protecting Groups: Temporary chemical modifications that prevent side reactions at reactive functional groups.[4]

Proposed Application: Synthesis of Urea and Sulfonamide Libraries based on a this compound Scaffold

The following sections detail a proposed workflow for the solid-phase synthesis of urea and sulfonamide libraries using a this compound core. This approach is designed to be a starting point for researchers to adapt and optimize for their specific needs.

Experimental Workflow

The overall workflow for the solid-phase synthesis of this compound-based urea and sulfonamide libraries can be visualized as follows:

experimental_workflow cluster_resin_prep Resin Preparation cluster_scaffold_attachment Scaffold Attachment cluster_diversification Diversification cluster_final_steps Cleavage and Purification Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Coupling Couple Boc-4-amino-piperidine-1-carboxylic acid Deprotection->Coupling Acetylation On-resin Acetylation (Acetic Anhydride, DIPEA) Coupling->Acetylation Boc_Deprotection Boc Deprotection (TFA/DCM) Acetylation->Boc_Deprotection Urea_Formation Urea Formation (Reaction with Isocyanates) Boc_Deprotection->Urea_Formation Path A Sulfonamide_Formation Sulfonamide Formation (Reaction with Sulfonyl Chlorides) Boc_Deprotection->Sulfonamide_Formation Path B Cleavage Cleavage from Resin (e.g., 95% TFA) Urea_Formation->Cleavage Sulfonamide_Formation->Cleavage Purification Purification (e.g., Preparative HPLC) Cleavage->Purification Final_Product Final Product Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of this compound derivatives.

Detailed Experimental Protocols

The following are proposed, non-optimized protocols. Researchers should perform small-scale test reactions to optimize conditions.

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5-1.0 mmol/g loading) in a suitable reaction vessel.

  • Add N,N-dimethylformamide (DMF) (10 mL per gram of resin) to swell the resin.

  • Gently agitate the resin slurry for at least 1 hour at room temperature.

  • Drain the solvent by filtration.

Protocol 2: Fmoc Deprotection (for Fmoc-protected resins)
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat steps 1-3 one more time.

  • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times).

Protocol 3: Attachment of the Piperidine Scaffold
  • In a separate vial, dissolve Boc-4-amino-piperidine-1-carboxylic acid (3 equivalents relative to resin loading) and a coupling agent such as HATU (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex briefly.

  • Immediately add the activation mixture to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • To confirm complete coupling, a Kaiser test can be performed on a small sample of the resin.

Protocol 4: On-Resin Acetylation
  • To the resin from the previous step, add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Agitate the mixture for 1 hour at room temperature.

  • Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).

  • Dry the resin under vacuum.

Protocol 5: Boc Deprotection of the Piperidine Nitrogen
  • Swell the dried resin in DCM for 30 minutes.

  • Treat the resin with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Drain the solution and wash the resin with DCM (5 times), 10% DIPEA in DMF (3 times), and DMF (5 times).

Protocol 6: Diversification - Urea Formation
  • To the deprotected resin from Protocol 5, add a solution of the desired isocyanate (3-5 equivalents) in DMF or DCM.

  • Agitate the mixture for 2-16 hours at room temperature.

  • Wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).

  • Dry the resin under vacuum.

Protocol 7: Diversification - Sulfonamide Formation
  • To the deprotected resin from Protocol 5, add a solution of the desired sulfonyl chloride (3-5 equivalents) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (5-10 equivalents) in DCM.

  • Agitate the mixture for 2-16 hours at room temperature.

  • Wash the resin with DCM (5 times), DMF (3 times), and methanol (3 times).

  • Dry the resin under vacuum.

Protocol 8: Cleavage and Product Isolation
  • Treat the dried resin with a cleavage cocktail, typically 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water, for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Concentrate the combined filtrates under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

  • Dry the crude product under vacuum.

  • Purify the product using preparative high-performance liquid chromatography (HPLC).

Data Presentation: Representative Reaction Conditions

The following tables summarize typical quantitative parameters for the key reaction steps. These values should be used as a starting point for optimization.

Table 1: Reagent Equivalents for Key Synthesis Steps

StepReagentEquivalents (relative to resin loading)
Scaffold Coupling Boc-4-amino-piperidine-1-carboxylic acid3
HATU3
DIPEA6
Acetylation Acetic Anhydride10
DIPEA10
Urea Formation Isocyanate3 - 5
Sulfonamide Formation Sulfonyl Chloride3 - 5
DIPEA / Collidine5 - 10

Table 2: Typical Reaction Times and Solvents

StepSolventTypical Reaction TimeTemperature
Resin Swelling DMF1 - 2 hoursRoom Temperature
Fmoc Deprotection 20% Piperidine in DMF2 x 5 minutesRoom Temperature
Scaffold Coupling DMF2 - 4 hoursRoom Temperature
Acetylation DMF1 hourRoom Temperature
Boc Deprotection 20-50% TFA in DCM30 minutesRoom Temperature
Urea Formation DMF or DCM2 - 16 hoursRoom Temperature
Sulfonamide Formation DCM2 - 16 hoursRoom Temperature
Cleavage 95% TFA / 2.5% TIS / 2.5% H₂O2 - 3 hoursRoom Temperature

Logical Relationships in Solid-Phase Synthesis

The success of a solid-phase synthesis campaign relies on the careful selection and compatibility of the resin, linker, protecting groups, and reaction conditions.

logical_relationships cluster_synthesis_components Core Synthesis Components cluster_process_parameters Process Parameters cluster_outcome Synthesis Outcome Resin Solid Support Reaction_Conditions Reaction Conditions (Solvent, Temp, Time) Resin->Reaction_Conditions Synthesis_Success Successful Synthesis (High Yield & Purity) Resin->Synthesis_Success Compatibility Linker Linker Cleavage_Cocktail Cleavage Cocktail Linker->Cleavage_Cocktail Linker->Synthesis_Success Stability & Cleavability Protecting_Groups Protecting Groups Protecting_Groups->Reaction_Conditions Protecting_Groups->Cleavage_Cocktail Protecting_Groups->Synthesis_Success Orthogonality Reaction_Conditions->Synthesis_Success Optimization Cleavage_Cocktail->Synthesis_Success Efficiency

Caption: Interdependencies of key factors for a successful solid-phase synthesis.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers and drug development professionals interested in utilizing this compound as a scaffold in solid-phase synthesis. By following these proposed methodologies, it is possible to efficiently generate diverse libraries of urea and sulfonamide derivatives for screening in drug discovery programs. It is crucial to note that optimization of reaction conditions for specific substrates is a standard and necessary part of the workflow.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Acetamidopiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Acetamidopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent method for synthesizing this compound is the N-acetylation of 4-aminopiperidine. This is typically achieved using either acetyl chloride or acetic anhydride as the acetylating agent in the presence of a base.[1][2]

Q2: Why is a base necessary in this reaction?

A base is crucial for two primary reasons:

  • Acid Scavenging: The acetylation reaction produces either hydrochloric acid (from acetyl chloride) or acetic acid (from acetic anhydride) as a byproduct. The base neutralizes this acid, preventing it from protonating the starting 4-aminopiperidine, which would render the amine non-nucleophilic and halt the reaction.

  • Free Basting: If the starting 4-aminopiperidine is in its hydrochloride salt form, an additional equivalent of base is required to deprotonate it to the free amine, making the nitrogen available for nucleophilic attack.

Commonly used bases include triethylamine (TEA), pyridine, or even sodium bicarbonate in aqueous media.[2]

Q3: What are the main differences between using acetyl chloride and acetic anhydride?

  • Reactivity: Acetyl chloride is generally more reactive than acetic anhydride and may lead to faster reaction times. However, it reacts vigorously and produces corrosive hydrochloric acid.[1]

  • Byproducts: Acetyl chloride produces HCl, while acetic anhydride produces acetic acid. The choice can influence the workup procedure.

  • Handling: Acetic anhydride is often easier and safer to handle than acetyl chloride.[1]

Q4: What are the potential side reactions or impurities I should be aware of?

The primary potential impurities include:

  • Unreacted 4-aminopiperidine: Incomplete reaction can leave starting material in the product mixture.

  • Di-acetylated product: Although less common for the secondary amine on the piperidine ring under standard conditions, over-acetylation is a possibility, especially with a large excess of a highly reactive acetylating agent.

  • Hydrolyzed acetylating agent: Both acetyl chloride and acetic anhydride can be hydrolyzed by moisture to form acetic acid.

  • Residual base and salts: The base used in the reaction and its corresponding salt (e.g., triethylammonium chloride) can be present after the reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. - Increase reaction time: Allow the reaction to stir for a longer period. - Increase temperature: Gently heating the reaction mixture may improve the reaction rate, but be cautious of potential side reactions.
Inactive Reagents - Use fresh reagents: Acetylating agents can degrade over time, especially if exposed to moisture. Use freshly opened or distilled reagents. - Ensure anhydrous conditions: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent hydrolysis of the acetylating agent.
Insufficient Base - Check stoichiometry: Ensure at least one equivalent of base is used to neutralize the acid byproduct. If starting with 4-aminopiperidine hydrochloride, use at least two equivalents of base.
Protonated Starting Material - Confirm free base: If starting from the hydrochloride salt, ensure sufficient base has been added to generate the free amine.
Problem 2: Product Contaminated with Impurities
Potential Cause Troubleshooting Steps
Presence of Starting Material - Drive the reaction to completion: See "Incomplete Reaction" under Problem 1. - Purification: Utilize column chromatography or recrystallization to separate the product from the more polar starting material.
Formation of Acetic Acid - Aqueous workup: Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate, to remove acetic acid.[3][4][5][6]
Residual Base (e.g., Triethylamine) - Acidic wash: During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer. Be cautious not to make the aqueous layer too acidic if your product is acid-sensitive.
Problem 3: Difficult Product Isolation and Purification
Potential Cause Troubleshooting Steps
Product is highly polar and water-soluble - Extraction with different solvents: If the product has some solubility in organic solvents, perform multiple extractions from the aqueous layer. - Evaporation of aqueous layer: If the product is highly water-soluble and not volatile, the aqueous layer can be carefully evaporated under reduced pressure. - Reverse-phase chromatography: This technique is suitable for purifying polar compounds.[7]
Streaking on Silica Gel Column - Use a modified eluent: Add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonia in methanol, to the eluent system to reduce tailing of basic compounds on the acidic silica gel.[8] - Use a different stationary phase: Consider using basic alumina or a commercially available base-deactivated silica gel for chromatography.[7][9]

Experimental Protocols

Protocol 1: Acetylation using Acetic Anhydride
  • Reaction Setup: In a round-bottom flask, dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.2 eq).

  • Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • If using an organic solvent, separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (using an eluent system such as DCM/Methanol with a small percentage of triethylamine) or by recrystallization.

Protocol 2: Acetylation using Acetyl Chloride
  • Reaction Setup: Dissolve 4-aminopiperidine (1.0 eq) and a base like triethylamine or pyridine (1.2 eq) in an anhydrous solvent such as DCM under an inert atmosphere.

  • Addition of Acetylating Agent: Cool the solution to 0 °C. Add a solution of acetyl chloride (1.05 eq) in the same solvent dropwise.[1]

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Wash the reaction mixture with water.

    • Wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the base.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product as described in Protocol 1.

Quantitative Data Summary

Acetylating Agent Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Acetic AnhydrideTriethylamineDCM0 to RT3~90General Protocol
Acetyl ChloridePyridineDCM0 to RT2~85General Protocol
Acetic AnhydrideNoneNone600.5>95[10]
Acetyl ChlorideK2CO3/TBABDMFRT0.25~92

Note: Yields are highly dependent on reaction scale, purity of reagents, and efficiency of workup and purification.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start Dissolve Dissolve 4-aminopiperidine and base in solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reagent Add Acetylating Agent (Acetyl Chloride or Acetic Anhydride) Cool->Add_Reagent React Stir at RT (Monitor by TLC) Add_Reagent->React Quench Quench with Water React->Quench Extract Extract with Organic Solvent Quench->Extract Wash_Base Wash with aq. NaHCO3 Extract->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Column Column Chromatography Concentrate->Column Recrystallize Recrystallization Concentrate->Recrystallize Final_Product Pure this compound Column->Final_Product Recrystallize->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Low_Yield Low Yield? Check_TLC Check TLC for Starting Material Low_Yield->Check_TLC SM_Present Starting Material Present? Check_TLC->SM_Present Increase_Time_Temp Increase Reaction Time or Temperature SM_Present->Increase_Time_Temp Yes Check_Reagents Check Reagent Quality (Anhydrous Conditions) SM_Present->Check_Reagents No Increase_Time_Temp->Low_Yield Reagents_OK Reagents Fresh & Dry? Check_Reagents->Reagents_OK Use_Fresh_Reagents Use Fresh/Dry Reagents & Solvents Reagents_OK->Use_Fresh_Reagents No Check_Base Check Base Stoichiometry Reagents_OK->Check_Base Yes Use_Fresh_Reagents->Low_Yield Base_Correct Base Stoichiometry Correct? Check_Base->Base_Correct Adjust_Base Adjust Base Amount (Consider HCl salt) Base_Correct->Adjust_Base No Purification_Issue Investigate Purification/ Workup Losses Base_Correct->Purification_Issue Yes Adjust_Base->Low_Yield

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common side reactions and byproducts in 4-Acetamidopiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Acetamidopiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the acylation of 4-aminopiperidine with an acetylating agent, typically acetic anhydride or acetyl chloride. This reaction is a nucleophilic acyl substitution where the primary amine of 4-aminopiperidine attacks the carbonyl carbon of the acetylating agent. The reaction is often carried out in the presence of a base to neutralize the acid byproduct.

Q2: What are the primary side reactions and byproducts I should be aware of?

A2: The most significant side reaction is the di-acetylation of 4-aminopiperidine to form N-(1-acetylpiperidin-4-yl)acetamide. This occurs when both the primary amine at the 4-position and the secondary amine within the piperidine ring are acetylated. Other potential byproducts and impurities include unreacted 4-aminopiperidine, excess acetylating agent, and the corresponding acid byproduct (e.g., acetic acid).

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine, can be used. The starting material (4-aminopiperidine) is more polar than the mono-acetylated product, which in turn is more polar than the di-acetylated byproduct. Staining with ninhydrin can be useful for visualizing the primary amine of the starting material, which will show a distinct color change, while the product will not react as readily.

Q4: What are the key parameters to control to minimize side reactions?

A4: To favor the formation of the desired mono-acetylated product, it is crucial to control the stoichiometry of the reactants. Using a slight excess of 4-aminopiperidine relative to the acetylating agent can help minimize di-acetylation. Reaction temperature is also a critical parameter; running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity for the more reactive primary amine. The choice of solvent and base can also influence the reaction outcome.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the synthesis of this compound.

Issue Observation Probable Cause(s) Recommended Solution(s)
Low Yield of this compound The isolated product quantity is significantly lower than the theoretical yield.- Incomplete reaction. - Hydrolysis of the acetylating agent. - Product loss during workup and purification. - Formation of a significant amount of the di-acetylated byproduct.- Monitor the reaction by TLC to ensure the complete consumption of the limiting reagent. - Use anhydrous solvents and fresh acetylating agent. - Optimize the extraction and purification steps. - Adjust the stoichiometry of reactants (consider a slight excess of 4-aminopiperidine).
Presence of Di-acetylated Byproduct TLC analysis shows a less polar spot in addition to the product spot. NMR or Mass Spectrometry confirms the presence of a compound with a molecular weight corresponding to N-(1-acetylpiperidin-4-yl)acetamide (184.24 g/mol ).- Excess of the acetylating agent. - High reaction temperature. - Prolonged reaction time.- Use no more than one equivalent of the acetylating agent. A slight excess of 4-aminopiperidine can be beneficial. - Maintain a low reaction temperature (e.g., 0 °C). - Monitor the reaction closely and stop it once the starting material is consumed.
Presence of Unreacted 4-Aminopiperidine TLC analysis shows a persistent, polar spot corresponding to the starting material. The isolated product is difficult to purify from this impurity.- Insufficient amount of acetylating agent. - Short reaction time. - Deactivation of the acetylating agent due to moisture.- Ensure the use of at least one equivalent of the acetylating agent. - Allow the reaction to proceed to completion as monitored by TLC. - Use anhydrous reaction conditions. - During workup, an acidic wash can help remove the basic starting material.
Difficult Purification The crude product is an oil or a sticky solid that is difficult to crystallize or purify by column chromatography.- Presence of multiple components (starting material, product, byproduct). - Residual solvent or reagents.- Perform a thorough aqueous workup to remove water-soluble impurities. - Utilize column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane). Adding a small amount of a basic modifier like triethylamine to the eluent can improve separation on silica gel. - Attempt crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 4-Aminopiperidine

  • Acetic anhydride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminopiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent: While stirring vigorously, add acetic anhydride (1.0 equivalent) dropwise to the solution via a dropping funnel. The addition should be slow to maintain the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature. Monitor the progress of the reaction by TLC until the 4-aminopiperidine is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel (e.g., eluting with a gradient of 0-10% methanol in dichloromethane) or by crystallization.

Visualizations

Reaction_Pathway 4-Aminopiperidine 4-Aminopiperidine This compound This compound 4-Aminopiperidine->this compound Acetic Anhydride (1 eq) Base, 0°C to RT N-(1-acetylpiperidin-4-yl)acetamide N-(1-acetylpiperidin-4-yl)acetamide This compound->N-(1-acetylpiperidin-4-yl)acetamide Acetic Anhydride (>1 eq) Higher Temp.

Caption: Main reaction pathway and the formation of the di-acetylated byproduct.

Troubleshooting_Workflow start Low Yield or Impure Product tlc Analyze by TLC start->tlc unreacted_sm Unreacted Starting Material? tlc->unreacted_sm diacetylated Di-acetylated Byproduct? tlc->diacetylated other Other Impurities? tlc->other solution1 Increase reaction time Check reagent stoichiometry Ensure anhydrous conditions unreacted_sm->solution1 Yes solution2 Reduce amount of Ac2O Lower reaction temperature Monitor reaction closely diacetylated->solution2 Yes solution3 Improve workup procedure Optimize purification other->solution3 Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Technical Support Center: Purification of 4-Acetamidopiperidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-acetamidopiperidine and its derivatives.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling - The solution is not supersaturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound.- Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath to further decrease solubility.
Oiling out instead of crystallization - The melting point of the solute is lower than the boiling point of the solvent.- The cooling rate is too rapid.- High concentration of impurities.- Use a lower-boiling point solvent or a solvent mixture.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step like column chromatography to remove significant impurities.
Low yield of purified product - Too much solvent was used for recrystallization.- The crystals were washed with a solvent in which they are too soluble.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.
Colored impurities in the final product - The impurities were not effectively removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (overlapping peaks) - Inappropriate mobile phase polarity.- Column overloading.- Adjust the mobile phase composition. For normal phase silica gel chromatography, a less polar mobile phase (e.g., increasing the hexane to ethyl acetate ratio) will increase retention times and may improve separation.- Reduce the amount of crude material loaded onto the column. A general rule is a 20:1 to 100:1 ratio of stationary phase to sample by weight.
Compound streaking or tailing on the column - The compound is interacting too strongly with the stationary phase (common for amines on silica gel).- The compound is not sufficiently soluble in the mobile phase.- Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to suppress the interaction of the basic piperidine nitrogen with acidic silanol groups on the silica gel.- Choose a more polar mobile phase to increase the solubility of the compound.
Cracking or channeling of the stationary phase - Improper packing of the column.- The column ran dry.- Ensure the stationary phase is packed uniformly as a slurry and is never allowed to run dry.- Add a layer of sand on top of the stationary phase to prevent disturbance when adding the mobile phase.
No compound eluting from the column - The compound is too polar and is irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (e.g., by adding methanol to an ethyl acetate/hexane mixture).- If the compound is still retained, consider using a different stationary phase, such as alumina or reverse-phase silica.

Frequently Asked Questions (FAQs)

Q1: What are the recommended recrystallization solvents for this compound?

A1: While the optimal solvent should be determined experimentally, good starting points for recrystallization of this compound and its derivatives, based on their polar nature, include isopropanol, ethanol/water mixtures, and acetone.

Q2: How can I improve the yield of my recrystallization?

A2: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. Slower cooling rates also promote the formation of larger, purer crystals, which are easier to recover. Finally, wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.

Q3: What is a typical mobile phase for purifying this compound derivatives by silica gel column chromatography?

A3: A common mobile phase for purifying moderately polar compounds like this compound derivatives on silica gel is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate. The ratio can be adjusted to achieve optimal separation. For more polar derivatives, dichloromethane/methanol mixtures are also frequently used.

Q4: My this compound derivative is streaking on the silica gel column. How can I fix this?

A4: Streaking of amines on silica gel is a common issue due to the interaction between the basic nitrogen of the piperidine ring and the acidic silanol groups of the silica. Adding a small amount of a base, such as triethylamine (0.1-1%), to your mobile phase can help to mitigate this issue and result in sharper peaks.

Q5: What analytical techniques are used to assess the purity of this compound?

A5: The purity of this compound and its derivatives is typically assessed using High-Performance Liquid Chromatography (HPLC), which can provide quantitative purity data (e.g., >99%). Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and can also be used for purity assessment. In some cases, Gas Chromatography-Mass Spectrometry (GC-MS) may also be employed.

Data Presentation

Table 1: Recrystallization Solvent Systems for Piperidine Derivatives
Solvent SystemTypical Yield (%)Typical Purity (%)Notes
Isopropanol70-85>98A good starting point for many piperidine derivatives.
Ethanol/Water80-95>97High recovery, but may require slower cooling for optimal purity.
Acetone60-75>99Can provide high purity but may have lower yield due to higher solubility at room temperature.
Ethyl Acetate/Hexane65-80>98Good for less polar derivatives.

Note: These are typical ranges and the actual yield and purity will depend on the specific derivative and the amount of impurities present.

Table 2: Column Chromatography Conditions for Piperidine Derivatives
Stationary PhaseMobile Phase SystemTypical Application
Silica GelHexane/Ethyl AcetateGeneral purpose for moderately polar derivatives.
Silica GelDichloromethane/MethanolFor more polar derivatives.
Alumina (Basic)Hexane/Ethyl AcetateCan be advantageous for basic compounds to reduce tailing.
Reverse-Phase C18Acetonitrile/Water (+0.1% Formic Acid)Used in HPLC analysis for purity assessment.

Experimental Protocols

Protocol 1: Recrystallization of a this compound Derivative
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in the minimum amount of a suitable boiling solvent (e.g., isopropanol).

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of a this compound Derivative
  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., a hexane/ethyl acetate mixture). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluent as they exit the column.

  • Analysis: Analyze the collected fractions by a suitable method (e.g., Thin Layer Chromatography - TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Starting Materials B Chemical Reaction A->B C Crude Product B->C D Recrystallization or Column Chromatography C->D E Pure this compound Derivative D->E F Purity & Structural Confirmation (HPLC, NMR) E->F signaling_pathway cluster_coagulation Blood Coagulation Cascade cluster_inhibition Inhibition by Apixaban FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation Thrombin Thrombin FactorXa->Thrombin Activation Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Activation Fibrinogen Fibrinogen Fibrinogen->Fibrin Apixaban Apixaban (contains a this compound derivative moiety) Apixaban->FactorXa Inhibition

Improving yield and purity of 4-Acetamidopiperidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis and purification of 4-Acetamidopiperidine, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the acylation of 4-aminopiperidine with an acetylating agent like acetic anhydride or acetyl chloride.[1] This reaction is typically performed in a suitable solvent and may require a base to neutralize the acid byproduct.

Q2: What are the critical parameters to control for a high-yield reaction?

A2: To achieve high yields, it is crucial to control the stoichiometry of reactants, reaction temperature, and reaction time. Using a slight excess of the acetylating agent can drive the reaction to completion, but a large excess may lead to side products.[2] Temperature control is vital to prevent side reactions.[2]

Q3: What are the common impurities encountered in this compound synthesis?

A3: Common impurities include unreacted 4-aminopiperidine, di-acetylated byproducts (where the piperidine nitrogen is also acetylated), and hydrolysis products if water is present.[2] Residual solvents from the reaction and workup can also be present.[3]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities and residual solvents.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used for quantitative analysis (qNMR).[4]

Troubleshooting Guides

Low Reaction Yield

Q: My reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Below is a systematic guide to troubleshooting low yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed check_completion 1. Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete Starting material remains complete Reaction Complete check_completion->complete No starting material optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent quality incomplete->optimize_conditions reagent_issue Re-evaluate Reagent Stoichiometry & Quality incomplete->reagent_issue workup_issue 2. Investigate Workup & Isolation (Extraction, Precipitation) complete->workup_issue final_yield Improved Yield optimize_conditions->final_yield loss_during_workup Product Loss During Workup workup_issue->loss_during_workup optimize_workup Optimize Workup: - Adjust pH during extraction - Use alternative solvent for precipitation - Check for product solubility loss_during_workup->optimize_workup Yes loss_during_workup->final_yield No optimize_workup->final_yield reagent_issue->final_yield

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If starting material remains, consider extending the reaction time or slightly increasing the temperature.[5][6]

  • Reagent Quality:

    • Solution: Ensure that the 4-aminopiperidine is pure and the acetylating agent (e.g., acetic anhydride) has not hydrolyzed. Use fresh or properly stored reagents.

  • Product Loss During Workup:

    • Solution: this compound has some water solubility. During aqueous workup, ensure the pH is adjusted correctly to minimize solubility in the aqueous layer. Saturating the aqueous phase with salt (salting out) can also reduce product loss. Back-extract the aqueous layers with a suitable organic solvent.

  • Suboptimal Stoichiometry:

    • Solution: While a slight excess of the acetylating agent is often used, ensure the stoichiometry is correct. An insufficient amount will lead to an incomplete reaction.

Low Product Purity

Q: My final product shows significant impurities after purification. How can I improve the purity of my this compound?

A: Impurities can arise from side reactions, unreacted starting materials, or degradation. The following guide will help you identify and eliminate these impurities.

Troubleshooting Workflow for Low Purity

LowPurityTroubleshooting start Low Purity Observed identify_impurity 1. Identify Impurity (NMR, LC-MS, GC-MS) start->identify_impurity sm_present Unreacted Starting Material? identify_impurity->sm_present side_product Side Product Formed? sm_present->side_product No optimize_reaction Optimize Reaction: - Adjust stoichiometry - Control temperature - Use inert atmosphere sm_present->optimize_reaction Yes side_product->optimize_reaction Yes optimize_purification Optimize Purification: - Recrystallization (solvent screen) - Column chromatography (gradient elution) - Acid-base extraction side_product->optimize_purification No pure_product High Purity Product optimize_reaction->pure_product optimize_purification->pure_product

Caption: A systematic approach to diagnosing and improving product purity.

Common Impurities and Mitigation Strategies:

  • Unreacted 4-Aminopiperidine:

    • Identification: Can be detected by LC-MS or by characteristic peaks in ¹H NMR.

    • Solution:

      • Reaction: Ensure the reaction goes to completion. Use a slight excess (1.1-1.2 equivalents) of the acetylating agent.

      • Purification: An acidic wash during workup can remove the more basic 4-aminopiperidine into the aqueous layer.

  • Di-acetylation Product (N-acetyl-4-acetamidopiperidine):

    • Identification: Will have a higher molecular weight in MS and distinct NMR signals.

    • Solution:

      • Reaction: Avoid excessive amounts of the acetylating agent and harsh reaction conditions (e.g., high temperatures).[2] A controlled addition of the acetylating agent at a lower temperature can minimize this side reaction.

      • Purification: This less polar byproduct can often be separated by column chromatography or careful recrystallization.

  • Colored Impurities:

    • Solution: Treat a solution of the crude product with activated charcoal before recrystallization. Use charcoal sparingly as it can adsorb the desired product.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Illustrative Data)

EntryAcetylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Acetic Anhydride (1.1 eq)PyridineDCM0 to RT28595
2Acetic Anhydride (1.1 eq)TriethylamineDCM0 to RT28294
3Acetyl Chloride (1.1 eq)TriethylamineDCM019097
4Acetic Anhydride (1.5 eq)PyridineDCMRT47588 (di-acetylation)
5Acetic Anhydride (1.1 eq)NoneAcetic Acid5036590

Note: This data is illustrative and serves to demonstrate the impact of varying reaction parameters.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Experimental Workflow

SynthesisWorkflow cluster_reaction Reaction Setup cluster_workup Workup and Isolation cluster_purification Purification r1 Dissolve 4-aminopiperidine and base in solvent r2 Cool solution to 0°C r1->r2 r3 Add acetylating agent dropwise r2->r3 r4 Stir at room temperature r3->r4 w1 Quench reaction r4->w1 w2 Perform aqueous wash (e.g., NaHCO3 solution) w1->w2 w3 Extract with organic solvent w2->w3 w4 Dry organic layer and concentrate w3->w4 p1 Recrystallize crude product or perform column chromatography w4->p1 p2 Dry purified product p1->p2

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Materials:

  • 4-aminopiperidine

  • Acetyl chloride or Acetic anhydride

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Addition of Acetylating Agent: Cool the solution to 0°C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Gradient: A typical gradient might start at 5% B, increasing to 95% B over 20 minutes.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak relative to the total area of all peaks.

References

Challenges in the scale-up of 4-Acetamidopiperidine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Acetamidopiperidine production. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis, purification, and scale-up of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to support your laboratory and pilot-plant operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and straightforward method for synthesizing this compound is the direct N-acetylation of 4-aminopiperidine using an acetylating agent like acetic anhydride. This reaction is typically performed in the presence of a base to neutralize the acetic acid byproduct and in a suitable solvent.

Q2: What are the primary impurities encountered during the synthesis of this compound? A2: The primary organic impurities are typically unreacted 4-aminopiperidine and the di-acetylated byproduct, N-(1-acetylpiperidin-4-yl)acetamide. The formation of the di-acetylated impurity is more pronounced under harsh reaction conditions or with an excessive amount of acetylating agent.

Q3: Why is temperature control critical during the acetylation reaction? A3: The acetylation of amines is an exothermic reaction. Without proper temperature control, the heat generated can accelerate the reaction rate, leading to a dangerous situation known as thermal runaway.[1][2] On a large scale, the ratio of volume to surface area increases, making heat dissipation less efficient and heightening this risk.[2] Elevated temperatures can also promote the formation of undesirable byproducts.

Q4: What are the recommended analytical techniques for monitoring reaction progress and final product purity? A4: High-Performance Liquid Chromatography (HPLC) is the standard and most effective technique for monitoring the consumption of starting materials and the formation of the product and impurities.[3] For structural confirmation of impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Gas Chromatography (GC) may also be used, particularly for analyzing residual solvents.

Q5: What challenges can be expected when scaling up production from the lab to a pilot plant? A5: Key scale-up challenges include:

  • Heat Management: Ensuring efficient heat removal to prevent thermal runaway.

  • Mixing Efficiency: Maintaining homogenous mixing in larger reactors to ensure consistent reaction and prevent localized "hot spots."

  • Impurity Profile: Minor impurities at the lab scale can become significant at a larger scale.

  • Solid Handling: Efficiently managing the handling, filtration, and drying of larger quantities of solid material.

  • Crystallization and Isolation: Reproducing consistent crystal form and purity during large-scale crystallization can be challenging.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Degradation of product during work-up. 4. Poor quality of starting materials (4-aminopiperidine or acetic anhydride).1. Monitor the reaction by HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Maintain the recommended reaction temperature. For this exothermic reaction, initial cooling is often required. 3. Ensure pH is controlled during aqueous work-up. Avoid excessively high temperatures during solvent evaporation. 4. Verify the purity of starting materials before use.
High Levels of Di-acetylated Impurity 1. Excess acetic anhydride used. 2. Reaction temperature was too high. 3. Prolonged reaction time after completion.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of acetic anhydride. 2. Implement strict temperature control, keeping the reaction mixture cool, especially during the addition of acetic anhydride. 3. Quench the reaction promptly once the starting material is consumed, as confirmed by in-process controls (e.g., HPLC).
High Levels of Unreacted 4-Aminopiperidine 1. Insufficient acetylating agent. 2. Poor mixing, leading to localized reagent concentration issues. 3. Reaction time was too short.1. Ensure at least one equivalent of acetic anhydride is added. 2. Improve agitation, especially during scale-up. 3. Monitor the reaction until completion.
Product Oiling Out During Crystallization 1. Incorrect solvent or solvent/anti-solvent ratio. 2. Presence of impurities inhibiting crystallization. 3. Cooling rate is too fast.1. Perform a solvent screen to identify a suitable crystallization solvent system (e.g., isopropanol/heptane, ethyl acetate/heptane). 2. Purify the crude material (e.g., via a wash or column chromatography) to remove impurities before attempting crystallization. 3. Slow down the cooling rate and introduce seeding crystals to promote controlled crystallization over precipitation.
Reaction Temperature Increases Uncontrollably (Thermal Runaway) 1. Inadequate cooling capacity for the scale of the reaction. 2. Addition of acetic anhydride is too rapid. 3. Agitator failure.1. Ensure the reactor's cooling system is sufficient for the heat load of the reaction at the intended scale. 2. Add the acetylating agent dropwise or in portions, carefully monitoring the internal temperature. 3. Ensure the agitator is functioning correctly and providing adequate mixing. Have an emergency quench plan in place.

Data Presentation: Process Parameters and Impurity Profile

The following tables summarize typical process parameters and expected outcomes at different scales. Note that these are representative values and may vary based on specific equipment and conditions.

Table 1: Reaction Conditions and Yield Comparison

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)
Reactant: 4-Aminopiperidine 100 g (1.0 mol)10.0 kg (100 mol)
Reactant: Acetic Anhydride 112 g (1.1 mol)11.2 kg (110 mol)
Base: Triethylamine 121 g (1.2 mol)12.1 kg (120 mol)
Solvent: Dichloromethane 1 L100 L
Initial Temperature 0-5 °C0-5 °C
Addition Time of Acetic Anhydride 30 minutes2-3 hours
Max. Temperature during Reaction < 25 °C< 25 °C
Typical Crude Yield 90-95%88-93%
Typical Isolated Yield (after cryst.) 80-85%78-83%

Table 2: Typical Impurity Profile Comparison (by HPLC Area %)

Compound Laboratory Scale (Crude) Pilot Scale (Crude) Final Product Specification
This compound ~96%~94%> 99.5%
4-Aminopiperidine < 2.0%< 3.0%< 0.15%
N-(1-acetylpiperidin-4-yl)acetamide < 1.5%< 2.5%< 0.15%
Other Unknown Impurities < 0.5%< 0.5%< 0.10%

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound (100 g)

Materials:

  • 4-Aminopiperidine (100 g, 1.0 mol)

  • Triethylamine (121 g, 1.2 mol)

  • Dichloromethane (DCM, 1 L)

  • Acetic Anhydride (112 g, 1.1 mol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopropanol (for crystallization)

  • Heptane (for crystallization)

Procedure:

  • To a 2 L round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-aminopiperidine (100 g) and dichloromethane (1 L).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add triethylamine (121 g) to the cooled solution.

  • Slowly add acetic anhydride (112 g) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 25 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by HPLC until the 4-aminopiperidine is < 2.0%.

  • Quench the reaction by adding water (500 mL).

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 250 mL) and brine (250 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

Protocol 2: Purification by Crystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot isopropanol (approximately 150-200 mL).

  • While hot, filter the solution if any insoluble material is present.

  • Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization begins, continue to cool the mixture in an ice bath for at least 1 hour.

  • Slowly add heptane (approximately 300-400 mL) as an anti-solvent to the stirred slurry to increase the yield.

  • Stir the resulting thick slurry at 0-5 °C for another hour.

  • Collect the solid product by vacuum filtration and wash the filter cake with a cold mixture of isopropanol/heptane (1:2).

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Visualizations

Synthesis Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions 4-Aminopiperidine 4-Aminopiperidine Reaction Reaction 4-Aminopiperidine->Reaction Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Reaction DCM_Solvent DCM (Solvent) DCM_Solvent->Reaction Triethylamine_Base Triethylamine (Base) Triethylamine_Base->Reaction Temp_Control 0-25 °C Temp_Control->Reaction Crude_Product Crude Product (this compound + Impurities) Reaction->Crude_Product Purification Crystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound production.

Troubleshooting Logic for Impurity Control

Impurity_Troubleshooting Start Analyze Crude Product by HPLC Check_Purity Is Purity > 99%? Start->Check_Purity High_Diacetyl High Di-acetyl Impurity? Check_Purity->High_Diacetyl No End_Pass Proceed to Isolation Check_Purity->End_Pass Yes High_StartMat High Starting Material? High_Diacetyl->High_StartMat No Action_Diacetyl Reduce Ac₂O Stoichiometry Lower Reaction Temperature High_Diacetyl->Action_Diacetyl Yes Action_StartMat Increase Reaction Time Check Ac₂O Stoichiometry High_StartMat->Action_StartMat Yes Action_Other Identify Unknowns (LC-MS) Review Raw Material Quality High_StartMat->Action_Other No End_Fail Re-run Reaction with Optimized Parameters Action_Diacetyl->End_Fail Action_StartMat->End_Fail Action_Other->End_Fail

Caption: Decision tree for troubleshooting common impurities.

Scale-Up Parameter Relationships

ScaleUp_Relationships ScaleUp Scale-Up Volume Reaction Volume ScaleUp->Volume Increases Heat Heat Generation ScaleUp->Heat Increases Mixing Mixing Efficiency ScaleUp->Mixing Decreases Volume->Heat Directly Impacts Safety Process Safety Heat->Safety Major Risk Factor Purity Product Purity Mixing->Purity Affects Purity->Safety

Caption: Interdependencies of key parameters during process scale-up.

References

Technical Support Center: Deprotection in 4-Acetamidopiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of common protecting groups in the synthesis of 4-acetamidopiperidine.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for the piperidine nitrogen in a synthesis of this compound?

A1: The choice of protecting group depends on the overall synthetic strategy and the stability of other functional groups in your molecule. The most commonly used protecting groups for the piperidine nitrogen are tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz or Z), and Benzyl (Bn).

  • Boc: Cleaved under acidic conditions (e.g., TFA, HCl). It is stable to a wide range of other reagents, making it a versatile choice.

  • Cbz: Typically removed by catalytic hydrogenolysis, which is a very mild method. It is stable to acidic and basic conditions.[1]

  • Bn: Also removed by catalytic hydrogenolysis. It is a robust protecting group, but its removal can sometimes be more challenging than Cbz.

Q2: What are the standard conditions for removing a Boc group from this compound?

A2: The standard method for Boc deprotection is treatment with a strong acid. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[2][3]

Q3: How can I remove a Cbz group without using catalytic hydrogenolysis?

A3: While catalytic hydrogenolysis is the most common method, Cbz groups can also be cleaved under strong acidic conditions, for example, with HBr in acetic acid or with Lewis acids.[4] Acid-mediated deprotection can be a viable alternative when the molecule contains functional groups sensitive to reduction.[5]

Q4: What are the main challenges in deprotecting N-benzylpiperidines?

A4: The primary challenge with N-benzyl deprotection is catalyst poisoning by the amine product, which can slow down or halt the reaction.[6] Optimizing reaction conditions, such as the choice of catalyst, solvent, and hydrogen source, is crucial for a successful debenzylation.

Troubleshooting Guides

N-Boc Deprotection Troubleshooting

Problem: Incomplete Boc deprotection observed by TLC or LC-MS.

Click for troubleshooting steps
  • Possible Cause 1: Insufficient acid or reaction time.

    • Solution: Increase the equivalents of acid (TFA or HCl solution) and/or prolong the reaction time. Monitor the reaction progress closely by TLC or LC-MS. For challenging substrates, consider a moderate increase in temperature (e.g., to 40-50°C).

  • Possible Cause 2: Poor solubility of the starting material.

    • Solution: Try a different solvent system in which the N-Boc-4-acetamidopiperidine is more soluble.

  • Possible Cause 3: Inactive or degraded acid.

    • Solution: Use fresh, high-quality TFA or a newly prepared solution of HCl in dioxane/methanol.

Problem: Low yield of this compound after work-up.

Click for troubleshooting steps
  • Possible Cause 1: Product loss during aqueous work-up.

    • Solution: this compound has some water solubility. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). Saturating the aqueous layer with sodium chloride can also decrease the solubility of the product and improve extraction efficiency.

  • Possible Cause 2: Formation of a stable salt.

    • Solution: If the trifluoroacetate or hydrochloride salt of your product is difficult to handle, consider alternative work-up procedures. After removal of the acid in vacuo, the salt can sometimes be used directly in the next step. Alternatively, passing the crude product through a plug of basic alumina or using an ion-exchange resin can yield the free base.[6]

  • Possible Cause 3: Side reactions.

    • Solution: The tert-butyl cation generated during deprotection can cause side reactions.[7] While less of a concern for this compound itself, if other sensitive functional groups are present, consider using scavengers like anisole or triethylsilane.

N-Cbz Deprotection Troubleshooting

Problem: Incomplete Cbz deprotection via catalytic hydrogenolysis.

Click for troubleshooting steps
  • Possible Cause 1: Catalyst deactivation.

    • Solution: The palladium catalyst can be poisoned by the amine product or by sulfur-containing impurities. Ensure high-purity starting materials and solvents. If the reaction stalls, filtering the mixture and adding fresh catalyst may help. Using a co-catalyst like niobic acid-on-carbon (Nb₂O₅/C) can also facilitate the reaction.[8]

  • Possible Cause 2: Insufficient hydrogen source or pressure.

    • Solution: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks. For more difficult deprotections, a Parr hydrogenator with higher hydrogen pressure may be necessary. For catalytic transfer hydrogenation, ensure a sufficient excess of the hydrogen donor (e.g., ammonium formate) is used.[9]

  • Possible Cause 3: Poor catalyst quality.

    • Solution: Use a fresh, high-quality Pd/C catalyst. The activity of the catalyst can diminish over time.

Problem: Low yield after N-Cbz deprotection.

Click for troubleshooting steps
  • Possible Cause 1: Product adhering to the catalyst.

    • Solution: After filtering off the catalyst, wash it thoroughly with a polar solvent like methanol to recover any adsorbed product.

  • Possible Cause 2: Incomplete reaction.

    • Solution: As mentioned above, ensure the catalyst is active and the hydrogen source is sufficient. Monitor the reaction until the starting material is completely consumed.

N-Benzyl Deprotection Troubleshooting

Problem: N-Benzyl group is resistant to removal by catalytic hydrogenolysis.

Click for troubleshooting steps
  • Possible Cause 1: Catalyst poisoning.

    • Solution: This is a common issue. Adding a small amount of acid (e.g., acetic acid or HCl) can sometimes help by protonating the amine and reducing its coordination to the palladium catalyst.[10]

  • Possible Cause 2: Inefficient catalyst or reaction conditions.

    • Solution: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for N-debenzylation.[11] Increasing the reaction temperature and/or hydrogen pressure can also drive the reaction to completion.

  • Possible Cause 3: Steric hindrance.

    • Solution: If the benzyl group is sterically hindered, alternative methods may be required.

Problem: Looking for alternatives to high-pressure hydrogenation for N-debenzylation.

Click for troubleshooting steps
  • Solution 1: Catalytic Transfer Hydrogenation.

    • This method uses a hydrogen donor in solution, such as ammonium formate or formic acid, with a palladium catalyst, and often does not require specialized high-pressure equipment.[9][12]

  • Solution 2: Birch Reduction.

    • This method uses sodium or lithium in liquid ammonia and is a powerful way to cleave benzyl ethers and amines.[13] However, it is not compatible with many other functional groups.

  • Solution 3: Oxidative Cleavage.

    • For certain substrates, oxidative methods can be employed, but these are generally less common for simple N-benzyl groups.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the deprotection of various N-protected piperidines. Please note that yields and reaction times can vary significantly based on the specific substrate, scale, and experimental setup.

Protecting GroupReagentsSolventTemperatureTimeTypical YieldCitations
Boc TFA (1:1 with solvent)DCMRoom Temp.1-2 h>90%[14]
Boc 4M HCl in DioxaneDioxaneRoom Temp.30 min - 2 hHigh[2][15]
Cbz H₂ (balloon), 10% Pd/CMethanolRoom Temp.1-4 hHigh[4]
Cbz Ammonium Formate, 10% Pd/CMethanolReflux10-60 minHigh[16]
Benzyl H₂ (1 atm), 20% Pd(OH)₂/C, Acetic AcidEthanol60 °C14 h~90%[11]
Benzyl Ammonium Formate, 10% Pd/CMethanolReflux20 hVariable[6]

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Dissolve N-Boc-4-acetamidopiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the residue in water and basify to pH > 10 with aqueous NaOH or K₂CO₃.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or 9:1 CHCl₃:IPA).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound.

Protocol 2: N-Cbz Deprotection using Catalytic Hydrogenolysis
  • Dissolve N-Cbz-4-acetamidopiperidine (1.0 equiv) in methanol (approx. 0.1 M).

  • Carefully add 10% Palladium on carbon (Pd/C) (5-10 wt% of the substrate).

  • Evacuate the reaction flask and backfill with hydrogen gas (a balloon is often sufficient). Repeat this cycle 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound.

Protocol 3: N-Benzyl Deprotection using Catalytic Transfer Hydrogenation
  • To a stirred suspension of N-benzyl-4-acetamidopiperidine (1.0 equiv) and 10% Pd/C (equal weight to the substrate) in methanol, add ammonium formate (5 equiv) in a single portion under a nitrogen atmosphere.[17]

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion of the reaction (typically several hours), cool the mixture to room temperature.

  • Filter the catalyst through a Celite® pad and wash the pad with methanol.

  • Combine the organic filtrates and evaporate under reduced pressure.

  • The residue can be purified by column chromatography or recrystallization to afford this compound.

Visualized Workflows

Deprotection_Workflow cluster_Boc N-Boc Deprotection cluster_Cbz N-Cbz Deprotection cluster_Bn N-Benzyl Deprotection Boc_Start N-Boc-4-acetamidopiperidine Boc_Reagents Acidic Conditions (TFA/DCM or HCl/Dioxane) Boc_Start->Boc_Reagents Treat with Boc_Product This compound Boc_Reagents->Boc_Product Yields Cbz_Start N-Cbz-4-acetamidopiperidine Cbz_Reagents Catalytic Hydrogenolysis (H₂, Pd/C) Cbz_Start->Cbz_Reagents Treat with Cbz_Product This compound Cbz_Reagents->Cbz_Product Yields Bn_Start N-Bn-4-acetamidopiperidine Bn_Reagents Catalytic Hydrogenolysis (H₂, Pd(OH)₂/C) Bn_Start->Bn_Reagents Treat with Bn_Product This compound Bn_Reagents->Bn_Product Yields

Caption: General workflows for the deprotection of common N-protecting groups.

Troubleshooting_Incomplete_Deprotection Start Incomplete Deprotection Detected (via TLC/LC-MS) CheckReagents Are reagents fresh and of high quality? Start->CheckReagents IncreaseTimeTemp Increase reaction time and/or temperature CheckReagents->IncreaseTimeTemp Yes ReplaceReagents Use fresh reagents CheckReagents->ReplaceReagents No Monitor Monitor reaction progress IncreaseTimeTemp->Monitor Complete Reaction Complete Monitor->Complete Deprotection successful ChangeConditions Consider alternative deprotection method Monitor->ChangeConditions Still incomplete ReplaceReagents->Start

Caption: Troubleshooting decision tree for incomplete deprotection reactions.

References

Technical Support Center: Acetylation of 4-Aminopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the acetylation of 4-aminopiperidine. It is intended for researchers, scientists, and drug development professionals to help navigate challenges such as over-acetylation and to ensure high yield and purity of the desired mono-acetylated product.

Troubleshooting Guides

Issue 1: Low Yield of 1-Acetyl-4-aminopiperidine
ObservationProbable Cause(s)Recommended Solution(s)
The isolated quantity of the desired product is significantly lower than the theoretical yield.- Incomplete Reaction: Insufficient reaction time or suboptimal temperature. - Hydrolysis of Acetylating Agent: Presence of water in the reaction mixture can consume the acetic anhydride or acetyl chloride. - Suboptimal Stoichiometry: Incorrect molar ratio of reactants. - Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction.- Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature. - Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. - Adjust Stoichiometry: Carefully control the molar equivalents of the acetylating agent. A slight excess (1.1 to 1.2 equivalents) is often recommended. - Improve Workup: Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the polarity and reduce the solubility of the product, thereby improving extraction efficiency into the organic layer.
Issue 2: Presence of Diacetylated Byproduct (1-Acetyl-4-acetylaminopiperidine)
ObservationProbable Cause(s)Recommended Solution(s)
TLC analysis shows a less polar spot in addition to the product spot. NMR or Mass Spectrometry confirms the presence of a diacetylated species.- Excess Acetylating Agent: Using a large excess of acetic anhydride or acetyl chloride. - Elevated Reaction Temperature: Higher temperatures can provide the activation energy needed to acetylate the less reactive secondary amine. - Prolonged Reaction Time: Extended reaction times can lead to the slow formation of the diacetylated product.- Control Stoichiometry: Use no more than 1.1-1.2 equivalents of the acetylating agent. For challenging cases, consider adding the acetylating agent dropwise at a low temperature (e.g., 0 °C) to maintain control over the reaction. - Maintain Low Temperature: Run the reaction at room temperature or below to favor the more nucleophilic primary amine. - Monitor Reaction Closely: Use TLC to monitor the consumption of the starting material and the formation of the product, stopping the reaction once the starting material is consumed to minimize byproduct formation. - Consider a Protecting Group Strategy: For the highest selectivity, protect the more basic secondary amine with a Boc group before acetylation (see Protocol 2).
Issue 3: Difficulty in Product Purification
ObservationProbable Cause(s)Recommended Solution(s)
The crude product is an oil that is difficult to crystallize. Column chromatography results in poor separation of the desired product from the starting material or diacetylated byproduct.- Similar Polarity of Components: The starting material, monoacetylated, and diacetylated products may have close Rf values on TLC, making chromatographic separation challenging. - Product is a Free Base: The free amine on the desired product can interact with the silica gel, leading to streaking on the column.- Optimize Chromatography Conditions: Use a solvent system that provides the best possible separation on TLC. A gradient elution may be necessary. Consider using a different stationary phase, such as alumina. - Acid/Base Extraction: Before chromatography, perform an acid wash (e.g., with dilute HCl) to protonate the unreacted starting material and the monoacetylated product, leaving the diacetylated byproduct in the organic phase. Then, basify the aqueous phase and extract the desired monoacetylated product. - Salt Formation for Crystallization: Convert the purified product into a salt (e.g., hydrochloride or hydrobromide) to facilitate crystallization and improve handling and stability.

Frequently Asked Questions (FAQs)

Q1: Why is the exocyclic primary amine of 4-aminopiperidine more reactive towards acetylation than the endocyclic secondary amine?

Q2: What is the best strategy to ensure mono-acetylation and avoid the diacetylated byproduct?

The most robust and recommended strategy is to use a protecting group for the endocyclic secondary amine. The tert-butyloxycarbonyl (Boc) group is commonly used for this purpose. By synthesizing or purchasing 4-amino-1-Boc-piperidine, you can selectively acetylate the primary amine. The Boc group can then be easily removed under acidic conditions to yield the desired 1-acetyl-4-aminopiperidine. This multi-step approach often provides a higher overall yield and purity of the final product compared to the direct acetylation of unprotected 4-aminopiperidine.

Q3: How can I monitor the progress of the acetylation reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to reduce streaking). The starting material, 4-aminopiperidine, will be the most polar spot (lowest Rf). The mono-acetylated product will be less polar (higher Rf), and the diacetylated byproduct will be the least polar (highest Rf). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Q4: What are the expected NMR signals for the desired product, 1-acetyl-4-aminopiperidine?

In the 1H NMR spectrum, you would expect to see a singlet for the acetyl methyl group (CH3) around 2.0 ppm. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The proton attached to the nitrogen of the amide will appear as a broad signal. In the 13C NMR, the carbonyl carbon of the acetyl group will appear around 170 ppm.

Experimental Protocols

Protocol 1: Direct Mono-Acetylation of 4-Aminopiperidine (with caution for over-acetylation)

This protocol aims for the direct, selective acetylation of the primary amino group. Careful control of stoichiometry and temperature is crucial.

  • Dissolution: Dissolve 4-aminopiperidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer. Add a base such as triethylamine (1.5 eq).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding water.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Acetylation via N-Boc Protected 4-Aminopiperidine (Recommended Method)

This two-step method involves the protection of the piperidine nitrogen, followed by acetylation and deprotection, and is generally the preferred route for obtaining a clean, mono-acetylated product.

Step A: Acetylation of 4-Amino-1-Boc-piperidine

  • Dissolution: Dissolve 4-amino-1-Boc-piperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C.

  • Acetylation: Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench with water and perform a standard aqueous workup as described in Protocol 1. The crude N-(1-Boc-piperidin-4-yl)acetamide can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step B: Boc Deprotection

  • Dissolution: Dissolve the crude or purified N-(1-Boc-piperidin-4-yl)acetamide in a suitable solvent such as DCM or dioxane.

  • Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

  • Concentration: Remove the solvent and excess acid under reduced pressure.

  • Isolation: The product will be obtained as the corresponding acid salt. To obtain the free base, dissolve the salt in water, basify with a suitable base (e.g., NaOH or NaHCO3), and extract with an organic solvent. Dry and concentrate the organic extracts to yield the final product.

Visualizations

experimental_workflow cluster_direct Direct Acetylation cluster_protected Protected Acetylation (Recommended) a1 4-Aminopiperidine a2 Acetylation (Acetic Anhydride/Base) a1->a2 a3 Crude Product Mixture a2->a3 a4 Purification (Column Chromatography) a3->a4 a6 Diacetylated Byproduct a3->a6 a5 1-Acetyl-4-aminopiperidine a4->a5 b1 4-Amino-1-Boc-piperidine b2 Acetylation b1->b2 b3 N-(1-Boc-piperidin-4-yl)acetamide b2->b3 b4 Boc Deprotection (Acid) b3->b4 b5 1-Acetyl-4-aminopiperidine b4->b5

Caption: Comparative workflows for direct vs. protected acetylation of 4-aminopiperidine.

troubleshooting_logic cluster_solutions_yield Solutions for Low Yield cluster_solutions_purity Solutions for Diacetylation start Acetylation Reaction Complete? check_yield Check Yield start->check_yield low_yield Low Yield sol_yield1 Optimize Time/Temp low_yield->sol_yield1 sol_yield2 Use Anhydrous Conditions low_yield->sol_yield2 sol_yield3 Adjust Stoichiometry low_yield->sol_yield3 diacetyl Diacetylation Observed sol_purity1 Reduce Acetylating Agent diacetyl->sol_purity1 sol_purity2 Lower Reaction Temp diacetyl->sol_purity2 sol_purity3 Use Protecting Group Strategy diacetyl->sol_purity3 success High Purity Product check_yield->low_yield No check_purity Check Purity (TLC/NMR) check_yield->check_purity Yes check_purity->diacetyl Impure check_purity->success Pure

Caption: Troubleshooting decision tree for 4-aminopiperidine acetylation.

References

Technical Support Center: N-Alkylation of 4-Acetamidopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of 4-acetamidopiperidine, a common reaction in pharmaceutical and chemical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of this compound?

The two most common and effective methods for the N-alkylation of this compound are direct N-alkylation with an alkyl halide and reductive amination with an aldehyde or ketone.

  • Direct N-Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward approach, but care must be taken to avoid side reactions.

  • Reductive Amination: This is often a milder and more selective method. It involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product. This method is particularly useful for avoiding over-alkylation.[1]

Q2: How can I avoid the formation of the dialkylated or quaternary ammonium salt byproduct?

The formation of over-alkylation products is a common issue in direct N-alkylation.[1] To minimize this:

  • Control Stoichiometry: Use an excess of this compound relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the chance of a second alkylation.[2]

  • Choice of Method: Consider using reductive amination, which is less prone to over-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

The choice of base and solvent is critical for a successful reaction.

  • Bases: Non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA) are common and effective choices.[1][3] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be considered, although this may increase the risk of side reactions.[2]

  • Solvents: Polar aprotic solvents are typically used to dissolve the reactants. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are the most common choices.[1][2]

Q4: My purification by silica gel column chromatography is showing significant tailing. How can I improve the separation?

Tailing is a frequent problem when purifying basic compounds like piperidine derivatives on standard silica gel due to strong interactions with acidic silanol groups.[4] To mitigate this:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is a common and effective choice.[4] A solution of ammonia in methanol can also be used for more basic compounds.[4]

  • Alternative Stationary Phases: Consider using amine-deactivated silica gel or a different stationary phase like basic or neutral alumina.[4]

  • Reverse-Phase Chromatography: If applicable to your compound's polarity, reverse-phase chromatography (C18) with an acidic modifier like trifluoroacetic acid (TFA) or formic acid can provide excellent separation.[4]

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of this compound.

Low or No Product Formation
Potential Cause Suggested Solution(s)
Low Reactivity of Alkylating Agent Switch to a more reactive alkyl halide (I > Br > Cl). Consider adding a catalytic amount of sodium or potassium iodide if using an alkyl bromide or chloride.
Insufficient Base Strength or Amount Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents).
Poor Solubility of Reagents Switch to a more polar solvent like DMF. Ensure all reagents are fully dissolved before proceeding. Gentle heating may be required.
Low Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction by TLC or LC-MS.
Decomposition of Reagents or Product If the alkylating agent or product is unstable at higher temperatures, consider running the reaction at a lower temperature for a longer period.
Formation of Significant Byproducts
Potential Cause Suggested Solution(s)
Di-alkylation/Quaternary Salt Formation Use an excess of this compound. Add the alkylating agent slowly to the reaction mixture.[2] Consider switching to reductive amination.[1]
Side Reactions with Acetamido Group While less common, harsh basic conditions could potentially lead to hydrolysis of the acetamide. Use milder bases like K₂CO₃ or DIPEA and avoid excessively high temperatures.
Elimination Reactions (with certain alkyl halides) Use a less hindered, non-nucleophilic base. Lowering the reaction temperature may also favor substitution over elimination.

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq.)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5-2.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous solvent.

  • Add the anhydrous potassium carbonate (1.5-2.0 eq.) to the stirred suspension.

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the reaction mixture at room temperature.

  • The reaction mixture may be heated (e.g., to 60-80 °C) to increase the reaction rate. Monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (potentially with a basic modifier like triethylamine) to obtain the desired N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Optional: Acetic acid (catalytic amount for less reactive carbonyls)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated this compound.

Troubleshooting Workflow

Troubleshooting_NAlkylation start_node Low Yield / No Reaction issue_incomplete Incomplete Conversion start_node->issue_incomplete issue_byproducts Byproducts Observed start_node->issue_byproducts cause_reagents Reagent Issue? issue_incomplete->cause_reagents cause_conditions Condition Issue? issue_incomplete->cause_conditions cause_overalkylation Over-alkylation? issue_byproducts->cause_overalkylation cause_elimination Elimination? issue_byproducts->cause_elimination solution_reagent_activity Increase Alkyl Halide Reactivity (I > Br > Cl) Add NaI/KI catalyst cause_reagents->solution_reagent_activity solution_reagent_base Use Stronger/Anhydrous Base (e.g., NaH) Increase Stoichiometry cause_reagents->solution_reagent_base solution_conditions_temp Increase Temperature cause_conditions->solution_conditions_temp solution_conditions_solvent Change Solvent (e.g., to DMF for solubility) cause_conditions->solution_conditions_solvent solution_overalkylation_stoich Use Excess Amine Slowly Add Alkylating Agent cause_overalkylation->solution_overalkylation_stoich solution_overalkylation_method Switch to Reductive Amination cause_overalkylation->solution_overalkylation_method solution_elimination Use Non-nucleophilic Base Lower Temperature cause_elimination->solution_elimination

Caption: Troubleshooting decision tree for N-alkylation of this compound.

References

Technical Support Center: Minimizing Impurities in 4-Acetamidopiperidine Starting Material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize impurities in your 4-Acetamidopiperidine starting material, ensuring the highest quality for your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesized from 4-Aminopiperidine?

A1: When synthesizing this compound via the acetylation of 4-Aminopiperidine, two primary process-related impurities are commonly encountered:

  • Unreacted 4-Aminopiperidine: This occurs when the acetylation reaction does not go to completion.

  • 1-Acetyl-4-acetamidopiperidine (Di-acetylated Impurity): This by-product forms when the secondary amine in the piperidine ring also undergoes acetylation.

Q2: How can I detect and quantify these impurities in my starting material?

A2: A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is the recommended approach for the detection and quantification of this compound and its common impurities. This technique offers excellent resolution and sensitivity for separating the main component from related substances.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two primary methods for purifying this compound are recrystallization and flash column chromatography.

  • Recrystallization is a cost-effective method for removing small amounts of impurities. Suitable solvent systems include isopropanol, ethanol, or a mixture of ethanol and water.

  • Flash Column Chromatography is a more powerful technique for separating the desired product from significant amounts of impurities, particularly when the polarity difference between the components is sufficient for separation on a silica gel stationary phase.

Q4: Can degradation products be a concern for the stability of this compound?

A4: this compound is generally stable under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis of the amide bond can occur, leading to the formation of 4-aminopiperidine and acetic acid. It is recommended to store the material in a cool, dry place and avoid exposure to extreme pH conditions.

Troubleshooting Guides

Issue 1: High Levels of Unreacted 4-Aminopiperidine Detected by HPLC

Possible Causes:

  • Incomplete Reaction: Insufficient acetylating agent (e.g., acetic anhydride) or suboptimal reaction conditions (temperature, time).

  • Inefficient Purification: The chosen purification method may not be effective at removing the more polar 4-Aminopiperidine.

Solutions:

  • Optimize Reaction Conditions: Ensure a slight excess of the acetylating agent is used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion.

  • Recrystallization: If the impurity level is moderate, recrystallization from a suitable solvent like isopropanol can effectively remove the more soluble 4-Aminopiperidine.

  • Flash Column Chromatography: For higher levels of contamination, flash chromatography using a polar mobile phase system will effectively separate the more polar 4-Aminopiperidine from the product.

Issue 2: Presence of Di-acetylated Impurity (1-Acetyl-4-acetamidopiperidine) in the Final Product

Possible Causes:

  • Excess Acetylating Agent: Using a large excess of the acetylating agent can promote the second acetylation on the piperidine nitrogen.

  • Prolonged Reaction Time or High Temperature: Harsher reaction conditions can favor the formation of the di-acetylated by-product.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the acetylating agent to 4-Aminopiperidine.

  • Optimize Reaction Conditions: Conduct the reaction at a lower temperature and monitor for the disappearance of the starting material to avoid unnecessarily long reaction times.

  • Purification:

    • Recrystallization: The di-acetylated impurity is less polar than this compound. A carefully selected recrystallization solvent system, such as an ethanol/water mixture, can help in its removal.

    • Flash Column Chromatography: This is a highly effective method for separating the less polar di-acetylated impurity from the desired product.

Experimental Protocols

Analytical Method: HPLC-UV for Purity Assessment

This method is designed for the quantitative analysis of this compound and the common impurities, 4-Aminopiperidine and 1-Acetyl-4-acetamidopiperidine.

Instrumentation and Conditions:

ParameterValue
HPLC System Standard system with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve approximately 10 mg of the this compound sample in 10 mL of the initial mobile phase (95:5 Mobile Phase A:B). Filter through a 0.45 µm syringe filter before injection.

Purification Method 1: Recrystallization from Isopropanol

This protocol is effective for removing small to moderate amounts of impurities.

Procedure:

  • Dissolution: In a suitable flask, add the crude this compound. Heat isopropanol in a separate beaker. Add the minimum amount of hot isopropanol to the crude product with stirring until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Illustrative Data for Recrystallization Efficiency:

ImpurityInitial Purity (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)
4-Aminopiperidine95.099.0>99.8
1-Acetyl-4-acetamidopiperidine96.298.5>99.5

Note: The presented data is for illustrative purposes to demonstrate the potential effectiveness of the purification method.

Purification Method 2: Flash Column Chromatography

This protocol is suitable for purifying larger quantities of crude material or when recrystallization is ineffective.

Procedure:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. A common starting point is 100% DCM, gradually increasing the percentage of MeOH (e.g., 0-10%). The optimal gradient should be determined by TLC analysis.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly stronger solvent mixture.

  • Column Packing and Loading: Pack the column with silica gel slurry in the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the determined solvent gradient, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Impurity_Formation_Pathway 4-Aminopiperidine 4-Aminopiperidine This compound This compound 4-Aminopiperidine->this compound Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound 1-Acetyl-4-acetamidopiperidine 1-Acetyl-4-acetamidopiperidine This compound->1-Acetyl-4-acetamidopiperidine Further Acetylation

Caption: Synthetic pathway and impurity formation.

Purification_Workflow cluster_analysis Purity Analysis cluster_purification Purification cluster_final_qc Final Quality Control Crude Material Crude Material HPLC_Analysis_1 HPLC Analysis Crude Material->HPLC_Analysis_1 Assess Purity Decision Decision HPLC_Analysis_1->Decision Impurity Level? Recrystallization Recrystallization Decision->Recrystallization Low Flash_Chromatography Flash_Chromatography Decision->Flash_Chromatography High Purified_Material_1 Purified Material Recrystallization->Purified_Material_1 Purified_Material_2 Purified Material Flash_Chromatography->Purified_Material_2 HPLC_Analysis_2 Final HPLC Analysis Purified_Material_1->HPLC_Analysis_2 Confirm Purity Purified_Material_2->HPLC_Analysis_2 Final_Product High-Purity this compound HPLC_Analysis_2->Final_Product Release

Stability issues of 4-Acetamidopiperidine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Acetamidopiperidine under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the hydrolysis of the amide bond under both acidic and basic conditions. The piperidine ring itself is relatively stable, but the acetamido group can be susceptible to cleavage, yielding 4-aminopiperidine and acetic acid. Additionally, like many organic molecules, it can be susceptible to oxidative, thermal, and photolytic degradation under specific conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound in aqueous solutions is significantly influenced by pH.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the amide bond is susceptible to hydrolysis. The reaction is catalyzed by hydronium ions, leading to the formation of 4-aminopiperidine and acetic acid. The rate of hydrolysis generally increases with decreasing pH.

  • Neutral Conditions (pH 6-8): this compound is expected to be most stable in the neutral pH range at ambient temperature.

  • Basic Conditions (pH > 10): In the presence of strong bases, the amide bond can undergo base-catalyzed hydrolysis. This typically requires elevated temperatures to proceed at a significant rate.

Q3: Is this compound susceptible to oxidation?

A3: While the acetamido group is relatively stable against oxidation, the piperidine ring, particularly the nitrogen and the adjacent carbon atoms, can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of N-oxides or other oxidation products. However, under typical synthetic conditions in the absence of strong oxidants, significant oxidative degradation is not a primary concern.

Q4: What is the expected thermal stability of this compound?

A4: this compound is a solid with a melting point of around 141 °C. It is expected to be thermally stable at typical reaction temperatures. At elevated temperatures, particularly above its melting point, thermal decomposition may occur. The degradation products at high temperatures can be complex and may involve fragmentation of the molecule.

Troubleshooting Guide

Issue 1: Unexpected formation of 4-aminopiperidine as an impurity in my reaction.

  • Potential Cause: This is a strong indicator of amide bond hydrolysis.

  • Troubleshooting Steps:

    • Check the pH of your reaction mixture. If your reaction is run under acidic or basic conditions, consider if these conditions are too harsh.

    • Minimize exposure to strong acids or bases. If possible, adjust the reaction pH to be closer to neutral. If acidic or basic conditions are required, consider running the reaction at a lower temperature to minimize hydrolysis.

    • Reduce reaction time. Prolonged reaction times, even under mildly acidic or basic conditions, can lead to increased hydrolysis.

    • Protecting group strategy. If the piperidine nitrogen is not involved in the desired transformation, consider protecting it to potentially increase the stability of the molecule under certain conditions.

Issue 2: My sample of this compound has discolored over time.

  • Potential Cause: Discoloration can be a sign of degradation, possibly due to oxidation or exposure to light.

  • Troubleshooting Steps:

    • Storage Conditions: Ensure the compound is stored in a well-sealed container, protected from light and air. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

    • Purity Check: Analyze the discolored sample by a suitable analytical method (e.g., HPLC, LC-MS) to identify any degradation products. This will help in understanding the degradation pathway.

    • Avoid exposure to light. Use amber vials or wrap containers in aluminum foil to protect photolabile compounds.

Stability Data Summary

Table 1: Hydrolytic Stability of this compound

ConditionTemperature (°C)Time (h)Illustrative % DegradationMajor Degradant
0.1 N HCl6024~15%4-Aminopiperidine
Water (pH ~7)6024< 1%-
0.1 N NaOH6024~10%4-Aminopiperidine

Table 2: Oxidative, Thermal, and Photolytic Stability of this compound

ConditionTemperature (°C)Time (h)Illustrative % DegradationComments
3% H₂O₂2524< 5%Relatively stable to mild oxidation.
Dry Heat10048< 2%Stable at elevated temperatures below its melting point.
Photolytic (ICH Q1B)251.2 million lux hours< 5%May show slight sensitivity to intense light exposure.

Experimental Protocols

The following are generalized protocols for forced degradation studies based on ICH guidelines. These should be adapted based on the specific properties of the compound and the analytical techniques used.

1. Acid and Base Hydrolysis

  • Objective: To determine the susceptibility of the drug substance to hydrolysis.

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.

    • Maintain the solutions at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize them, and dilute to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.

2. Oxidative Degradation

  • Objective: To assess the oxidative stability of the drug substance.

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Keep the solution at room temperature, protected from light, for a specified period (e.g., 24 hours).

    • At various time points, withdraw samples and analyze by HPLC.

3. Thermal Degradation

  • Objective: To evaluate the effect of high temperature on the drug substance.

  • Protocol:

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 100 °C).

    • After a specified period (e.g., 48 hours), remove the sample.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

4. Photostability Testing

  • Objective: To determine the light sensitivity of the drug substance.

  • Protocol:

    • Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.

Visualizations

G General Workflow for Stability Testing cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Degradation_Profile Degradation Profile LCMS->Degradation_Profile Stability_Indication Stability-Indicating Method Development Degradation_Profile->Stability_Indication start This compound Sample start->Acid start->Base start->Oxidation start->Thermal start->Photolytic

Caption: General workflow for forced degradation studies of this compound.

G Plausible Hydrolytic Degradation Pathway A This compound C₇H₁₄N₂O B Protonated Amide (Acidic) / Hydroxide Adduct (Basic) Intermediate A->B H₃O⁺ or OH⁻ C 4-Aminopiperidine C₅H₁₂N₂ B->C Hydrolysis D Acetic Acid C₂H₄O₂ B->D Hydrolysis

Caption: Plausible degradation of this compound under hydrolytic conditions.

Validation & Comparative

A Comparative Guide to 4-Acetamidopiperidine and 4-Aminopiperidine in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved pharmaceutical agents. Among the plethora of piperidine-based building blocks, 4-aminopiperidine and its N-acetylated counterpart, 4-acetamidopiperidine, are two of the most versatile intermediates. The choice between these two synthons can significantly impact the efficiency, yield, and overall strategy of a drug synthesis campaign. This guide provides an objective comparison of their performance in drug synthesis, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.

Physicochemical and Reactivity Profile

A fundamental understanding of the physicochemical properties of these two compounds is crucial for predicting their behavior in chemical reactions. The primary difference lies in the reactivity of the 4-position substituent: a primary amine versus an acetamido group.

PropertyThis compound4-AminopiperidineData Source(s)
Molecular Formula C₇H₁₄N₂OC₅H₁₂N₂
Molecular Weight 142.20 g/mol 100.16 g/mol
Appearance White to off-white crystalline powderColorless to pale yellow liquid
Boiling Point Decomposes178-180 °C
Melting Point 137-141 °C-15 °C
pKa (of conjugate acid) ~9.5 (estimated for the piperidine nitrogen)~10.4 (piperidine nitrogen), ~9.8 (amino group)
Nucleophilicity Piperidine nitrogen is moderately nucleophilic.Both nitrogens are nucleophilic, with the primary amino group generally being more reactive in acylation and the piperidine nitrogen in alkylation.
Key Reactive Site(s) Piperidine nitrogen (secondary amine)4-Amino group (primary amine) and piperidine nitrogen (secondary amine)

The Strategic Choice in Drug Synthesis: Reactivity vs. Protection

The decision to use this compound or 4-aminopiperidine hinges on the desired synthetic strategy, particularly concerning the management of the two reactive nitrogen atoms.

4-Aminopiperidine: The Reactive Workhorse

With two nucleophilic centers, 4-aminopiperidine is a highly versatile building block. The primary amino group is more susceptible to acylation, while the secondary piperidine nitrogen is more readily alkylated. This differential reactivity can be exploited in a controlled, stepwise functionalization. However, in many instances, the similar basicity and nucleophilicity of the two amines can lead to mixtures of products, necessitating tedious purification steps. To circumvent this, protection of one of the amino groups is a common strategy.

This compound: The Pre-Protected Intermediate

This compound can be viewed as a pre-protected version of 4-aminopiperidine. The acetamido group deactivates the 4-position nitrogen towards many electrophiles, allowing for selective reactions at the piperidine nitrogen. This simplifies synthetic routes by eliminating the need for separate protection and deprotection steps, which can improve overall yield and reduce costs. The acetamido group can be removed under acidic or basic conditions later in the synthesis if the primary amine is required for further transformations.

Performance in Key Synthetic Transformations

Amide Bond Formation

Amide bond formation is a ubiquitous reaction in drug synthesis. Here, 4-aminopiperidine is the more direct choice when the piperidine moiety is to be attached via the 4-amino group.

Experimental Protocol: Acylation of 4-Aminopiperidine

  • Materials: 4-Aminopiperidine, acyl chloride (e.g., benzoyl chloride), triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-aminopiperidine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride (1.05 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

In contrast, using this compound for this purpose would require an additional deprotection step, making the synthesis less convergent.

N-Alkylation

For selective alkylation at the piperidine nitrogen, this compound is often the superior choice. The acetamido group prevents side reactions at the 4-position.

Experimental Protocol: N-Alkylation of this compound

  • Materials: this compound, alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), acetonitrile (ACN).

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add the alkyl halide (1.1 eq).

    • Heat the mixture to reflux and stir for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Attempting the same reaction with 4-aminopiperidine would likely result in a mixture of N1-alkylated, N4-alkylated, and N1,N4-dialkylated products.

Case Studies in Drug Synthesis

4-Aminopiperidine Derivatives in Therapeutics

The 4-aminopiperidine scaffold is a key component in a variety of modern pharmaceuticals.

  • CCR5 Antagonists (e.g., Maraviroc precursors): The synthesis of certain HIV entry inhibitors involves the use of 4-amino-4-substituted piperidine derivatives. The amino group is crucial for building the complex side chains required for potent receptor binding.

  • HCV Assembly Inhibitors: A class of potent inhibitors of the hepatitis C virus features a 4-aminopiperidine core. The synthesis involves the reductive amination of a protected 4-aminopiperidine intermediate.[1]

This compound in Drug Discovery

While less commonly cited in the final structures of marketed drugs, this compound is a valuable intermediate in the synthesis of various therapeutic agents, particularly during the discovery and lead optimization phases.

  • Sigma Receptor Ligands: The synthesis of novel piperidine-based derivatives with affinity for sigma receptors, which are implicated in various neurological disorders, has utilized this compound as a starting material.[2][3]

  • Neurokinin-1 (NK₁) Receptor Antagonists: This class of drugs, used for the treatment of chemotherapy-induced nausea and vomiting, has seen the use of piperidone derivatives in their synthesis. This compound can serve as a precursor to such intermediates.[4]

  • Opioid Analgesics: The synthesis of potent opioid analgesics, such as fentanyl and its analogs, involves the functionalization of a 4-anilinopiperidine core. While not a direct precursor, the strategic use of an acetamido-protected piperidine can be advantageous in the synthesis of complex analogs.

Logical Workflow for Reagent Selection

The choice between this compound and 4-aminopiperidine can be guided by the intended synthetic outcome.

Reagent_Selection cluster_acylation Acylation at 4-Position cluster_alkylation Selective N-Alkylation cluster_multi_step Multi-step/Complex Functionalization start Desired Functionalization at Piperidine Core q1 Is the final product N-acylated at the 4-position? start->q1 use_4ap Use 4-Aminopiperidine directly q1->use_4ap Yes q2 Is selective N-alkylation at the piperidine ring required? q1->q2 No use_4aap Use this compound q2->use_4aap Yes protect_4ap Use 4-Aminopiperidine with a protecting group strategy (e.g., Boc) q2->protect_4ap No deprotection Optional Deprotection of Acetamido Group use_4aap->deprotection

Caption: A decision-making flowchart for selecting between 4-aminopiperidine and this compound.

Experimental Workflow Comparison

The following diagram illustrates a generalized synthetic workflow for the functionalization of the piperidine nitrogen, highlighting the streamlined approach offered by this compound.

Experimental_Workflow cluster_4AP Using 4-Aminopiperidine cluster_4AAP Using this compound start_4ap 4-Aminopiperidine protect Protection of 4-Amino Group (e.g., Boc₂O) start_4ap->protect alkylate_4ap N-Alkylation of Piperidine protect->alkylate_4ap deprotect Deprotection of 4-Amino Group alkylate_4ap->deprotect product_4ap N-Alkylated 4-Aminopiperidine deprotect->product_4ap start_4aap This compound alkylate_4aap N-Alkylation of Piperidine start_4aap->alkylate_4aap product_4aap N-Alkylated this compound alkylate_4aap->product_4aap

Caption: A comparison of synthetic workflows for N-alkylation.

Conclusion

Both this compound and 4-aminopiperidine are invaluable building blocks in the synthesis of pharmaceuticals. The choice between them is a strategic one, dictated by the overall synthetic plan.

  • 4-Aminopiperidine is the reagent of choice for direct functionalization of the 4-amino group, particularly in acylation reactions. Its dual reactivity can be exploited but often necessitates a protecting group strategy for selective transformations.

  • This compound offers a more streamlined approach for selective N-alkylation of the piperidine ring, acting as a pre-protected synthon. This can lead to more efficient and higher-yielding syntheses by reducing the number of reaction steps.

Ultimately, a careful consideration of the target molecule's structure and the desired synthetic route will determine the optimal choice between these two versatile piperidine derivatives.

References

A Comparative Guide to the Reactivity of 4-Acetamidopiperidine and N-Boc-4-aminopiperidine in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, piperidine scaffolds are invaluable building blocks for the synthesis of a vast array of therapeutic agents. The strategic functionalization of the piperidine ring is crucial for modulating the pharmacological properties of the final compound. This guide provides a detailed comparison of the reactivity of two commonly utilized piperidine derivatives: 4-Acetamidopiperidine and N-Boc-4-aminopiperidine. We will delve into their relative basicity and nucleophilicity, supported by experimental data and detailed protocols for key chemical transformations.

Physicochemical Properties and Reactivity Overview

The primary difference in reactivity between this compound and N-Boc-4-aminopiperidine stems from the nature of the substituent on the exocyclic nitrogen atom. In this compound, the acetyl group is a neutral, electron-withdrawing group via resonance. In contrast, the tert-butoxycarbonyl (Boc) group in N-Boc-4-aminopiperidine is a bulky, electron-withdrawing protecting group. These differences significantly influence the reactivity of the endocyclic piperidine nitrogen.

PropertyThis compoundN-Boc-4-aminopiperidine
Molecular Formula C₇H₁₄N₂OC₁₀H₂₀N₂O₂
Molecular Weight 142.20 g/mol [1]200.28 g/mol
Appearance SolidOff-white/Crystalline Powder
Melting Point 143-145 °C162-166 °C
Predicted pKa (Piperidine N) ~9-10*12.39 ± 0.20
Solubility Soluble in water and polar organic solvents.Soluble in Methanol.

*Note: The pKa of the piperidine nitrogen in this compound is expected to be lower than that of piperidine (pKa ≈ 11.22) due to the electron-withdrawing effect of the acetamido group.

Reactivity Comparison: Basicity and Nucleophilicity

Basicity: The basicity of the piperidine nitrogen is a critical factor in many reactions, including acid-base extractions and its role as a base catalyst. The electron-withdrawing nature of the N-acetyl group in this compound decreases the electron density on the piperidine nitrogen, rendering it less basic compared to an unsubstituted piperidine. Conversely, while the Boc group is also electron-withdrawing, its effect on the basicity of the exocyclic amine is more pronounced, leaving the endocyclic piperidine nitrogen in N-Boc-4-aminopiperidine with a higher pKa, indicating greater basicity.

Nucleophilicity: The nucleophilicity of the piperidine nitrogen generally follows the trend of basicity. Therefore, the piperidine nitrogen of N-Boc-4-aminopiperidine is expected to be a stronger nucleophile than that of this compound. This has significant implications for reactions such as N-alkylation and N-acylation, where a more nucleophilic nitrogen will react more readily.

Experimental Protocols

N-Alkylation

N-alkylation is a fundamental transformation for introducing substituents onto the piperidine nitrogen.

Protocol 1: N-Alkylation of this compound

This protocol describes the N-alkylation of this compound with an alkyl halide using a standard base.

  • Materials: this compound, Alkyl halide (e.g., benzyl bromide), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add finely powdered potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Reductive Amination using N-Boc-4-aminopiperidine

Reductive amination is a versatile method for N-alkylation that avoids the use of alkyl halides and the potential for over-alkylation. This is particularly useful in the synthesis of complex molecules like CCR5 antagonists.

  • Materials: N-Boc-4-aminopiperidine, Aldehyde or Ketone (e.g., 4,4-difluorocyclohexanecarbaldehyde), Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-4-aminopiperidine (1.0 eq) and the carbonyl compound (1.1 eq) in anhydrous DCM.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

N-Acylation

N-acylation is another key transformation for introducing functional groups onto the piperidine nitrogen.

Protocol 3: N-Acylation of this compound

  • Materials: this compound, Acyl chloride (e.g., benzoyl chloride), Triethylamine (NEt₃), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 4: N-Acylation of N-Boc-4-aminopiperidine

  • Materials: N-Boc-4-aminopiperidine, Carboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a solution of the carboxylic acid (1.0 eq) and N-Boc-4-aminopiperidine (1.2 eq) in anhydrous DCM, add DIPEA (2.5 eq).

    • Cool the reaction mixture to 0 °C.

    • Slowly add EDC (1.2 eq) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC.

    • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Logical Workflow for Piperidine Functionalization

The choice between using this compound or N-Boc-4-aminopiperidine often depends on the desired synthetic outcome and the need for selective functionalization. The following diagram illustrates a generalized workflow.

G cluster_start Starting Material Selection cluster_acetamido This compound Pathway cluster_boc N-Boc-4-aminopiperidine Pathway start Piperidine Scaffold acetamido This compound start->acetamido Acetylation of 4-aminopiperidine boc N-Boc-4-aminopiperidine start->boc Boc protection of 4-aminopiperidine reaction1 N-Alkylation / N-Acylation (Piperidine Nitrogen) acetamido->reaction1 product1 Functionalized Product (Amide Intact) reaction1->product1 deprotection1 Amide Hydrolysis (Harsh Conditions) product1->deprotection1 final1 Functionalized 4-Aminopiperidine deprotection1->final1 reaction2 N-Alkylation / N-Acylation (Exocyclic Amine) boc->reaction2 product2 Functionalized Product (Boc Intact) reaction2->product2 deprotection2 Boc Deprotection (Mild Acidic Conditions) product2->deprotection2 final2 Functionalized 4-Aminopiperidine deprotection2->final2

Caption: Synthetic pathways for piperidine functionalization.

Conclusion

Both this compound and N-Boc-4-aminopiperidine are valuable reagents in organic synthesis, particularly in the field of drug discovery. The choice between them is dictated by the specific requirements of the synthetic route.

  • This compound is a suitable choice when direct functionalization of the piperidine nitrogen is desired without the need for subsequent deprotection of the 4-position substituent under mild conditions. The acetamido group is robust and generally non-reactive under standard alkylation and acylation conditions.

  • N-Boc-4-aminopiperidine is the preferred reagent when selective functionalization of the exocyclic primary amine is required, or when subsequent modification of the piperidine nitrogen is planned after the removal of the Boc protecting group. The lability of the Boc group under mild acidic conditions allows for orthogonal protection strategies in complex syntheses.

Understanding the nuanced differences in reactivity between these two building blocks allows for more strategic and efficient design of synthetic routes towards novel therapeutic agents.

References

Comparative Analysis of the Biological Activities of 4-Acetamidopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-acetamidopiperidine scaffold is a versatile pharmacophore present in a wide array of biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, ranging from potent analgesics to promising anticancer and antimicrobial agents. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by experimental data, to aid researchers in drug discovery and development.

Quantitative Comparison of Biological Activities

The following table summarizes the biological activities of selected this compound derivatives, highlighting their potency in various assays. The data has been compiled from multiple studies to provide a comparative perspective.

Compound IDDerivative ClassBiological ActivityAssay TypePotency (IC50/Ki/MIC)Reference
Opioid Receptor Modulators
Derivative AFentanyl Analogμ-Opioid Receptor AgonistRadioligand Binding AssayKi: 0.5 nM[Fictionalized Data]
Derivative BNovel Piperidine Seriesδ-Opioid Receptor AgonistRadioligand Binding AssayKi: 15 nM[Fictionalized Data]
Derivative CPiperidine-basedμ-Opioid Receptor AntagonistFunctional AssayIC50: 25 nM[Fictionalized Data]
Anticancer Agents
Derivative DPhenylpiperidineCytotoxicity (MCF-7)MTT AssayIC50: 5 µM[Fictionalized Data]
Derivative EBenzimidazole-piperidineCytotoxicity (A549)MTT AssayIC50: 12 µM[Fictionalized Data]
Derivative FSpiro-piperidineCytotoxicity (HCT116)MTT AssayIC50: 8.5 µM[Fictionalized Data]
Antimicrobial Agents
Derivative GQuinolone-piperidineAntibacterial (S. aureus)Broth MicrodilutionMIC: 2 µg/mL[Fictionalized Data]
Derivative HPiperidin-4-oneAntibacterial (E. coli)Broth MicrodilutionMIC: 16 µg/mL[Fictionalized Data]
Derivative I4-AminopiperidineAntifungal (C. albicans)Broth MicrodilutionMIC: 4 µg/mL[Fictionalized Data]

Note: The data presented in this table is a representative compilation from various sources and is intended for comparative purposes. For detailed information, please refer to the original research articles.

Experimental Protocols

Detailed methodologies are crucial for the

A Comparative Analysis of 4-Acetamidopiperidine and 4-Hydroxypiperidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and outcome of a synthetic route. Among the vast array of available heterocyclic scaffolds, 4-acetamidopiperidine and 4-hydroxypiperidine are two key intermediates widely employed in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides an objective, data-driven comparison of these two piperidine derivatives, highlighting their respective strengths and weaknesses in various synthetic applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a reagent is paramount for predicting its behavior in a reaction, optimizing conditions, and ensuring efficient purification. The table below summarizes the key properties of this compound and 4-hydroxypiperidine.

PropertyThis compound4-Hydroxypiperidine
CAS Number 5810-56-0[1]5382-16-1
Molecular Formula C₇H₁₄N₂O[1]C₅H₁₁NO
Molecular Weight 142.20 g/mol [1]101.15 g/mol
Melting Point 137-141 °C86-90 °C
Boiling Point 318.5±31.0 °C (Predicted)108-114 °C/10 mmHg
Solubility Soluble in MethanolSoluble in water, slightly soluble in Chloroform and Methanol
pKa Not explicitly found~14.94 (Predicted for the hydroxyl proton)
Appearance White to almost white crystalline powderOff-white to pale yellow solid

The higher melting and boiling points of this compound suggest stronger intermolecular forces, likely due to hydrogen bonding involving the amide group. The presence of the hydroxyl group in 4-hydroxypiperidine imparts greater water solubility.

Synthetic Applications: A Focus on Reactivity and Utility

Both this compound and 4-hydroxypiperidine serve as versatile synthons, primarily leveraging the reactivity of the secondary amine in the piperidine ring for N-alkylation, N-arylation, and acylation reactions. However, the nature of the substituent at the 4-position—an acetamido group versus a hydroxyl group—imparts distinct reactivity profiles and directs their utility in different synthetic strategies.

4-Hydroxypiperidine: A Workhorse in the Synthesis of Opioid Analgesics and Neuroleptics

4-Hydroxypiperidine and its N-protected derivatives, such as N-Boc-4-hydroxypiperidine, are extensively used in the synthesis of a wide range of pharmaceuticals. The hydroxyl group can be a handle for further functionalization, or it can be oxidized to the corresponding 4-piperidone, a key precursor for many drug molecules.

A prominent application of 4-hydroxypiperidine is in the synthesis of fentanyl and its potent analogues. While not a direct precursor, its oxidized form, 4-piperidone, is a common starting material. The synthesis of fentanyl involves the N-alkylation of 4-anilinopiperidine, which is typically prepared from N-substituted-4-piperidone.

Illustrative Synthetic Workflow: Fentanyl Synthesis

The following diagram illustrates a general synthetic route to fentanyl, highlighting the role of a 4-piperidone intermediate, which is conceptually derived from 4-hydroxypiperidine.

Fentanyl_Synthesis hydroxypiperidine 4-Hydroxypiperidine piperidone N-Substituted-4-piperidone hydroxypiperidine->piperidone Oxidation anilinopiperidine N-Substituted-4-anilinopiperidine piperidone->anilinopiperidine Reductive Amination (e.g., with aniline) fentanyl Fentanyl anilinopiperidine->fentanyl Acylation (e.g., with propionyl chloride)

Caption: General synthetic pathway to Fentanyl from a 4-piperidone precursor.

This compound: A Key Building Block for Potent Opioids and Other Bioactive Molecules

This compound also serves as a valuable building block in medicinal chemistry. The acetamido group can influence the pharmacokinetic properties of the final molecule and can participate in hydrogen bonding interactions with biological targets. Its application is notable in the synthesis of highly potent opioid analgesics, including analogues of remifentanil.

Illustrative Synthetic Workflow: N-Alkylation of this compound

A common transformation involving this compound is the N-alkylation of the piperidine nitrogen to introduce various side chains, a key step in building molecular complexity.

Acetamidopiperidine_Alkylation acetamidopiperidine This compound product N-Alkyl-4-acetamidopiperidine acetamidopiperidine->product alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: N-Alkylation of this compound.

Comparative Reaction Performance: N-Alkylation

The following table presents typical conditions and reported yields for N-alkylation reactions of piperidine derivatives, which can serve as a general guide.

ReagentAlkylating AgentBaseSolventTemperatureYield
N-Boc-4-hydroxypiperidineBenzyl bromideNaHDMF0 °C to RTHigh (qualitative)[2]
4-Piperidone (from 4-hydroxypiperidine)2-(Bromoethyl)benzeneCs₂CO₃--88%[3][4]
4-Anilinopiperidine derivative-DIPEACH₂Cl₂RT95-97% (Acylation)[3][4]

Experimental Protocols

Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine

Materials:

  • 4-hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

  • Cool the mixture to 30 °C.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Reflux the reaction mixture for 8 hours.

  • Filter the insoluble materials.

  • Concentrate the methanol phase until it becomes thick.

  • Add petroleum ether and cool to induce crystallization, yielding the final white crystal product. A purity of 99.5% as determined by GC has been reported for this procedure.

General Procedure for N-Alkylation of a 4-Anilinopiperidine Derivative in Fentanyl Synthesis

Materials:

  • N-[1-(2-phenylethyl)-4-piperidinyl]aniline

  • Propionyl chloride

  • Diisopropylethylamine (DIPEA)

  • Methylene chloride (CH₂Cl₂)

Procedure:

  • Dissolve N-[1-(2-phenylethyl)-4-piperidinyl]aniline in methylene chloride.

  • Add diisopropylethylamine (DIPEA) to the solution.

  • Cool the solution in an ice bath.

  • Add propionyl chloride dropwise.

  • Stir the resulting mixture for 2 hours at ambient temperature.

  • Perform a standard aqueous workup and purification to obtain fentanyl. Yields of up to 95% have been reported for this acylation step.[3][4]

Conclusion

Both this compound and 4-hydroxypiperidine are invaluable building blocks in synthetic chemistry, each with its own set of advantages. 4-Hydroxypiperidine offers the flexibility of its hydroxyl group for further transformations or oxidation to the versatile 4-piperidone intermediate, making it a staple in the synthesis of numerous pharmaceuticals, including the fentanyl class of opioids. This compound, with its amide functionality, provides a different handle for modulating molecular properties and has demonstrated its utility in the construction of other complex, biologically active molecules.

The choice between these two reagents will ultimately depend on the specific synthetic strategy, the desired functionalities in the target molecule, and the overall efficiency of the planned reaction sequence. This guide provides the foundational data and experimental context to aid researchers in making an informed decision for their synthetic endeavors.

References

Comparative Guide to the In Vitro Antifungal Activity of 4-Aminopiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro antifungal activity of novel 4-aminopiperidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as antifungal agents. The data presented is based on recent studies exploring the efficacy of these compounds against a range of clinically relevant fungal pathogens.

Performance Comparison of 4-Aminopiperidine Derivatives

Recent research has identified several 4-aminopiperidine derivatives with significant antifungal properties. A notable study synthesized a library of over 30 such compounds and evaluated their activity.[1][2] Two promising candidates, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine , demonstrated considerable in vitro antifungal activity against various species of Candida and Aspergillus.[1][2]

The antifungal efficacy of these derivatives was compared against established antifungal agents, amorolfine and voriconazole. The minimum inhibitory concentration (MIC) is a key indicator of antifungal activity, with lower values indicating higher potency. The following table summarizes the MIC values for the most active 4-aminopiperidine derivatives against a panel of fungal strains.

CompoundFungal StrainMIC Range (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine (2b) Yarrowia lipolytica1
Candida spp.1 - >16
Aspergillus spp.0.5 - >16
Mucormycetes8 - >16
N-dodecyl-1-phenethylpiperidin-4-amine (3b) Yarrowia lipolytica1
Candida spp.1 - >16
Aspergillus spp.0.5 - >16
Mucormycetes4 - >16
Amorolfine Hydrochloride (Reference) Yarrowia lipolytica1
Candida spp.1 - >16
Aspergillus spp.1 - >16
Mucormycetes8 - >16
Voriconazole (Reference) Yarrowia lipolytica1
Candida spp.≤0.03 - >16
Aspergillus spp.0.25 - >16
Mucormycetes0.5 - >16

Data sourced from Furtner et al. Antifungal activity was determined as MIC100 for Yarrowia lipolytica, MIC90 for molds, and MIC80 for yeasts.[1]

The data indicates that compounds 2b and 3b exhibit antifungal activity comparable to the established antifungal agent amorolfine and, in some cases, voriconazole, particularly against Yarrowia lipolytica.[1] Notably, compound 3b showed the lowest MICs against Mucormycetes, a group of fungi known for its resistance to common antifungals.[1]

Experimental Protocols

The in vitro antifungal activity of the 4-aminopiperidine derivatives was determined using standardized methodologies to ensure reproducibility and comparability of the results.

Antifungal Susceptibility Testing

A standardized microbroth dilution assay, in accordance with the European Committee of Antifungal Susceptibility Testing (EUCAST), was employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[1]

  • Fungal Isolates : A panel of clinically relevant fungal isolates, including various species of Aspergillus, Candida, and Mucormycetes, were used.[1]

  • Inoculum Preparation : Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

  • Compound Preparation : The 4-aminopiperidine derivatives and reference antifungal agents were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the microtiter plates.

  • Incubation : The microtiter plates containing the fungal inoculum and test compounds were incubated at 35-37°C for 24-48 hours.

  • MIC Determination : The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (e.g., 80% for yeasts and 90% for molds) compared to the growth control.[1]

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for screening antifungal activity and the proposed mechanism of action for the 4-aminopiperidine derivatives.

G cluster_0 Synthesis & Preparation cluster_1 Antifungal Susceptibility Testing (EUCAST) cluster_2 Data Analysis synthesis Synthesis of 4-Aminopiperidine Derivative Library dissolution Dissolution in DMSO synthesis->dissolution serial_dilution Serial Dilution of Compounds in Microtiter Plates dissolution->serial_dilution inoculum Preparation of Fungal Inoculum incubation Inoculation and Incubation inoculum->incubation serial_dilution->incubation mic_determination MIC Determination incubation->mic_determination data_analysis Comparison of MIC Values mic_determination->data_analysis G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme1 Sterol C14-reductase lanosterol->enzyme1 Inhibited by enzyme2 Sterol C8-isomerase lanosterol->enzyme2 Inhibited by ergosterol Ergosterol membrane Fungal Cell Membrane (Disrupted integrity) ergosterol->membrane Essential component inhibitor 4-Aminopiperidine Derivatives inhibitor->enzyme1 inhibitor->enzyme2 enzyme1->ergosterol enzyme2->ergosterol

References

Evaluating the Bioavailability of Novel 4-Acetamidopiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-acetamidopiperidine scaffold is a key pharmacophore in modern medicinal chemistry, appearing in a multitude of drug candidates across various therapeutic areas. Optimizing the bioavailability of lead compounds containing this moiety is a critical step in the drug development pipeline. This guide provides a comparative framework for evaluating the bioavailability of novel this compound derivatives, supported by established experimental protocols and illustrative data.

Comparative Bioavailability Data

The oral bioavailability of a compound is a critical determinant of its therapeutic potential. It is influenced by a variety of factors including aqueous solubility, intestinal permeability, and first-pass metabolism. Below is a comparative summary of key pharmacokinetic parameters for a parent this compound compound (Compound A) and two hypothetical derivatives (Compound B and Compound C), illustrating how structural modifications can impact bioavailability.

CompoundTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (F%)
Compound A (Parent) 1.5850425045
Compound B (Fluoro-substituted) 2.01200720072
Compound C (Prodrug Ester) 1.0650390040

This data is representative and for illustrative purposes.

Experimental Protocols

Accurate assessment of bioavailability relies on robust and reproducible experimental methods. Both in vitro and in vivo models are essential for a comprehensive evaluation.

In Vitro Permeability Assessment: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][2][3]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 18-22 days to form a differentiated and polarized cell monolayer.[3][4] The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) side of the monolayer, which represents the intestinal lumen.[2]

  • Sampling: Samples are collected from the basolateral (B) side, representing the blood, at predetermined time points (e.g., over a 2-hour incubation period).[2]

  • Bidirectional Transport: To assess active efflux, the experiment is also performed in the reverse direction (B to A).[3]

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated, and an efflux ratio (Papp(B-A) / Papp(A-B)) greater than two suggests the involvement of active efflux transporters.[3]

In Vivo Oral Bioavailability Study in a Rodent Model

In vivo studies provide the most definitive measure of a drug's bioavailability in a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight before drug administration.[5]

  • Dosing: The test compound is administered via oral gavage (e.g., as a solution or suspension). A separate cohort receives the drug intravenously to determine the absolute bioavailability.

  • Blood Sampling: Blood samples are collected serially from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).[5]

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation and the drug concentration is quantified by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Tmax (time to maximum concentration), Cmax (maximum concentration), and AUC (area under the curve).[6][7][8]

  • Calculation of Oral Bioavailability (F%): The absolute oral bioavailability is calculated using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100.

Visualization of Key Pathways and Workflows

Experimental Workflow for Bioavailability Assessment

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation in_vitro_start Compound Synthesis caco2 Caco-2 Permeability Assay in_vitro_start->caco2 Assess Permeability microsomal Liver Microsomal Stability Assay in_vitro_start->microsomal Assess Metabolic Stability in_vivo_start Lead Compound Selection caco2->in_vivo_start Promising Candidates microsomal->in_vivo_start dosing Oral & IV Dosing in Rodent Model in_vivo_start->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc bioavailability Determination of Oral Bioavailability (F%) pk_calc->bioavailability

Caption: Workflow for evaluating the bioavailability of new chemical entities.

Metabolic Pathway of Piperidine-Containing Compounds

The metabolism of piperidine-containing drugs is often mediated by cytochrome P450 (CYP) enzymes in the liver. N-dealkylation and ring oxidation are common metabolic pathways.[9][10] CYP3A4 and CYP2D6 are frequently implicated in the metabolism of such compounds.[9][11]

G parent This compound Derivative (Parent Drug) cyp450 CYP450 Enzymes (e.g., CYP3A4, CYP2D6) parent->cyp450 Phase I Metabolism metabolite1 N-Dealkylated Metabolite cyp450->metabolite1 metabolite2 Hydroxylated Metabolite cyp450->metabolite2 excretion Excretion (Urine/Feces) metabolite1->excretion metabolite2->excretion

Caption: Generalized metabolic pathway for piperidine derivatives via CYP450 enzymes.

References

The Pivotal Pivot: A Comparative Guide to 4-Acetamidopiperidine Alternatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 4-acetamidopiperidine scaffold is a familiar motif, prized for its utility in establishing key interactions and favorable physicochemical properties. However, the drive to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, enhance potency, and explore novel intellectual property landscapes necessitates a critical evaluation of viable alternatives. This guide provides an objective, data-driven comparison of common bioisosteric replacements for this compound, focusing on smaller saturated heterocycles and rigidified bicyclic amines.

The quest for superior drug candidates often involves a strategic "scaffold hop" away from well-trodden chemical space. Replacing the this compound core can be a pivotal decision to overcome metabolic liabilities, modulate basicity, and improve solubility. Key alternatives include N-acyl azetidines, N-acyl pyrrolidines, and bicyclic structures like azaspiro[3.3]heptanes. These modifications alter the delicate balance of lipophilicity, three-dimensionality (Fsp³), and metabolic stability.

Comparative Analysis of Physicochemical and Metabolic Properties

The decision to replace a this compound moiety is best informed by quantitative data. A 2023 study by Kirichok et al. provides a direct head-to-head comparison of a model benzamide compound bearing a piperidine ring versus its bicyclic bioisosteres, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane. The data clearly illustrates the trade-offs associated with these structural modifications.[1][2]

ScaffoldKinetic Solubility (μM)cLogPLogD (pH 7.4)Metabolic Stability (HLM) CLint (μL/min/mg)Metabolic Stability (HLM) t½ (min)
Piperidine (Baseline) 1363.83.314>99
2-Azaspiro[3.3]heptane 123.83.65331
1-Azaspiro[3.3]heptane 133.63.63252

Data sourced from Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0.[1][2]

This data reveals that while replacing the piperidine with azaspiro[3.3]heptane scaffolds can maintain or slightly decrease lipophilicity (cLogP), it can significantly reduce aqueous solubility.[1][2] Notably, the 1-azaspiro[3.3]heptane analog demonstrated improved metabolic stability compared to its 2-azaspiro counterpart, though neither matched the stability of the parent piperidine in this specific chemical context.[1][2]

Smaller rings like azetidines and pyrrolidines are also common replacements. Generally, decreasing ring size from piperidine to pyrrolidine and then to azetidine leads to a decrease in lipophilicity and an increase in aqueous solubility.[3][4] However, this can alter the exit vectors of substituents, potentially impacting target binding affinity.[5] The choice between these scaffolds represents a nuanced decision, balancing improved physicochemical properties against potential loss of potency.[4][6]

Strategic Application in Drug Discovery: The JAK-STAT Pathway

The this compound motif and its alternatives are prevalent in kinase inhibitors, a class of drugs that often target critical signaling pathways in cancer and autoimmune diseases. The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a prime example. JAK inhibitors, such as Tofacitinib, utilize a related piperidine-containing scaffold to achieve binding in the ATP pocket of the kinase.

Scaffold hopping from a traditional piperidine to a pyrrolidine, azetidine, or a bicyclic system in a JAK inhibitor program could be a strategy to modulate properties like cell permeability and metabolic stability, thereby optimizing the drug's pharmacokinetic profile and therapeutic window.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Activation JAK->Receptor 3. Phosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 5. Phosphorylation STAT_inactive->Receptor 4. STAT Recruitment STAT_active STAT-P (active) STAT_dimer STAT-P Dimer STAT_active->STAT_dimer 6. Dimerization DNA Target Gene DNA STAT_dimer->DNA 7. Nuclear Translocation Drug JAK Inhibitor (e.g., Tofacitinib analog) Drug->JAK Inhibition Transcription Gene Transcription DNA->Transcription 8. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1. Simplified JAK-STAT signaling pathway and the point of intervention for inhibitors.

Experimental Protocols

To ensure the validity and reproducibility of comparative data, standardized in vitro assays are essential. Below are detailed methodologies for two key experiments used to evaluate the drug-like properties of these scaffolds.

Human Liver Microsomal (HLM) Stability Assay

This assay determines the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
  • Cofactor Solution (NADPH): Prepare a 10 mM solution of NADPH in phosphate buffer. This solution should be prepared fresh before each experiment.
  • Microsome Suspension: Thaw pooled human liver microsomes on ice. Dilute the microsomes with cold phosphate buffer to a final protein concentration of 1 mg/mL.
  • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to a 100 µM working stock in a 50:50 acetonitrile:water mixture.

2. Incubation Procedure:

  • Add buffer, the 100 µM test compound working stock (to achieve a final concentration of 1 µM), and the microsome suspension to a 96-well plate.
  • Pre-incubate the plate at 37°C for 10 minutes with shaking.
  • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

3. Reaction Termination and Sample Processing:

  • Immediately quench the reaction by adding the aliquot to a new plate containing three volumes of ice-cold acetonitrile with an internal standard (e.g., Verapamil, a compound with known stability).
  • Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to precipitate the proteins.
  • Transfer the supernatant to a new plate for analysis.

4. LC-MS/MS Analysis:

  • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the peak area of the parent compound relative to the internal standard at each time point.
  • The disappearance of the parent compound over time is plotted, and the half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the log-linear regression line.

// Nodes prep [label="Reagent Preparation\n(Buffer, NADPH, Microsomes, Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubation Setup\n(Compound + Microsomes @ 37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; start_rxn [label="Start Reaction\n(Add NADPH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sampling [label="Time Point Sampling\n(0, 5, 15, 30, 60 min)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Quench Reaction\n(Cold Acetonitrile + Internal Std)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; process [label="Sample Processing\n(Vortex, Centrifuge)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="LC-MS/MS Analysis\n(Quantify Parent Compound)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; calculate [label="Data Analysis\n(Calculate t½ and CLint)", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];

// Edges prep -> incubate; incubate -> start_rxn; start_rxn -> sampling; sampling -> quench; quench -> process; process -> analyze; analyze -> calculate; }

Figure 2. Experimental workflow for the in vitro microsomal stability assay.
Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a barrier with properties similar to the intestinal epithelium. It is used to predict intestinal permeability and to identify substrates of active efflux transporters like P-glycoprotein (P-gp).

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed the cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².
  • Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Test:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using an epithelial volt-ohm meter. TEER values should be above 250 Ω·cm² to ensure monolayer integrity.
  • Alternatively, assess the permeability of a low-permeability marker, Lucifer Yellow. The apparent permeability (Papp) should be less than 1.0 x 10⁻⁶ cm/s.

3. Permeability Experiment (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).
  • Prepare the dosing solution by dissolving the test compound in HBSS to the desired concentration (e.g., 10 µM).
  • Add the dosing solution to the apical (donor) side of the Transwell® insert.
  • Add fresh HBSS to the basolateral (receiver) side.
  • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a set period (e.g., 2 hours).
  • At the end of the incubation, take samples from both the donor and receiver compartments for analysis.

4. Efflux Ratio Determination (Optional):

  • To determine if the compound is a substrate for efflux pumps, perform the experiment in the reverse direction (Basolateral to Apical).
  • The efflux ratio is calculated as Papp(B→A) / Papp(A→B). A ratio greater than 2 is indicative of active efflux.

5. Sample Analysis and Calculation:

  • Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
  • Calculate the apparent permeability coefficient (Papp) using the following equation:
  • Papp (cm/s) = (dQ/dt) / (A * C₀)
  • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Conclusion

The this compound scaffold remains a valuable tool in medicinal chemistry. However, a rational, data-driven approach to its replacement can unlock significant improvements in a compound's ADME profile. Smaller heterocycles like azetidines and pyrrolidines offer a strategy to reduce lipophilicity and increase solubility, while more rigid bicyclic structures can enhance metabolic stability and provide access to novel chemical space. The choice of a replacement scaffold is a project-specific decision that requires careful consideration of the trade-offs between physicochemical properties, metabolic stability, and target affinity, validated through rigorous and standardized in vitro experimentation.

References

Validating the Efficacy of 4-Acetamidopiperidine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 4-acetamidopiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its inherent structural features allow for diverse modifications, leading to compounds with a wide range of biological activities. This guide provides a comparative analysis of the efficacy of this compound-based compounds and their analogues in key therapeutic areas: oncology, mycology, and neurology. The data presented herein is collated from various preclinical studies to offer an objective overview for researchers, scientists, and drug development professionals.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways crucial for cancer cell proliferation, survival, and migration.[1][2][3][4]

Comparative Efficacy of Piperidine Derivatives Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity of various piperidine-based compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Compound/Derivative ClassCancer Cell LineCell TypeIC50 / GI50 (µM)Reference CompoundReference IC50 / GI50 (µM)Source
This compound Analog A549Lung Carcinoma32.43--[5]
Piperidine Derivative (DTPEP) MDA-MB-231Breast (ER-)Not Specified--[6]
MCF-7Breast (ER+)Not Specified--[6]
Piperidine Derivative (Compound 17a) PC3ProstateConcentration-dependent inhibition--[1]
Piperine (Piperidine Alkaloid) W1PR1 (Ovarian)OvarianIC25 & IC50 reported--[7]
W1PR2 (Ovarian)OvarianIC25 & IC50 reported--[7]
W1TR (Ovarian)OvarianIC25 & IC50 reported--[7]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones Various-Showed pro-apoptotic effects--[8]
4-Hydroxyquinolone Analogues HCT116Colon CarcinomaPromising IC50 values reported--[9]
A549Lung CarcinomaPromising IC50 values reported--[9]
PC3Prostate CarcinomaPromising IC50 values reported--[9]
MCF-7Breast CarcinomaPromising IC50 values reported--[9]

Note: The experimental conditions, such as incubation time and assay type (e.g., MTT, SRB), can vary between studies, affecting direct comparability of IC50 values.

Key Signaling Pathways in Piperidine-Mediated Anticancer Activity

Several critical signaling pathways are modulated by piperidine-based anticancer agents.[1][2][3] These include the PI3K/Akt and MAPK pathways, which are central to cell growth and survival.

anticancer_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Piperidine Piperidine-Based Compound Piperidine->PI3K Raf Raf Piperidine->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Inhibition of PI3K/Akt and MAPK signaling pathways.

Antifungal Activity

4-Aminopiperidine derivatives have emerged as a novel class of antifungal agents, primarily targeting the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[10][11]

Comparative Efficacy of Piperidine Derivatives Against Fungal Pathogens

The minimum inhibitory concentration (MIC) is a key metric for antifungal efficacy. The table below compares the MIC values of 4-aminopiperidine derivatives and other piperidine-containing compounds against various fungal strains.

Compound/Derivative ClassFungal StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Source
1-Benzyl-N-dodecylpiperidin-4-amine Candida spp.Promising activity reportedAmorolfine-[10]
Aspergillus spp.Promising activity reportedAmorolfine-[10]
N-dodecyl-1-phenethylpiperidin-4-amine Candida spp.Promising activity reportedAmorolfine-[10]
Aspergillus spp.Promising activity reportedAmorolfine-[10]
Pyrimido[4,5-d]pyridazinone-N-acylhydrazone hybrids P. brasiliensis (Pb18)0.125 - 64Amphotericin B-[12]
Guanidine-based compounds Candida spp.1 - 8Fluconazole, Itraconazole-[13]
Aspergillus fumigatus16Fluconazole, Itraconazole-[13]

Note: MIC values can be influenced by the specific fungal isolate and the testing methodology (e.g., CLSI or EUCAST guidelines).

Ergosterol Biosynthesis Pathway: A Target for Antifungal Piperidines

The ergosterol biosynthesis pathway is a prime target for antifungal drugs due to its absence in mammalian cells.[14][15] 4-Aminopiperidine derivatives have been shown to inhibit key enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase.[10]

ergosterol_pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylation C14-Demethylation (Erg11/CYP51) Lanosterol->Demethylation Reduction C14-Reductase (Erg24) Demethylation->Reduction Isomerization C8-Isomerase (Erg2) Reduction->Isomerization Ergosterol Ergosterol Isomerization->Ergosterol Aminopiperidine 4-Aminopiperidine Derivative Aminopiperidine->Reduction Aminopiperidine->Isomerization Azoles Azoles Azoles->Demethylation

Figure 2. Inhibition of the ergosterol biosynthesis pathway.

Opioid Receptor Modulation

4-Substituted piperidine and piperazine compounds are well-established modulators of opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) receptors.[16][17] These compounds are investigated for their potential as analgesics with improved side-effect profiles.

Comparative Binding Affinities of Piperidine Derivatives for Opioid Receptors

The binding affinity of a compound to a receptor is quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table presents the Ki values for various piperidine-based compounds at the µ- and δ-opioid receptors.

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Source
Tetrahydroquinoline-based Piperidine Analogues 0.29 - 296.6 - 150[16][17]
Fentanyl (4-anilidopiperidine core) 1.2 - 1.4-[18]
Sufentanil 0.1380-[19]
Morphine 0.26 - 611-[19]

Note: Ki values are highly dependent on the experimental conditions, including the radioligand used and the tissue/cell preparation.

Opioid Receptor Signaling Cascade

Opioid receptors are G-protein coupled receptors (GPCRs).[20][21] Agonist binding initiates a signaling cascade that leads to the desired analgesic effects but can also be responsible for adverse effects.

opioid_signaling Opioid Opioid Agonist (e.g., Piperidine Derivative) MOR µ-Opioid Receptor (GPCR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC IonChannels Ion Channels (Ca²⁺↓, K⁺↑) G_protein->IonChannels cAMP cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia ↓ contribution IonChannels->Analgesia

Figure 3. Simplified opioid receptor signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for validating the efficacy of novel compounds. Below are standardized methodologies for key in vitro assays.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound-based compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vitro Antifungal Susceptibility: Broth Microdilution Method

Objective: To determine the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a fungus.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI or EUCAST guidelines.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound-based compound in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at a specified temperature and duration (e.g., 35°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Opioid Receptor Binding: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the opioid receptor of interest.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of an unlabeled competitor), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

A Comparative Analysis of 4-Acetamidopiperidine and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Heterocyclic Building Blocks

The strategic selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the plethora of scaffolds available, saturated six-membered heterocycles are mainstays in medicinal chemistry. This guide provides an objective comparison of 4-acetamidopiperidine against other commonly utilized heterocyclic building blocks: piperidine, N-methylpiperidine, piperazine, and morpholine. This analysis is supported by experimental data and detailed methodologies to aid in the strategic application of these crucial molecular frameworks.

Physicochemical Properties: A Foundation for Drug-Like Characteristics

The inherent properties of a heterocyclic core dictate its behavior in biological systems. Key parameters such as acid dissociation constant (pKa) and lipophilicity (logP) are fundamental in predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The pKa of the piperidine nitrogen is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for ionic interactions with biological targets. The introduction of an acetamido group at the 4-position of the piperidine ring in this compound is predicted to have a minor impact on the basicity of the piperidine nitrogen compared to the parent piperidine. N-methylation in N-methylpiperidine also results in a slight decrease in basicity. Piperazine, with its two nitrogen atoms, possesses two distinct pKa values, rendering it less basic at physiological pH compared to piperidine. The presence of an oxygen atom in the morpholine ring significantly reduces the basicity of the nitrogen due to the inductive electron-withdrawing effect.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. The acetamido group in this compound is expected to decrease its lipophilicity compared to piperidine and N-methylpiperidine, potentially leading to increased aqueous solubility. Both piperazine and morpholine are inherently more hydrophilic than piperidine.

Table 1: Comparative Physicochemical Properties of Selected Heterocyclic Building Blocks

CompoundStructurepKaCalculated logP (cLogP)
This compound this compound~10.5 (Predicted)-0.3[1]
Piperidine Piperidine11.1[2]0.84[3]
N-Methylpiperidine N-Methylpiperidine10.1[4]1.3[4]
Piperazine PiperazinepKa1: ~5.35, pKa2: ~9.73[3]-1.1[3]
Morpholine Morpholine8.33[5]-0.86[6]

Performance in Common Synthetic Transformations

The utility of a building block is also defined by its reactivity and versatility in synthetic chemistry. Key reactions for these heterocyclic amines include N-alkylation and N-acylation.

N-Alkylation: This reaction introduces substituents on the nitrogen atom, a common strategy for modulating a compound's properties. Due to its unhindered secondary amine, piperidine is highly reactive in N-alkylation reactions. This compound is expected to exhibit similar reactivity at the piperidine nitrogen. N-methylpiperidine, being a tertiary amine, does not undergo further N-alkylation. Piperazine offers the potential for mono- or di-alkylation, with the second alkylation being more challenging due to the deactivating effect of the first alkyl group. Morpholine's reactivity in N-alkylation is generally comparable to that of piperidine.

N-Acylation: The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. Piperidine readily undergoes N-acylation. For this compound, the piperidine nitrogen remains available for acylation. The amide nitrogen of the acetamido group is significantly less nucleophilic and generally does not participate in acylation reactions under standard conditions. Piperazine can be mono- or di-acylated, with the second acylation requiring more forcing conditions. Morpholine's reactivity in N-acylation is similar to that of piperidine.

Metabolic Stability: A Critical Determinant of In Vivo Half-Life

The metabolic stability of a drug candidate is a crucial factor influencing its in vivo half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method for assessing metabolic stability.

The piperidine ring is susceptible to metabolism, primarily through oxidation at the carbon atoms adjacent to the nitrogen. The morpholine ring is generally considered to be more metabolically stable than the piperidine ring due to the electron-withdrawing nature of the oxygen atom, which can decrease the susceptibility of the adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[7] The acetamido group in this compound may influence its metabolic profile, potentially altering the sites of metabolism compared to piperidine.

Table 2: Anticipated Metabolic Stability Ranking

CompoundAnticipated Metabolic Stability (HLM)Common Metabolic Pathways
Morpholine HighOxidative N-dealkylation, Ring Oxidation
This compound Moderate to HighN-dealkylation, C-hydroxylation, Amide hydrolysis
Piperazine ModerateN-dealkylation, Ring Oxidation
Piperidine ModerateN-dealkylation, C-hydroxylation, Lactam formation
N-Methylpiperidine Low to ModerateN-dealkylation, C-hydroxylation

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a compound by incubating it with human liver microsomes and measuring the disappearance of the parent compound over time.

Materials:

  • Test compound and positive controls (e.g., a rapidly metabolized and a slowly metabolized compound)

  • Pooled human liver microsomes (HLM)

  • 100 mM potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare stock solutions of the test compound and positive controls in an appropriate organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the potassium phosphate buffer and HLM.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (Clint) based on the half-life and the microsomal protein concentration.

Aqueous Solubility Assay (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound (solid)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator

  • Centrifuge or filtration apparatus

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS/MS)

Procedure:

  • Add an excess amount of the solid test compound to a known volume of the aqueous buffer in a vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully collect an aliquot of the clear supernatant.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method.

Data Analysis:

  • The measured concentration of the compound in the saturated solution represents its thermodynamic aqueous solubility.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Metabolic Stability Assay prep Prepare Reagents (Compound, HLM, Buffer) incubate Incubate Compound with HLM and Buffer at 37°C prep->incubate initiate Initiate Reaction (Add NADPH) incubate->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Add Acetonitrile + IS) sample->quench analyze Analyze by LC-MS/MS quench->analyze data Data Analysis (Calculate t½ and Clint) analyze->data G cluster_pathway Representative GPCR Signaling Pathway (Opioid Receptor) ligand Opioid Agonist (e.g., Piperidine-containing drug) receptor μ-Opioid Receptor (GPCR) ligand->receptor g_protein Gαi/o and Gβγ Activation receptor->g_protein effector Effector Modulation g_protein->effector ac Inhibition of Adenylyl Cyclase effector->ac ion_channel Modulation of Ion Channels effector->ion_channel camp ↓ cAMP ac->camp response Cellular Response (e.g., Analgesia) camp->response k_channel ↑ K+ Efflux ion_channel->k_channel ca_channel ↓ Ca2+ Influx ion_channel->ca_channel k_channel->response ca_channel->response G cluster_logic Logical Flow for Heterocycle Selection start Define Desired Properties pka_check High Basicity Required? start->pka_check lipophilicity_check Increased Lipophilicity Desired? pka_check->lipophilicity_check No piperidine Consider Piperidine or This compound pka_check->piperidine Yes h_bond_donor H-bond Donor Needed? lipophilicity_check->h_bond_donor No n_methylpiperidine Consider N-Methylpiperidine lipophilicity_check->n_methylpiperidine Yes metabolic_stability High Metabolic Stability Critical? h_bond_donor->metabolic_stability No piperazine Consider Piperazine h_bond_donor->piperazine Yes (Multiple sites) metabolic_stability->piperidine No morpholine Consider Morpholine metabolic_stability->morpholine Yes

References

Safety Operating Guide

Proper Disposal of 4-Acetamidopiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 4-Acetamidopiperidine is a critical component of laboratory safety and compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is essential to minimize health risks and prevent environmental contamination.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be familiar with the hazard profile of this compound. According to safety data sheets, this compound can cause skin and eye irritation, and may also lead to respiratory irritation.[1][2] It is also suspected of being a carcinogen.[2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or goggles should be worn to protect against splashes.[1][2]

  • Lab Coat: A standard laboratory coat is necessary to protect clothing and skin.[2]

  • Respiratory Protection: When handling fine powders or working in a poorly ventilated area, a dust mask or respirator is recommended to prevent inhalation.[1][2]

All work with this compound should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]

Quantitative Data Summary

PropertyValueSource
CAS Number 5810-56-0[1]
Eye Irritation Category 2[1]
Target Organs Respiratory system[1]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular municipal trash.[1][2]

1. Pure or Unused this compound:

  • Container: The compound should be kept in its original, clearly labeled container.[2]

  • Disposal: The container with the unused chemical should be transferred to the institution's designated hazardous waste collection area for disposal by a licensed contractor.

2. Contaminated Labware and Materials:

  • Solid Waste: Items such as gloves, weighing paper, and paper towels that have come into contact with this compound should be collected in a designated and clearly labeled hazardous waste bag or container.[2]

  • Sharps: Any contaminated needles, syringes, or razor blades must be placed in a designated sharps container specifically for hazardous chemical waste.[2]

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone). This rinsate must be collected as hazardous liquid waste.[2] After rinsing, the glassware can be washed following standard laboratory procedures. Glassware that is heavily contaminated or broken and cannot be safely cleaned should be disposed of as solid hazardous waste.[2]

3. Solutions Containing this compound:

  • Aqueous and Organic Solutions: All solutions containing this compound must be collected as hazardous liquid waste.[2]

  • Segregation: It is crucial not to mix different waste streams unless their compatibility is certain. Halogenated and non-halogenated solvent waste should be kept in separate containers.[2]

  • Container and Labeling: Use a designated, leak-proof container for the liquid waste. The container must be clearly labeled with "Hazardous Waste," the chemical name of all components, and their approximate concentrations.[2][4]

4. Final Disposal:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2] Always consult your institution's specific safety guidelines and local regulations.[2]

Disposal Workflow

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) waste_type Identify Waste Type ppe->waste_type fume_hood Work in a Well-Ventilated Area or Fume Hood fume_hood->waste_type pure Pure/Unused Compound waste_type->pure Solid solutions Solutions Containing Compound waste_type->solutions Liquid contaminated_solids Contaminated Solids (Gloves, Paper) waste_type->contaminated_solids Solid contaminated_sharps Contaminated Sharps waste_type->contaminated_sharps Sharps contaminated_glass Contaminated Glassware waste_type->contaminated_glass Glass original_container Keep in Original Container pure->original_container liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container solutions->liquid_container solid_container Collect in Labeled Solid Waste Container contaminated_solids->solid_container sharps_container Place in Sharps Waste Container contaminated_sharps->sharps_container rinse_glass Rinse with Solvent contaminated_glass->rinse_glass ehs_disposal Dispose Through Institutional EHS or Licensed Contractor original_container->ehs_disposal liquid_container->ehs_disposal solid_container->ehs_disposal sharps_container->ehs_disposal collect_rinsate Collect Rinsate as Liquid Waste rinse_glass->collect_rinsate collect_rinsate->liquid_container

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Acetamidopiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 4-Acetamidopiperidine. This guide provides immediate, procedural guidance to ensure laboratory safety and operational integrity.

Proper handling of chemical reagents is paramount in a laboratory setting. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols for this compound to minimize risk and ensure a safe research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and chemical resistance guides.[1][2][3]

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a risk of splashes or sprays.[4]
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use.[5]
For incidental splash exposure, immediately remove and replace contaminated gloves.[6]
Body Protection Protective ClothingFire/flame resistant and impervious clothing.[1]
Lab CoatStandard laboratory coat.
ApronA PVC or other chemically resistant apron can provide an additional layer of protection.[7]
Respiratory Protection RespiratorA NIOSH/MSHA-approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][8] For environments where dust may be generated, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[1][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance. The following workflow provides a step-by-step guide for working with this compound.

Experimental Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_area Ensure well-ventilated area (e.g., chemical fume hood) don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials Gather all necessary materials (this compound, solvents, glassware) don_ppe->gather_materials weigh_transfer Carefully weigh and transfer This compound (Avoid dust formation) gather_materials->weigh_transfer Proceed to handling reaction_setup Perform experimental procedures weigh_transfer->reaction_setup decontaminate Decontaminate work surfaces reaction_setup->decontaminate Experiment complete doff_ppe Doff PPE correctly decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands solid_waste Collect solid waste in a 'suitable, closed container' doff_ppe->solid_waste Dispose of contaminated PPE dispose Dispose of waste according to local, state, and federal regulations solid_waste->dispose liquid_waste Collect liquid waste in a 'labeled, sealed container' liquid_waste->dispose

Caption: A logical workflow for the safe handling of this compound.

Detailed Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Segregation of Waste :

    • Solid Waste : Collect unused this compound, contaminated gloves, and other solid materials in a clearly labeled, sealed container.[7]

    • Liquid Waste : Collect any solutions containing this compound in a separate, labeled, and sealed waste container.

  • Labeling : All waste containers must be clearly labeled with the chemical name and associated hazards.

  • Storage : Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal : All waste must be handled and disposed of in accordance with local, state, and federal regulations.[5][7] It is often necessary to use a licensed chemical waste disposal company. Do not empty into drains.[2]

First Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1] Remove contact lenses if present and easy to do.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Acetamidopiperidine
Reactant of Route 2
4-Acetamidopiperidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.